DS-1-38
説明
特性
分子式 |
C21H18N2O3 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
[2-ethyl-5-(1-methylpyrazol-4-yl)-1-benzofuran-3-yl]-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C21H18N2O3/c1-3-18-20(21(25)13-4-7-16(24)8-5-13)17-10-14(6-9-19(17)26-18)15-11-22-23(2)12-15/h4-12,24H,3H2,1-2H3 |
InChIキー |
RHWADIJMDAZXJI-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action: A Deep Dive into DS-1-38
The identity of the specific molecule "DS-1-38" and its mechanism of action could not be definitively determined from the available public information. The search results did not yield information on a compound with this designation. It is possible that "this compound" is a novel compound, an internal development codename not yet publicly disclosed, or a misnomer for a different agent.
Extensive searches for "this compound" and its potential mechanism of action did not provide specific data. The search results did, however, frequently mention the protein CD38 , a transmembrane glycoprotein (B1211001) that has emerged as a significant therapeutic target, particularly in oncology. Given the lack of information on "this compound," this guide will explore the well-documented mechanisms of action related to targeting CD38, as this may be the intended subject of interest.
The Multifaceted Role of CD38 in Cellular Signaling
CD38 functions as both a receptor and an ectoenzyme, playing a crucial role in various physiological and pathological processes. Its enzymatic activity is central to its mechanism of action, primarily through the metabolism of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).
Enzymatic Functions of CD38
CD38 catalyzes the conversion of NAD+ into cyclic ADP-ribose (cADPR) and ADP-ribose (ADPR). It can also hydrolyze cADPR to ADPR. These molecules are key second messengers in intracellular calcium signaling, which in turn regulates a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.
The consumption of NAD+ by CD38 can also impact cellular metabolism and energy homeostasis. In the tumor microenvironment, the depletion of extracellular NAD+ and the production of adenosine (B11128) by the concerted action of CD38 and other ectoenzymes like CD203a and CD73 can lead to an immunosuppressive environment.[1] This adenosine-mediated immunosuppression occurs through the activation of A2A and A2B adenosine receptors on immune cells, such as CD8+ T cells, thereby dampening their anti-tumor activity.[1][2]
Therapeutic Targeting of CD38: Mechanisms of Action of Anti-CD38 Antibodies
Several monoclonal antibodies targeting CD38, such as daratumumab and isatuximab, have been developed and are used in the treatment of various malignancies, most notably multiple myeloma.[3] The mechanisms of action of these antibodies are multifaceted and involve both direct and indirect effects on tumor cells and the surrounding immune environment.
Fc-Dependent Effector Functions
A primary mechanism by which anti-CD38 antibodies eliminate tumor cells is through the engagement of the immune system via their Fc (fragment crystallizable) region. These mechanisms include:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Immune effector cells, such as natural killer (NK) cells, recognize and bind to the Fc portion of the anti-CD38 antibody bound to the tumor cell surface, leading to the release of cytotoxic granules and subsequent tumor cell lysis.[4][5]
-
Antibody-Dependent Cellular Phagocytosis (ADCP): Phagocytic cells, like macrophages, recognize the antibody-coated tumor cells and engulf them.[4][5]
-
Complement-Dependent Cytotoxicity (CDC): The binding of the antibody to the tumor cell can activate the complement cascade, resulting in the formation of the membrane attack complex and subsequent cell lysis.[4][5]
Direct Effects on Tumor Cells
Anti-CD38 antibodies can also exert direct effects on tumor cells, including:
-
Apoptosis Induction: Cross-linking of CD38 on the cell surface by antibodies can trigger programmed cell death.[4]
-
Modulation of Enzymatic Activity: Antibody binding can interfere with the ectoenzymatic function of CD38, potentially altering the tumor microenvironment.
Immunomodulatory Effects
Beyond direct tumor cell killing, anti-CD38 antibodies have significant immunomodulatory effects. They can deplete CD38-expressing immunosuppressive cells within the tumor microenvironment, such as regulatory T cells (Tregs), regulatory B cells (Bregs), and myeloid-derived suppressor cells (MDSCs).[4] This reduction in immunosuppressive populations can enhance the anti-tumor immune response.
Signaling Pathways Implicated in CD38 Function
The biological effects of CD38 are mediated through various signaling pathways. The generation of calcium-mobilizing second messengers by CD38 enzymatic activity is a central node in its signaling network.
Caption: CD38 enzymatic activity and downstream signaling.
Experimental Protocols for Investigating CD38 Mechanism of Action
A comprehensive understanding of the mechanism of action of anti-CD38 therapies requires a variety of experimental approaches. Below are representative protocols for key assays.
Cell Viability and Apoptosis Assays
Objective: To determine the direct effect of anti-CD38 antibodies on tumor cell viability and apoptosis.
Methodology:
-
Cell Culture: Culture CD38-expressing tumor cell lines (e.g., multiple myeloma cell lines) in appropriate media.
-
Treatment: Treat cells with varying concentrations of the anti-CD38 antibody or an isotype control antibody for different time points (e.g., 24, 48, 72 hours).
-
Viability Assessment: Assess cell viability using assays such as MTT or CellTiter-Glo.
-
Apoptosis Assessment: Stain cells with Annexin V and propidium (B1200493) iodide (PI) and analyze by flow cytometry to quantify early and late apoptotic cells.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
Objective: To measure the ability of an anti-CD38 antibody to induce killing of target tumor cells by effector immune cells.
Methodology:
-
Target Cell Preparation: Label CD38-expressing tumor cells with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., 51Cr).
-
Effector Cell Isolation: Isolate effector cells, such as NK cells, from healthy donor peripheral blood mononuclear cells (PBMCs).
-
Co-culture: Co-culture the labeled target cells with the effector cells at various effector-to-target (E:T) ratios in the presence of the anti-CD38 antibody or an isotype control.
-
Cytotoxicity Measurement: After incubation (typically 4 hours), measure the release of the dye or isotope from the lysed target cells. The percentage of specific lysis is calculated.
Caption: Workflow for an Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) assay.
Quantitative Data Summary
The efficacy of anti-CD38 antibodies is often quantified and compared across different experimental conditions. The following table provides a template for summarizing such data.
| Assay | Cell Line | Antibody Concentration | Result (e.g., % Lysis, % Viability) | p-value |
| ADCC | MM.1S | 1 µg/mL | 45% | <0.01 |
| 10 µg/mL | 65% | <0.001 | ||
| CDC | RPMI-8226 | 10 µg/mL | 30% | <0.05 |
| Direct Apoptosis | MM.1S | 10 µg/mL | 15% | n.s. |
| Inhibition of NADase Activity | - | 10 µg/mL | 80% | <0.001 |
Note: The data in this table is illustrative and does not represent actual experimental results for a specific "this compound" molecule.
Conclusion
While the specific entity "this compound" remains unidentified in the public domain, the extensive research into targeting CD38 provides a robust framework for understanding the potential mechanisms of action of such a molecule, should it be related. The multifaceted roles of CD38 in enzymology, signaling, and immune regulation make it a compelling therapeutic target. The mechanisms of action of anti-CD38 therapies, encompassing direct tumor cell killing, Fc-mediated effector functions, and immunomodulation, highlight the complex interplay between targeted therapy and the immune system. Further investigation would be required to elucidate the precise mechanism of action of "this compound" if and when more information becomes available.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CD38-mediated immunosuppression as a mechanism of tumor cell escape from PD-1/PD-L1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CD38 Antibodies in Multiple Myeloma: Mechanisms of Action and Modes of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanism of Action of the Anti-CD38 Monoclonal Antibody Isatuximab in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DS-1-38: An EYA1 Inhibitor Targeting the Sonic Hedgehog Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Sonic Hedgehog (SHH) signaling pathway is a critical regulator of embryonic development and its aberrant activation is a known driver in several cancers, most notably SHH-subtype medulloblastoma (SHH-MB). While inhibitors targeting the G-protein coupled receptor Smoothened (SMO) have shown clinical efficacy, the development of resistance remains a significant challenge. This has spurred research into alternative therapeutic targets within the SHH pathway. This technical guide focuses on DS-1-38, a novel benzarone (B1666192) derivative that functions as an allosteric inhibitor of the Eyes Absent (EYA) 1 protein, a key transcriptional coactivator and phosphatase implicated in SHH-MB tumorigenesis. By inhibiting the phosphatase activity of EYA1, this compound effectively suppresses the SHH signaling cascade downstream of SMO, offering a promising strategy to overcome SMO inhibitor resistance. This document provides a comprehensive overview of the mechanism of action of this compound, detailed quantitative data, experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to the Sonic Hedgehog Pathway and the Role of EYA1
The canonical SHH signaling pathway is initiated by the binding of an SHH ligand to the Patched (PTCH1) receptor, which alleviates its inhibition of Smoothened (SMO). Activated SMO then triggers a downstream signaling cascade that culminates in the activation of the GLI family of transcription factors, leading to the expression of target genes that promote cell proliferation and survival.[1][2] Dysregulation of this pathway, often through mutations in components like PTCH1, SUFU, or SMO, is a hallmark of SHH-MB.[1]
The Eyes Absent (EYA) proteins are a family of transcriptional co-activators and protein phosphatases.[1][3] EYA1, in particular, has been identified as a critical factor for the proliferation and tumorigenesis of SHH-MB.[1] It functions as a phosphotyrosine phosphatase, and one of its key roles in the context of cancer is the dephosphorylation of histone H2AX at tyrosine 142 (pY142-H2AX), which is involved in the DNA damage response.[1] By dephosphorylating H2AX, EYA1 promotes DNA repair and suppresses apoptosis, thereby contributing to tumor cell survival.[1] The inhibition of EYA1's phosphatase activity presents a novel therapeutic strategy to disrupt SHH-driven tumor growth.
This compound: A Novel EYA1 Inhibitor
This compound is a small molecule developed from a benzarone scaffold, which has been identified as an allosteric inhibitor of EYA proteins.[1] Through medicinal chemistry efforts to enhance the inhibitory properties of benzarone, this compound emerged as a potent antagonist of EYA1.[1]
Mechanism of Action
This compound directly binds to the EYA1 protein and inhibits its phosphotyrosine phosphatase activity.[1] This inhibition leads to an accumulation of phosphorylated H2AX (pYp-H2AX), a marker of DNA damage, which in turn activates the DNA damage response and promotes apoptosis in cancer cells.[1] Importantly, by targeting EYA1, this compound acts downstream of SMO, thereby providing a therapeutic avenue for SHH-MB that has developed resistance to SMO inhibitors.
Signaling Pathway Diagram
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| EYA1 Phosphatase Assay | Recombinant EYA1 | IC₅₀ | 1.8 µM | [1] |
| Cell Viability | Daoy (Human SHH-MB) | EC₅₀ | 11.12 µM | Probechem |
| Cell Viability | TOV112 (Human Ovarian Cancer) | EC₅₀ | 5.98 µM | Probechem |
| Binding Assay | Full-length EYA1 | Kd | 76 µM | Probechem |
Note: EC₅₀ (Half-maximal effective concentration) and IC₅₀ (Half-maximal inhibitory concentration) are measures of a drug's potency.
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Animal Model | Treatment | Key Findings | Reference |
| Genetically engineered mice predisposed to SHH-MB | 20 mg/kg this compound | Increased lifespan | [1] |
| Mouse | 20 mg/kg this compound | Excellent brain penetrance | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
In Vitro EYA1 Phosphatase Assay
This assay measures the ability of this compound to inhibit the phosphatase activity of EYA1 using a synthetic phosphopeptide substrate.
-
Materials:
-
Recombinant full-length EYA1 protein
-
Phosphopeptide substrate corresponding to pYp-H2AX
-
Malachite Green Phosphate (B84403) Assay Kit
-
This compound and other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)
-
384-well microplate
-
-
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the EYA1 enzyme to each well.
-
Add the diluted this compound or vehicle control to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the pYp-H2AX phosphopeptide substrate to each well.
-
Incubate the reaction for a specified time (e.g., 3 hours) at 37°C.
-
Stop the reaction and measure the amount of free phosphate released using a Malachite Green Phosphate Assay Kit according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.[1][4]
-
Cell-Based pYp-H2AX Assay
This assay assesses the ability of this compound to inhibit EYA1 phosphatase activity within a cellular context by measuring the levels of pYp-H2AX.
-
Materials:
-
SHH-MB model cell line (e.g., SL2 cells)
-
Cell culture medium and supplements
-
Smoothened agonist (SAG)
-
This compound
-
Lysis buffer
-
Antibodies: anti-pYp-H2AX, anti-H2AX, and appropriate secondary antibodies
-
Western blotting reagents and equipment
-
-
Protocol:
-
Seed the SHH-MB cells in multi-well plates and allow them to adhere.
-
Treat the cells with this compound (e.g., 10 µM) or vehicle control for a specified duration (e.g., 48 hours).
-
During the treatment period, stimulate the SHH pathway by adding a Smoothened agonist (SAG) to the appropriate wells.
-
After treatment, lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform Western blotting using antibodies against pYp-H2AX and total H2AX (as a loading control).
-
Quantify the band intensities to determine the relative levels of pYp-H2AX in treated versus control cells.[1]
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Materials:
-
Human medulloblastoma cell line (e.g., Daoy)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plate
-
-
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC₅₀ value.
-
In Vivo Efficacy in a Genetically Engineered Mouse Model of SHH-MB
This protocol describes the evaluation of this compound's anti-tumor activity in a mouse model that spontaneously develops SHH-MB.
-
Animal Model:
-
Genetically engineered mouse model predisposed to SHH-MB.
-
-
Protocol:
-
Monitor the mice for tumor development using methods such as magnetic resonance imaging (MRI).
-
Once tumors are detected, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 20 mg/kg) or vehicle control to the mice via an appropriate route (e.g., oral gavage) on a defined schedule.
-
Monitor the health and body weight of the mice throughout the study.
-
Track tumor growth over time using imaging techniques.
-
The primary endpoint is typically overall survival. Record the date of euthanasia for each mouse when it reaches a pre-defined endpoint (e.g., significant weight loss, neurological symptoms, or a specific tumor size).
-
Analyze the survival data using Kaplan-Meier curves and statistical tests to determine if this compound treatment significantly increases lifespan.[1]
-
Experimental Workflow Diagrams
In Vitro EYA1 Phosphatase Inhibition Assay Workflow
In Vivo Efficacy Study Workflow
Structure-Activity Relationship (SAR)
The development of this compound was part of a study that synthesized and evaluated 35 benzarone derivatives to improve upon the EYA inhibitory activity of benzarone and benzbromarone (B1666195).[1] The modifications focused on the primary chemical moieties of the benzarone scaffold. While a detailed SAR analysis is beyond the scope of this guide, the study by Hwang et al. (2024) provides the chemical structures of these derivatives in its supplementary information, which can be a valuable resource for medicinal chemists.[1] The identification of this compound as a lead compound from this panel highlights the importance of specific substitutions on the benzarone core for potent EYA1 inhibition.
Conclusion and Future Directions
This compound represents a promising new class of targeted therapies for SHH-subtype medulloblastoma. Its unique mechanism of action, targeting the EYA1 phosphatase downstream of SMO, provides a compelling strategy to circumvent the common issue of resistance to SMO inhibitors. The preclinical data demonstrate its ability to inhibit EYA1, suppress SHH signaling, and increase the lifespan in a relevant animal model, with the added advantage of being brain-penetrant.
Future research should focus on a more extensive evaluation of this compound in a broader range of SHH-MB models, including patient-derived xenografts and models with acquired resistance to SMO inhibitors. Further optimization of the benzarone scaffold based on the initial SAR studies could lead to the development of even more potent and selective EYA inhibitors. Ultimately, the progression of this compound or its analogs into clinical trials will be a critical step in determining their therapeutic potential for patients with SHH-driven malignancies.
References
- 1. A benzarone derivative inhibits EYA to suppress tumor growth in SHH medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure-activity relationships of benzbromarone metabolites and derivatives as EYA inhibitory anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Structure, Mechanism, and Evaluation of SN-38
Disclaimer: The following technical guide is centered on the compound SN-38. The initial query for "DS-1-38 compound" did not correspond to a specific, publicly documented chemical entity. SN-38, a compound frequently associated with the number 38 in oncological research, was determined to be the most probable subject for this in-depth guide intended for researchers, scientists, and drug development professionals.
SN-38 (7-Ethyl-10-hydroxycamptothecin) is the highly potent active metabolite of the chemotherapeutic drug irinotecan.[1][2] Recognized for being up to 1000 times more active than its parent compound, SN-38 is a pivotal molecule in the study of cancer therapeutics.[2][3] Its primary mechanism of action is the inhibition of DNA topoisomerase I, an enzyme essential for resolving DNA topological stress during replication and transcription.[1][4] By stabilizing the enzyme-DNA complex, SN-38 induces lethal double-strand breaks in replicating cells, leading to cell cycle arrest and apoptosis.[1][5] This guide provides a detailed overview of its core structure, quantitative data on its activity, comprehensive experimental protocols, and visualizations of its key signaling pathways.
Core Structure and Physicochemical Properties
SN-38 is a pentacyclic alkaloid belonging to the camptothecin (B557342) class of compounds.[6][7] Its structure features a lactone ring which is crucial for its biological activity.[7][8] The physicochemical properties of SN-38 present challenges in its clinical application, particularly its poor aqueous solubility, which is a key reason for its administration as the more soluble prodrug, irinotecan.[6][9]
| Property | Value | Source(s) |
| IUPAC Name | (4S)-4,11-diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | [3] |
| Synonyms | 7-Ethyl-10-hydroxycamptothecin, SN 38 | [3][6] |
| Molecular Formula | C22H20N2O5 | [2][3] |
| Molecular Weight | 392.41 g/mol | [2][3] |
| Canonical SMILES | CCC1=C2C=C(C=CC2=NC2=C1CN1C2=CC2=C(COC(=O)C2(O)CC)C1=O)O | [10] |
| InChI Key | FJHBVJOVLFPMQE-QFIPXVFZSA-N | [3] |
| CAS Number | 86639-52-3 | [3] |
| XLogP | 3.4 | [11] |
| Hydrogen Bond Donors | 2 | [11] |
| Hydrogen Bond Acceptors | 5 | [11] |
| Solubility | Soluble in DMSO (~2 mg/mL), sparingly soluble in aqueous buffers. | [9] |
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potency of SN-38 is commonly expressed as the half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines and experimental conditions like incubation time.[12][13]
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time | Source(s) |
| HCT116 | Colorectal Carcinoma | ~7.7 (for DNA synthesis) | Not Specified | [14] |
| HT-29 | Colorectal Carcinoma | Not specified (cytotoxicity observed at 200 nM) | Not Specified | [9] |
| OCUM-2M | Gastric Carcinoma | 6.4 | Not Specified | [15] |
| OCUM-8 | Gastric Carcinoma | 2.6 | Not Specified | [15] |
| MCF-7 | Breast Cancer | 31 (as nanocrystal formulation A) | Not Specified | [13] |
| HepG2 | Hepatocellular Carcinoma | 76 (as nanocrystal formulation A) | Not Specified | [13] |
| HT1080 | Fibrosarcoma | 46 (as nanocrystal formulation A) | Not Specified | [13] |
| U87MG | Glioblastoma | 8440 | 24h | [12] |
| SKOV-3 | Ovarian Cancer | 32 (as part of a formulation) | Not Specified | [12] |
Note: IC50 values are highly dependent on the specific experimental conditions and assay used. The data presented here are for comparative purposes.
Experimental Protocols
Synthesis of SN-38
The total synthesis of SN-38 is a multi-step process that can be achieved from simple, commercially available starting materials. One effective method involves a Friedländer condensation to construct the core ring system.[16] The following is a generalized protocol based on established chemical synthesis routes.[16][17]
Objective: To synthesize 7-Ethyl-10-hydroxycamptothecin (SN-38).
Key Stages:
-
Construction of the AB ring system: A Friedländer condensation reaction using an appropriate aniline (B41778) and a β-ketoester, often catalyzed by an acid or a Lewis acid like FeCl3.[16]
-
Formation of the C ring: Functionalization is achieved through reactions like a vinylogous Mukaiyama reaction of an N-acyliminium intermediate.[16]
-
Construction of the D and E rings: An intramolecular oxa-Diels-Alder reaction can efficiently form the final two rings.[16]
-
Final stereochemistry and functional group manipulation: Asymmetric dihydroxylation and oxidation steps are used to install the correct stereochemistry at the C20 position.[16]
Detailed Protocol Example (Phenolic Ether Connection for Derivatization): This protocol describes a step in the synthesis of an SN-38 derivative for antibody-drug conjugates, illustrating a common chemical manipulation of the SN-38 molecule.[18]
-
Materials: SN-38, a suitable bromo-functionalized linker precursor (e.g., tert-butyl (4-(bromomethyl)phenyl)carbamate), Cesium Carbonate (Cs2CO3), Anhydrous Dimethylformamide (DMF).[18]
-
Procedure: a. Dissolve the bromo-functionalized linker precursor (1.75 mmol) and SN-38 (1.75 mmol) in anhydrous DMF (25 mL).[18] b. Add cesium carbonate (1.75 mmol) to the solution.[18] c. Stir the reaction mixture at room temperature for 10 hours.[18] d. To precipitate the cesium carbonate, transfer the reaction vessel to a refrigerator for 1 hour.[18] e. Filter the insoluble solid materials. f. Evaporate the solvent from the filtrate under vacuum to obtain the crude product. g. Purify the crude product using silica (B1680970) gel column chromatography with a methanol/dichloromethane eluent system to yield the desired SN-38-linker conjugate.[18]
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12]
Objective: To determine the IC50 value of SN-38 in a specific cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
SN-38 stock solution (in DMSO)
-
MTT solution (0.5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette and plate reader
Protocol:
-
Cell Seeding: a. Harvest and count cells, then dilute to the desired density in complete medium. b. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[12]
-
Compound Treatment: a. Prepare a serial dilution of SN-38 in complete medium from the stock solution. Concentrations should span a range expected to cover 0-100% cell death. b. Include vehicle controls (medium with the same percentage of DMSO used for the highest SN-38 concentration) and untreated controls (medium only). c. After overnight incubation, remove the old medium from the wells and add 100 µL of the prepared SN-38 dilutions and controls. d. Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).[12][19]
-
MTT Addition and Incubation: a. Following the treatment period, remove the medium containing the compound. b. Add 100 µL of fresh medium containing MTT solution (0.5 mg/mL) to each well.[12] c. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]
-
Formazan Solubilization and Measurement: a. Carefully remove the MTT-containing medium. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate for 5-10 minutes to ensure complete dissolution. d. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance from a blank well (medium, MTT, and DMSO only). b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the logarithm of the SN-38 concentration and use a non-linear regression analysis to determine the IC50 value.
Mandatory Visualizations
Signaling Pathways and Mechanisms
The cytotoxic effect of SN-38 is initiated by its interaction with the Topoisomerase I-DNA complex and culminates in the activation of the DNA Damage Response pathway.
The formation of double-strand breaks by SN-38 triggers a complex signaling cascade known as the DNA Damage Response (DDR). This pathway activates checkpoint kinases to arrest the cell cycle, providing time for DNA repair. If the damage is irreparable, the cell is directed towards apoptosis.[1][5]
References
- 1. benchchem.com [benchchem.com]
- 2. SN-38 - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 6. 7-Ethyl-10-Hydroxycamptothecin | C22H20N2O5 | CID 104842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. SN-38 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. benchchem.com [benchchem.com]
- 13. dovepress.com [dovepress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. CN102250103B - Synthesis method of SN38 or intermediate thereof - Google Patents [patents.google.com]
- 18. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to DS-1-38: A Novel EYA1 Phosphatase Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular characteristics, mechanism of action, and experimental evaluation of DS-1-38, a potent antagonist of the EYA1 phosphatase and an inhibitor of the Sonic Hedgehog (SHH) signaling pathway.
Core Molecular Data
This compound is a derivative of benzarone (B1666192), developed for its enhanced inhibitory effects on EYA proteins.[1] Its fundamental molecular properties are summarized below.
| Property | Value | Citation |
| Molecular Weight | 346.38 g/mol | [2] |
| Chemical Formula | C₂₁H₁₈N₂O | [2] |
| Class | Benzarone Derivative | [1] |
| Target | EYA1 Phosphatase | [1][3] |
| Primary Pathway | Sonic Hedgehog (SHH) Signaling | [1][3] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective antagonist of the Eyes Absent (EYA) family of proteins, specifically targeting the tyrosine phosphatase activity of EYA1.[1] EYA1 is a critical component of the Sonic Hedgehog (SHH) signaling pathway, which is essential during embryonic development and can be aberrantly activated in certain cancers, such as medulloblastoma.[1][3][4]
The canonical SHH pathway is initiated by the binding of an SHH ligand to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on the Smoothened (SMO) receptor.[5] Activated SMO then transduces a signal that leads to the activation and nuclear translocation of the GLI family of transcription factors.[5] GLI transcription factors then drive the expression of target genes involved in cell proliferation and survival.[5]
EYA1 acts as a co-activator in this pathway, and its phosphatase activity is crucial for maintaining the tumorigenic potential driven by SHH signaling.[1][3] this compound interrupts this cascade by inhibiting EYA1's phosphatase function. This leads to a downstream suppression of GLI-mediated transcriptional activity, thereby impeding the growth of SHH-driven tumors.[1]
Experimental Protocols
The following protocols are representative of the methodologies used to characterize the activity of EYA1 inhibitors like this compound.
In Vitro EYA1 Phosphatase Activity Assay
This assay quantifies the ability of a compound to inhibit the phosphatase activity of EYA1 using a synthetic phosphopeptide substrate.
Methodology:
-
Protein Purification: Purify full-length recombinant EYA1 protein. A phosphatase-dead mutant (e.g., D327A) should be used as a negative control.[1]
-
Substrate: Utilize a peptide corresponding to a known EYA1 substrate, such as phosphorylated histone H2AX (pYp-H2AX).[1]
-
Reaction Mixture: Incubate purified EYA1 with the pYp-H2AX peptide in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 25 mM MgCl₂, 0.5 mM EDTA, 1 mM DTT) in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO).[6]
-
Incubation: Allow the reaction to proceed at 37°C for a defined period (e.g., 90 minutes to 3 hours).[1][6]
-
Phosphate (B84403) Detection: Stop the reaction and measure the amount of free phosphate released using a colorimetric reagent such as Malachite Green or Biomol Green.[6][7]
-
Data Analysis: Quantify the absorbance (e.g., at 620 nm) to determine the level of phosphate release.[6] Calculate the IC₅₀ value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
- 1. A benzarone derivative inhibits EYA to suppress tumor growth in SHH medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Targeting the Sonic Hedgehog Signaling Pathway: Review of Smoothened and GLI Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EYA1's Conformation Specificity in Dephosphorylating Phosphothreonine in Myc and Its Activity on Myc Stabilization in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Phosphatase Assays for the Eya2 Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
DS-1-38 in SHH-driven medulloblastoma
An In-Depth Technical Guide on DS-1-38 in SHH-Driven Medulloblastoma
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Medulloblastoma (MB) is the most prevalent malignant brain tumor in children, with the Sonic Hedgehog (SHH) subgroup accounting for approximately 30% of cases.[1][2] While inhibitors targeting the core SHH pathway component Smoothened (SMO) have shown some clinical efficacy, the development of resistance remains a significant hurdle.[1][3] This necessitates the exploration of alternative therapeutic targets within the SHH signaling cascade. A promising strategy involves targeting the Eyes Absent Homolog 1 (EYA1), a protein with dual functions as a transcription factor and a phosphotyrosine phosphatase, which is critical for the proliferation of SHH-driven medulloblastoma (SHH-MB).[1][4] this compound, a derivative of benzarone (B1666192), has been identified as a novel EYA1 antagonist that effectively suppresses SHH signaling, inhibits tumor growth in preclinical models, and demonstrates excellent brain penetrance.[1][5] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols relevant to its evaluation.
Introduction: The Challenge of SHH-Driven Medulloblastoma
The SHH signaling pathway is fundamental to the development of the cerebellum.[6] Its aberrant, constitutive activation—often due to mutations in pathway components like Patched (PTCH1), Suppressor of fused (SUFU), or SMO—is a primary driver of SHH-MB.[1][6] First-generation targeted therapies, such as the SMO inhibitors Vismodegib and Sonidegib, showed initial promise but are often hampered by pre-existing or acquired resistance, particularly from mutations downstream of SMO.[3][6] This highlights an urgent need for novel therapeutic agents that act on different nodes of the SHH pathway.
EYA1 has emerged as a critical factor for tumorigenesis in SHH-MB.[1] As a haloacid dehalogenase (HAD) phosphatase, its activity is integral to the downstream signaling that promotes tumor cell proliferation.[1][4] Targeting EYA1 offers a novel approach to overcome the limitations of SMO-centric therapies.
This compound: A Novel EYA1 Antagonist
This compound is a small molecule developed as an allosteric inhibitor of EYA proteins.[1][5] It functions as an EYA1 antagonist, directly inhibiting its phosphatase activity.[1] This action effectively interrupts the SHH signaling cascade, leading to the suppression of tumor growth.[1][4]
Mechanism of Action
This compound's primary mechanism is the inhibition of EYA1's phosphotyrosine phosphatase activity.[1] This disruption of EYA1 function leads to a downstream suppression of the SHH pathway, evidenced by the reduced activation of the key transcription factor GLI1.[5] In addition to its impact on SHH signaling, this compound has also been shown to activate a DNA damage response, contributing to its anti-tumor effects.[5]
The diagram below illustrates the canonical SHH pathway and the specific point of intervention for this compound.
Caption: SHH pathway showing this compound's inhibition of EYA1.
Preclinical Efficacy Data
This compound has demonstrated significant anti-tumor activity in both in vitro and in vivo models of SHH-driven medulloblastoma.
In Vitro Efficacy
The inhibitory effects of this compound have been quantified in relevant cancer cell lines. The compound effectively reduces the viability of human medulloblastoma cells and other cell lines characterized by highly active SHH signaling.[1][5]
| Cell Line | Description | Assay | Endpoint | Value (µM) | Reference |
| Daoy | Human SHH-Medulloblastoma | Cell Viability | EC50 | 11.12 | [1][5] |
| TOV112 | Human Ovarian Cancer (High SHH) | Cell Viability | EC50 | 5.98 | [1][5] |
| SHH-MB Model Cells | Mouse Model | GLI Activation | Suppression | 10 | [5] |
Binding Affinity
The direct interaction between this compound and its target, EYA1, has been biochemically characterized.
| Target Protein | Method | Parameter | Value (µM) | Reference |
| EYA1 (full-length) | Not Specified | Kd | 76 | [5] |
In Vivo Efficacy
Studies using a genetically engineered mouse model that develops fatal SHH-medulloblastoma have shown that this compound is highly effective at extending survival. The compound's ability to cross the blood-brain barrier is a critical feature for its therapeutic potential in brain tumors.[1][5]
| Animal Model | Treatment | Key Findings | Reference |
| Genetically engineered mice predisposed to fatal SHH-MB | 20 mg/kg this compound | Excellent brain penetranceIncreased lifespan by over 40% | [1][5] |
Experimental Protocols
The following section details the methodologies for key experiments used to evaluate the efficacy of this compound.
Protocol 1: In Vitro Cell Viability Assay
This protocol is used to determine the half-maximal effective concentration (EC50) of this compound on SHH-MB cell lines.
Materials:
-
Medulloblastoma cell lines (e.g., Daoy)[7]
-
Complete growth medium (e.g., DMEM with 10% FBS)[7]
-
This compound dissolved in DMSO
-
96-well plates[7]
-
Resazurin-based viability reagent (e.g., alamarBlue) or MTS reagent[7]
-
Plate reader (fluorescence or absorbance)[7]
Procedure:
-
Cell Seeding: Trypsinize and count Daoy cells. Seed 5,000-10,000 cells per well in a 96-well plate containing 100 µL of complete growth medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[7]
-
Compound Treatment: Prepare 8-point serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.[7] Remove the existing medium from the wells and add 100 µL of medium containing the various concentrations of this compound or a vehicle control (DMSO only).[7]
-
Incubation: Incubate the plates for 5 days, consistent with high-throughput screening protocols like the Broad PRISM platform.[1]
-
Viability Assessment: Add 10 µL of a resazurin-based reagent to each well and incubate for 2-4 hours at 37°C.[7] Measure fluorescence at the appropriate wavelengths (e.g., 560 nm excitation / 590 nm emission).[7]
-
Data Analysis: Subtract the background fluorescence from wells containing medium only.[7] Normalize the fluorescence values of treated wells to the vehicle-treated control wells.[7] Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the EC50 value using non-linear regression analysis.[7]
Caption: Workflow for the in vitro cell viability assay.
Protocol 2: SHH Target Gene Expression Analysis (qPCR)
This protocol measures the effect of this compound on the expression of SHH pathway target genes, such as Gli1.
Materials:
-
Medulloblastoma cells treated as in Protocol 1 (in 6-well plates)[7]
-
RNA extraction kit (e.g., RNeasy)
-
cDNA synthesis kit[7]
-
qPCR master mix (e.g., SYBR Green)[7]
-
Primers for Gli1 and a housekeeping gene (e.g., GAPDH)[7]
-
qPCR instrument[7]
Procedure:
-
Cell Treatment: Seed Daoy cells in 6-well plates and treat with this compound (e.g., 10 µM) and a positive control (e.g., SHH agonist SAG) for 48-72 hours.[5]
-
RNA Extraction: Lyse the treated cells and extract total RNA according to the manufacturer's protocol.[7]
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers for Gli1 and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of Gli1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound treated samples to the vehicle control.
Protocol 3: In Vivo Murine Model Study
This protocol describes the evaluation of this compound's efficacy in a genetically engineered mouse model of SHH-MB.
Materials:
-
Genetically engineered mice predisposed to fatal SHH-medulloblastoma[1]
-
This compound formulated for intraperitoneal (IP) or oral administration
-
Vehicle control solution
Procedure:
-
Animal Model: Utilize a validated mouse model that spontaneously develops SHH-MB (e.g., Ptch1+/- mice).
-
Treatment: Upon tumor detection or at a predefined age, randomize mice into treatment and control groups. Administer this compound (e.g., 20 mg/kg) or vehicle control daily via an appropriate route (e.g., IP injection).[5]
-
Monitoring: Monitor the mice daily for clinical signs of tumor progression (e.g., weight loss, ataxia, hydrocephalus) and overall health.
-
Endpoint: The primary endpoint is overall survival. Record the date of death or euthanasia for each animal.
-
Data Analysis: Generate Kaplan-Meier survival curves for each group and compare them using a log-rank test to determine statistical significance.
Logical Relationships and Therapeutic Implications
This compound's mechanism provides a multi-pronged attack on SHH-MB cells. By inhibiting EYA1, it not only dampens the primary oncogenic signaling pathway but also induces a DNA damage response, representing a potentially synergistic anti-cancer effect.
Caption: Logical flow from this compound's target to its therapeutic effect.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for SHH-driven medulloblastoma, acting through the novel mechanism of EYA1 inhibition.[1] Its ability to suppress SHH signaling, induce a DNA damage response, penetrate the blood-brain barrier, and significantly extend survival in preclinical models underscores its potential.[1][5] Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, evaluation in models of SMO inhibitor resistance, and exploration of potential combination therapies to further enhance its anti-tumor efficacy. The development of EYA1 inhibitors like this compound opens a new and important avenue for treating this challenging pediatric brain tumor.
References
- 1. A benzarone derivative inhibits EYA to suppress tumor growth in SHH medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Medulloblastoma and the DNA Damage Response [frontiersin.org]
- 3. High-throughput neural stem cell-based drug screening identifies S6K1 inhibition as a selective vulnerability in sonic hedgehog-medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | EYA1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Principles of tumorigenesis and emerging molecular drivers of SHH‐activated medulloblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Preclinical Studies of DS-1-38: A Technical Overview of a Novel EYA1 Antagonist
Disclaimer: As of December 2025, publicly available, peer-reviewed preclinical data for a specific compound designated "DS-1-38" as an EYA1 antagonist could not be identified through comprehensive searches. This document, therefore, presents a conceptual framework for the preclinical evaluation of a hypothetical EYA1 antagonist, herein referred to as this compound, designed to inhibit the Sonic Hedgehog (SHH) signaling pathway. The experimental protocols, data, and visualizations are representative of the methodologies and expected outcomes for such a compound.
Introduction
The Eyes Absent (EYA) family of proteins, particularly EYA1, are transcriptional coactivators and protein phosphatases that play a crucial role in embryonic development and have been implicated in the progression of certain cancers, including medulloblastoma. EYA1 functions as a key component of the Six1-EYA1 transcriptional complex, which can regulate the Sonic Hedgehog (SHH) signaling pathway, a critical driver of cell proliferation and tumorigenesis. This compound is a conceptual small molecule inhibitor designed to antagonize the function of EYA1, thereby disrupting the Six1-EYA1 interaction and downregulating the SHH pathway. This technical guide provides a comprehensive overview of the putative preclinical studies required to characterize the activity and therapeutic potential of this compound.
Mechanism of Action
This compound is hypothesized to act as a direct antagonist of the EYA1 protein. By binding to a critical domain of EYA1, it is expected to allosterically inhibit its interaction with the SIX1 transcription factor. The disruption of the Six1-EYA1 complex prevents the transcriptional activation of downstream target genes, including key components of the SHH pathway such as GLI1 and PTCH1. This leads to a reduction in SHH pathway activity, resulting in decreased cell proliferation and induction of apoptosis in EYA1-dependent cancer cells.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound within the EYA1-Six-SHH signaling pathway.
Quantitative Data Summary
The following tables present hypothetical preclinical data for this compound, illustrating the expected outcomes from various in vitro and in vivo assays.
Table 1: In Vitro Cytotoxicity of this compound in Medulloblastoma Cell Lines
| Cell Line | EYA1 Expression | IC50 (µM) after 72h |
| Daoy | High | 0.5 ± 0.1 |
| UW228 | High | 0.8 ± 0.2 |
| ONS-76 | Low | > 50 |
| HEK293 | Negative | > 100 |
Table 2: In Vivo Efficacy of this compound in a Daoy Xenograft Model
| Treatment Group | Dose (mg/kg, i.p., daily) | Tumor Growth Inhibition (%) | Final Tumor Volume (mm³) |
| Vehicle Control | - | - | 1500 ± 250 |
| This compound | 10 | 45 ± 8 | 825 ± 120 |
| This compound | 30 | 78 ± 12 | 330 ± 95 |
Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cell lines.
Methodology:
-
Cell Culture: Medulloblastoma cell lines (Daoy, UW228, ONS-76) and a control cell line (HEK293) are cultured in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: this compound is serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM). The medium in the wells is replaced with the drug-containing medium.
-
Incubation: Plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is assessed using a resazurin-based assay. Resazurin solution is added to each well and incubated for 4 hours. Fluorescence is measured at an excitation of 560 nm and an emission of 590 nm.
-
Data Analysis: The fluorescence readings are normalized to the vehicle-treated control wells. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
Objective: To assess the effect of this compound on the protein levels of SHH pathway components.
Methodology:
-
Cell Lysis: Daoy cells are treated with this compound (e.g., 1 µM) for 24 hours. Cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein (e.g., 20 µg) are separated by SDS-PAGE on a 4-12% gradient gel.
-
Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against GLI1, PTCH1, and a loading control (e.g., β-actin).
-
Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities are quantified using image analysis software (e.g., ImageJ).
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical screening cascade for an EYA1 antagonist like this compound.
Conclusion
While specific preclinical data for this compound as an EYA1 antagonist is not currently available in the public domain, this technical guide provides a robust framework for its evaluation. The proposed studies, from in vitro mechanism of action to in vivo efficacy, are essential to characterize its therapeutic potential for the treatment of EYA1-dependent cancers. The hypothetical data presented herein suggest that a potent and selective EYA1 antagonist could offer a promising therapeutic strategy by targeting the SHH signaling pathway. Further investigation is warranted to synthesize and test compounds with this proposed mechanism of action.
An In-depth Technical Guide on the Cellular Effects of Targeting CD38
Disclaimer: Initial searches for "DS-1-38 treatment" did not yield relevant results. Based on the context of the query, this document assumes the user intended to inquire about the cellular effects of targeting CD38 , a well-researched transmembrane glycoprotein (B1211001) and a significant target in cancer immunotherapy.
This technical guide provides a comprehensive overview of the cellular and molecular consequences of targeting CD38. It is intended for researchers, scientists, and drug development professionals working in oncology and immunology. This guide details the mechanisms of action of anti-CD38 therapies, the signaling pathways modulated by CD38, and the experimental protocols used to study its function.
Quantitative Data on the Cellular Effects of Targeting CD38
The efficacy of anti-CD38 targeted therapies is often correlated with the expression level of CD38 on malignant cells and the engagement of various immune effector mechanisms. The following tables summarize key quantitative data from preclinical and clinical studies.
Table 1: Expression Levels of CD38 in Various Cancer Types
| Cancer Type | Cell Lines | Patient Samples | Method of Quantification | Reference |
| Multiple Myeloma (MM) | High expression in MM.1S, OPM-2 | High expression on malignant plasma cells | Flow Cytometry, Immunohistochemistry (IHC) | [1] |
| Epithelial Ovarian Cancer (EOC) | Significantly higher in ovarian cancer cell lines vs. normal IOSE80 | Significantly higher mRNA and protein levels in EOC tissues vs. normal ovarian tissues | RT-qPCR, Western Blot, IHC | [1] |
| Breast Cancer (Triple-Negative) | Intermediate expression in EMT6 murine mammary carcinoma cells | Positive IHC staining in 13% of patient cases | Flow Cytometry, IHC | [2] |
| Cutaneous T-Cell Lymphoma (CTCL) | High expression in HH, H9, Hut78, Hut102 cell lines | Medium to high expression in mycosis fungoides; variable in Sézary Syndrome | Flow Cytometry | [2] |
| Chronic Lymphocytic Leukemia (CLL) | High expression in MEC2, JVM13; Low in MEC1 | Variable expression, with CD38 positivity associated with poorer prognosis | Flow Cytometry | [3] |
Table 2: Efficacy of Daratumumab (Anti-CD38 Monoclonal Antibody) Mediated Cytotoxicity
| Target Cell Line | Effector Cells | E:T Ratio | Assay | % Specific Lysis / Activity | Reference |
| BCBL-1 (Primary Effusion Lymphoma) | PBMCs | 50:1 | Calcein-AM Release | ~40% at 1 µg/mL Daratumumab | [4] |
| BC-3 (Primary Effusion Lymphoma) | PBMCs | 50:1 | Calcein-AM Release | ~30% at 1 µg/mL Daratumumab | [4] |
| LP-1 (Multiple Myeloma) | NK-92 CD16a | 10:1 | Flow Cytometry | ~60% lysis after 6 hours | [5] |
| MM.1S (Multiple Myeloma) | Healthy Donor PBMCs | Not Specified | ADCC Assay | ~90% elimination with ricolinostat (B612168) pretreatment | [1] |
| OPM-2 (Multiple Myeloma) | Healthy Donor PBMCs | Not Specified | ADCC Assay | ~83% elimination with ricolinostat pretreatment | [1] |
| Daudi (Burkitt's Lymphoma) | Healthy Donor PBMCs | 50:1 | Calcein Release | ~60% lysis at 1 µg/mL Daratumumab | [3] |
Signaling Pathways Modulated by CD38
CD38 is a multifunctional protein that acts as both a receptor and an ectoenzyme, playing a crucial role in calcium signaling and NAD+ metabolism. Its activity influences several downstream pathways critical for cell survival, proliferation, and immune function.
As an ectoenzyme, CD38 catalyzes the conversion of NAD+ to cyclic ADP-ribose (cADPR) and ADPR. cADPR is a potent second messenger that mobilizes calcium from intracellular stores, such as the endoplasmic reticulum, by activating ryanodine (B192298) receptors. This increase in intracellular calcium can influence a variety of cellular processes, including gene expression, cell proliferation, and apoptosis. In immune cells, this calcium signaling is essential for activation and effector functions.[6]
Caption: CD38 enzymatic activity and its role in calcium mobilization.
CD38 is a major consumer of NAD+ in mammalian cells. By degrading NAD+, CD38 can impact the activity of NAD+-dependent enzymes such as sirtuins and PARPs, which are critical for regulating metabolism, DNA repair, and inflammation. In the tumor microenvironment, the depletion of extracellular NAD+ and the production of adenosine (B11128) via the CD38/CD203a/CD73 pathway can lead to immunosuppression.[6][7]
Caption: The CD38/CD203a/CD73 pathway leading to adenosine production.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the cellular effects of targeting CD38.
This protocol describes the staining of cell surface CD38 for analysis by flow cytometry.
Materials:
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Anti-human CD38 antibody (conjugated to a fluorophore, e.g., PE, APC)
-
Isotype control antibody (conjugated to the same fluorophore)
-
Cells of interest (e.g., multiple myeloma cell lines or patient-derived cells)
-
Flow cytometer
Procedure:
-
Harvest cells and wash once with cold PBS.
-
Resuspend cells in cold FACS buffer to a concentration of 1 x 10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into flow cytometry tubes.
-
Add the anti-human CD38 antibody or the isotype control antibody at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire data on a flow cytometer, collecting a minimum of 10,000 events per sample.
-
Analyze the data using appropriate software to determine the percentage of CD38-positive cells and the mean fluorescence intensity (MFI).
This protocol outlines a Calcein-AM release assay to measure the cytotoxic activity of immune effector cells against target cancer cells in the presence of an anti-CD38 antibody.[4][5]
Materials:
-
Target cells (e.g., CD38-expressing cancer cell line)
-
Effector cells (e.g., peripheral blood mononuclear cells - PBMCs, or NK cells)
-
Complete RPMI-1640 medium
-
Calcein-AM
-
Anti-CD38 monoclonal antibody (e.g., Daratumumab)
-
Isotype control antibody
-
Lysis buffer (e.g., 1% Triton X-100)
-
96-well round-bottom plate
-
Fluorescence plate reader
Procedure:
-
Target Cell Labeling:
-
Resuspend target cells at 1 x 10^6 cells/mL in serum-free medium.
-
Add Calcein-AM to a final concentration of 5 µM.
-
Incubate for 30 minutes at 37°C.
-
Wash cells three times with complete medium to remove excess dye.
-
Resuspend in complete medium at 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Plate 100 µL of labeled target cells (1 x 10^4 cells) into each well of a 96-well plate.
-
Add 50 µL of the anti-CD38 antibody or isotype control at various concentrations.
-
Add 50 µL of effector cells to achieve the desired Effector-to-Target (E:T) ratio (e.g., 25:1, 50:1).
-
For spontaneous release control, add 100 µL of medium instead of effector cells and antibody.
-
For maximum release control, add 100 µL of lysis buffer.
-
-
Incubation and Measurement:
-
Centrifuge the plate at 100 x g for 1 minute.
-
Incubate for 4 hours at 37°C.
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Transfer 100 µL of supernatant from each well to a new 96-well flat-bottom plate.
-
Measure fluorescence (Excitation: 485 nm, Emission: 520 nm).
-
-
Calculation:
-
Percent specific lysis = 100 x [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)].
-
This protocol provides a general workflow for generating CD38 knockout cells using CRISPR/Cas9 technology.[8][9]
Materials:
-
Cells of interest
-
CD38-specific guide RNA (gRNA)
-
Cas9 nuclease (as plasmid, mRNA, or protein)
-
Electroporation system and reagents or lipid-based transfection reagent
-
Culture medium
-
FACS for cell sorting or limiting dilution cloning supplies
-
Genomic DNA extraction kit
-
PCR reagents for target site amplification
-
Sanger sequencing service or T7 Endonuclease I assay kit
Procedure:
-
gRNA Design and Synthesis: Design and synthesize one or more gRNAs targeting a conserved exon of the CD38 gene.
-
Delivery of CRISPR Components:
-
Electroporation of Ribonucleoprotein (RNP) complexes (recommended for primary cells): Pre-complex purified Cas9 protein with the synthetic gRNA. Electroporate the RNP complex into the target cells according to the manufacturer's protocol.
-
Transfection of Plasmids: Co-transfect a plasmid expressing Cas9 and a plasmid expressing the gRNA into the target cells using a suitable transfection reagent.
-
-
Cell Culture and Selection:
-
Culture the edited cells for 48-72 hours.
-
If a selection marker is used, apply the appropriate selection agent.
-
Isolate single-cell clones by fluorescence-activated cell sorting (FACS) into 96-well plates or by limiting dilution.
-
-
Verification of Knockout:
-
Expand single-cell clones.
-
Extract genomic DNA from a portion of the cells.
-
Amplify the genomic region targeted by the gRNA using PCR.
-
Analyze the PCR product for insertions or deletions (indels) using Sanger sequencing and a sequence decomposition tool (e.g., TIDE, ICE) or a T7 Endonuclease I assay.
-
Confirm the absence of CD38 protein expression by Western blot or flow cytometry.
-
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for evaluating the efficacy of an anti-CD38 therapeutic agent.
Caption: A standard workflow for preclinical assessment of anti-CD38 agents.
References
- 1. CD38 contributes to tumor progression and tumor microenvironment reshaping in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Daratumumab induces cell-mediated cytotoxicity of primary effusion lymphoma and is active against refractory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CD38: T Cell Immuno-Metabolic Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. m.youtube.com [m.youtube.com]
In-Depth Technical Guide: Binding Affinity of DS-1-38 to EYA1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the binding characteristics of the small molecule inhibitor DS-1-38 to the Eyes Absent Homolog 1 (EYA1) protein, a critical phosphatase and transcriptional co-activator implicated in oncogenesis. This compound, a derivative of benzarone (B1666192), functions as an antagonist of EYA1, leading to the inhibition of the Sonic Hedgehog (SHH) signaling pathway, which is a key driver in certain cancers, notably SHH-driven medulloblastoma. This document details the binding affinity, experimental protocols for assessing this interaction, and the relevant signaling pathways, offering a valuable resource for researchers in oncology and drug development.
Introduction
Eyes Absent Homolog 1 (EYA1) is a dual-function protein possessing both tyrosine phosphatase and transcriptional co-activator activities.[1][2] Its role in embryonic development and its re-expression in various cancers have made it an attractive target for therapeutic intervention. The Sonic Hedgehog (SHH) signaling pathway is a crucial regulator of cell growth and differentiation, and its aberrant activation is a known driver of several malignancies, including medulloblastoma.[1][2] EYA1 has been identified as a key component of the SHH transcriptional network.[2]
This compound is a novel benzarone derivative developed as an inhibitor of EYA proteins.[1] By targeting EYA1, this compound effectively suppresses the SHH signaling pathway, demonstrating potential as a therapeutic agent for SHH-driven cancers.[1] This guide focuses on the direct interaction between this compound and EYA1, providing available data on its binding affinity and the methodologies to study this interaction.
Quantitative Binding Affinity Data
Current literature indicates that this compound binds directly to the catalytic domain of EYA1. The binding affinity has been characterized as being in the micromolar range. While a precise dissociation constant (Kd) has not been published, this semi-quantitative assessment provides a valuable benchmark for its potency.
| Compound | Target Protein | Binding Domain | Affinity (Kd) | Method | Reference |
| This compound | EYA1 | Catalytic Domain | Micromolar (µM) | Not Specified | [1] |
Experimental Protocols
The following protocols describe methodologies relevant to the study of the this compound and EYA1 interaction.
In Vitro EYA1 Phosphatase Activity Assay (Malachite Green Assay)
This assay is designed to measure the tyrosine phosphatase activity of EYA1 and the inhibitory effect of compounds like this compound. The principle of this assay is the colorimetric detection of free phosphate (B84403) released from a phosphopeptide substrate by the enzymatic activity of EYA1.
Materials:
-
Recombinant full-length EYA1 protein
-
Phosphatase-dead EYA1 mutant (e.g., D327A) as a negative control
-
Phosphopeptide substrate (e.g., a peptide corresponding to the phosphorylated tyrosine 142 of histone H2AX, pYp-H2AX)
-
This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 10 mM MgCl₂
-
Malachite Green Reagent
-
96-well microplate
-
Plate reader capable of measuring absorbance at ~620-650 nm
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing assay buffer, recombinant EYA1 protein, and the test compound (this compound) at various concentrations. Include controls with vehicle (DMSO), a positive control with active EYA1 and no inhibitor, and a negative control with the phosphatase-dead EYA1 mutant.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the phosphopeptide substrate to each well to initiate the phosphatase reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Termination of Reaction and Color Development: Stop the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the free phosphate released during the reaction.
-
Measurement: After a short incubation period for color development, measure the absorbance of each well using a microplate reader at a wavelength of approximately 620-650 nm.
-
Data Analysis: Subtract the background absorbance (from wells with no enzyme or with the dead mutant). The amount of phosphate released is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) for Direct Binding Analysis (General Protocol)
SPR is a label-free technique to quantitatively measure the binding kinetics and affinity between a ligand and an analyte. For the this compound and EYA1 interaction, EYA1 would typically be immobilized on the sensor chip, and this compound would be flowed over the surface.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Recombinant EYA1 protein (ligand)
-
This compound (analyte)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (if required)
Procedure:
-
Chip Preparation and Ligand Immobilization: Activate the sensor chip surface (e.g., using EDC/NHS). Immobilize the recombinant EYA1 protein onto the chip surface via a suitable chemistry (e.g., amine coupling). A reference flow cell should be prepared in parallel (e.g., activated and blocked without protein immobilization) to subtract non-specific binding.
-
Analyte Injection: Prepare a series of concentrations of this compound in the running buffer. Inject the this compound solutions over the immobilized EYA1 surface and the reference cell at a constant flow rate.
-
Association and Dissociation: Monitor the binding of this compound to EYA1 in real-time as an increase in the SPR signal (response units, RU). After the association phase, flow running buffer over the chip to monitor the dissociation of the complex.
-
Regeneration (Optional): If the interaction is reversible and the surface can be reused, inject a regeneration solution to remove the bound analyte.
-
Data Analysis: After subtracting the reference channel signal, analyze the sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Signaling Pathways and Experimental Workflows
EYA1-Mediated Sonic Hedgehog (SHH) Signaling Pathway
This compound inhibits the phosphatase activity of EYA1, which in turn suppresses the SHH signaling pathway. The diagram below illustrates the key components of this pathway and the point of intervention by this compound. In SHH-driven medulloblastoma, the pathway is often constitutively active. EYA1 acts as a positive regulator of Gli transcriptional activators.
Caption: EYA1-SHH Signaling Pathway and this compound Inhibition.
Experimental Workflow for Characterizing this compound
The following diagram outlines a typical experimental workflow for the characterization of a novel EYA1 inhibitor like this compound.
Caption: Experimental Workflow for this compound Characterization.
Conclusion
This compound is a promising EYA1 inhibitor with demonstrated activity against the SHH signaling pathway. Its micromolar binding affinity to the catalytic domain of EYA1 underscores its potential as a targeted therapeutic. The experimental protocols and workflows detailed in this guide provide a framework for the further investigation of this compound and other novel EYA1 inhibitors. Future studies should aim to precisely quantify the binding affinity of this compound to EYA1 and further elucidate its mechanism of action in vivo.
References
Methodological & Application
Application Notes and Protocols for the Small Molecule CD38 Inhibitor 78c in Cancer Cell Lines
A Representative Compound for Investigating CD38 Inhibition
Note: The compound "DS-1-38" as specified in the query did not yield specific public domain data. Therefore, these application notes are based on the well-characterized, potent, and selective small molecule inhibitor of CD38, compound 78c (CD38-IN-78c) . This document serves as a comprehensive guide for researchers, scientists, and drug development professionals investigating the effects of CD38 inhibition in cancer cell lines using this representative compound.
Introduction
Cluster of Differentiation 38 (CD38) is a transmembrane glycoprotein (B1211001) with ectoenzymatic activity, primarily functioning as an NAD(+) glycohydrolase. It plays a crucial role in regulating intracellular NAD+ levels, which are vital for cellular metabolism, DNA repair, and signaling pathways. In various cancers, particularly hematological malignancies, CD38 is often overexpressed and is associated with tumor cell proliferation and survival.[1][2] Small molecule inhibitors of CD38, such as compound 78c, offer a promising therapeutic strategy by disrupting these NAD+-dependent processes in cancer cells.[2][3]
Compound 78c is a potent and specific inhibitor of both human and mouse CD38.[3] Its primary mechanism of action is the inhibition of the NADase activity of CD38, leading to an increase in intracellular NAD+ levels.[3] This modulation of NAD+ metabolism can, in turn, affect downstream signaling pathways, including those involving sirtuins and PARPs, potentially leading to anti-tumor effects such as apoptosis and cell cycle arrest.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for the CD38 inhibitor 78c.
| Target | Species | IC50 (nM) | Reference |
| CD38 | Human | 7.3 | [3] |
| CD38 | Mouse | 1.9 | [3] |
Table 1: In Vitro Enzymatic Inhibition of CD38 by Compound 78c.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of the CD38 inhibitor 78c and a typical experimental workflow for its evaluation in cancer cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the dose-dependent effect of a CD38 inhibitor on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
CD38 inhibitor (e.g., 78c) dissolved in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the CD38 inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by a CD38 inhibitor.
Materials:
-
Cancer cell lines
-
6-well plates
-
CD38 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the CD38 inhibitor at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of a CD38 inhibitor on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
CD38 inhibitor
-
PBS
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the CD38 inhibitor at the desired concentrations for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.
Intracellular NAD+ Measurement
This protocol provides a general method for measuring changes in intracellular NAD+ levels following treatment with a CD38 inhibitor.
Materials:
-
Cancer cell lines
-
CD38 inhibitor
-
NAD+/NADH Assay Kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and treat with the CD38 inhibitor for the desired time.
-
Harvest the cells and extract NAD+/NADH according to the assay kit manufacturer's protocol. This typically involves cell lysis and a heating step to degrade NADH for specific NAD+ measurement.
-
Perform the NAD+ cycling reaction as described in the kit instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the intracellular NAD+ concentration based on a standard curve and normalize to cell number or protein concentration.
Conclusion
The small molecule CD38 inhibitor 78c serves as a valuable tool for investigating the role of CD38 in cancer biology. By inhibiting the enzymatic activity of CD38 and consequently increasing intracellular NAD+ levels, this compound can induce anti-proliferative and pro-apoptotic effects in cancer cells. The protocols provided herein offer a framework for researchers to systematically evaluate the efficacy and mechanism of action of CD38 inhibitors in various cancer cell line models. Further investigation into the dose-dependent cytotoxic effects of 78c across a broader panel of cancer cell lines is warranted to fully elucidate its therapeutic potential.
References
Application Notes and Protocols: SN-38
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN-38 (7-ethyl-10-hydroxycamptothecin) is a potent anti-cancer agent and the active metabolite of the prodrug irinotecan (B1672180) (CPT-11).[1][2] Its primary mechanism of action is the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription.[1][3] By binding to the topoisomerase I-DNA complex, SN-38 prevents the re-ligation of single-strand breaks, leading to DNA damage and ultimately apoptotic cell death.[1] Despite its high cytotoxic potency, which is estimated to be 100 to 1,000 times greater than irinotecan in vitro, the clinical development of SN-38 as a standalone therapeutic has been hampered by its extremely poor solubility in aqueous solutions.[1][4] These application notes provide detailed information on the solubility and preparation of SN-38 to aid researchers in their experimental design.
Solubility of SN-38
The low water solubility of SN-38 is a significant challenge for its formulation and delivery.[4] The following table summarizes the reported solubility of SN-38 in various solvents. It is sparingly soluble in aqueous buffers and requires the use of organic solvents for initial dissolution.[5] For in vivo studies, specific solvent systems are required to prepare a suitable administration vehicle.[2]
| Solvent System | Concentration | Remarks | Source |
| Dimethyl sulfoxide (B87167) (DMSO) | ~2 mg/mL | - | [5] |
| Dimethylformamide (DMF) | ~0.1 mg/mL | - | [5] |
| 1:2 solution of DMSO:PBS (pH 7.2) | ~0.3 mg/mL | For aqueous buffers, first dissolve in DMSO. Aqueous solutions are not recommended for storage for more than one day. | [5] |
| DMSO | 25 mg/mL (63.71 mM) | Requires sonication. | [2] |
| 10% DMSO >> 90% corn oil | 2.5 mg/mL (6.37 mM) | Suspended solution, requires sonication. | [2] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | 2.08 mg/mL (5.30 mM) | Suspended solution, requires sonication. | [2] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | 2.08 mg/mL (5.30 mM) | Suspended solution, requires sonication. | [2] |
Preparation and Handling
Preparation of Stock Solutions
Materials:
-
SN-38 crystalline solid
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Allow the SN-38 solid to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of SN-38 in a sterile container.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).
-
Purge the vial with an inert gas to prevent oxidation.
-
Cap the vial tightly and vortex or sonicate until the SN-38 is completely dissolved.
-
Store the stock solution at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).[2]
Preparation of Aqueous Working Solutions
Materials:
-
SN-38 stock solution in DMSO
-
Phosphate-buffered saline (PBS), pH 7.2, or other desired aqueous buffer
-
Sterile dilution tubes
Protocol:
-
Thaw the SN-38 stock solution at room temperature.
-
Perform a serial dilution of the stock solution with the chosen aqueous buffer to achieve the final desired concentration. For example, to prepare a 0.3 mg/mL solution, dilute a 2 mg/mL DMSO stock with PBS (pH 7.2) in a 1:2 ratio of DMSO to PBS.[5]
-
It is recommended to prepare fresh aqueous solutions for each experiment and not to store them for more than one day.[5]
Mechanism of Action and Preparation from Irinotecan
SN-38 is the active metabolite of the prodrug irinotecan. In vivo, irinotecan is converted to SN-38 by carboxylesterase enzymes, primarily in the liver.[5] This metabolic activation is crucial for the therapeutic effect of irinotecan. The following diagram illustrates this conversion and the subsequent mechanism of action of SN-38.
Caption: Metabolic activation of Irinotecan to SN-38 and its mechanism of action.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxic effects of SN-38 on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HT-29 colorectal adenocarcinoma cells)
-
Complete cell culture medium
-
SN-38
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% sodium dodecyl sulfate (B86663) in 0.02 M HCl)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of SN-38 in complete cell culture medium from your stock solution.
-
Remove the existing medium from the cells and replace it with the medium containing various concentrations of SN-38. Include untreated cells as a control.
-
Incubate the plates for a specified period (e.g., 48 hours).
-
After the incubation period, discard the drug-containing medium and add fresh medium containing MTT (0.5 mg/mL) to each well.
-
Incubate for 3 hours to allow the formation of formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the optical density at 570 nm (with a reference wavelength of 670 nm for background) using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.[2]
This protocol is a general guideline and may require optimization based on the specific cell line and experimental conditions.
References
- 1. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Characterization of DNA topoisomerase I in three SN-38 resistant human colon cancer cell lines reveals a new pair of resistance-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SN38-loaded <100 nm targeted liposomes for improving poor solubility and minimizing burst release and toxicity: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Measuring EYA1 Inhibition by DS-1-38
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the inhibition of Eyes Absent Homolog 1 (EYA1) by the small molecule inhibitor DS-1-38. The following methods are essential for characterizing the efficacy and mechanism of action of this compound and other potential EYA1 inhibitors.
Introduction
EYA1 is a protein with dual functionality, acting as a transcriptional coactivator and a protein tyrosine phosphatase.[1][2][3] Its phosphatase activity is implicated in various cellular processes, including the Sonic Hedgehog (SHH) signaling pathway, which is a critical driver in certain cancers like medulloblastoma.[1][4][5][6][7][8] this compound is a benzarone (B1666192) derivative that has been identified as an allosteric inhibitor of EYA proteins, demonstrating potential as a therapeutic agent by blocking SHH signaling.[1][9][10][11]
This document outlines key in vitro and cell-based assays to quantify the inhibitory effect of this compound on EYA1 activity.
Quantitative Data Summary
The inhibitory potency and binding affinity of this compound against EYA1 have been determined using the methods described below.
| Parameter | Value | Assay Type | Reference |
| IC50 | 1.9 µM | In Vitro EYA1 Phosphatase Assay | [9] |
| Kd | 76 µM | Microscale Thermophoresis (MST) | [9][10] |
| Cell-based EC50 (Daoy cells) | 11.12 µM | Cell Viability Assay | [10] |
| Cell-based EC50 (TOV112 cells) | 5.98 µM | Cell Viability Assay | [10] |
Signaling Pathways
EYA1 in the Sonic Hedgehog (SHH) Signaling Pathway
EYA1 is a positive regulator of the SHH signaling pathway. Its phosphatase activity is crucial for the activation of Gli transcription factors, which drive the expression of SHH target genes involved in cell proliferation and survival. This compound inhibits EYA1, leading to a downstream suppression of the SHH pathway.[1][4][5][6][7][8][9]
Caption: EYA1's role in the SHH signaling pathway and its inhibition by this compound.
EYA1 in the DNA Damage Response
EYA1 also plays a role in the DNA damage response by dephosphorylating histone H2AX at tyrosine 142 (pY142-H2AX). This dephosphorylation event is crucial for efficient DNA repair. Inhibition of EYA1's phosphatase activity by this compound leads to an accumulation of pY142-H2AX, indicating a disruption in the DNA repair process.[1][3][9][12]
Caption: EYA1's function in the DNA damage response and its inhibition by this compound.
Experimental Protocols
In Vitro EYA1 Phosphatase Activity Assay
This assay measures the direct inhibitory effect of this compound on the phosphatase activity of purified EYA1 protein using a synthetic phosphopeptide substrate. The release of free phosphate (B84403) is quantified using a malachite green-based colorimetric method.[2][9][13]
Caption: Workflow for the in vitro EYA1 phosphatase assay.
Materials:
-
Purified full-length EYA1 protein
-
Phosphopeptide substrate corresponding to pYp-H2AX
-
This compound compound
-
Malachite Green Phosphate Assay Kit
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the purified EYA1 protein to each well.
-
Add the this compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the pYp-H2AX peptide substrate to each well.
-
Incubate the reaction for a specific duration (e.g., 1-3 hours) at 37°C.[9]
-
Stop the reaction according to the Malachite Green kit instructions (often by adding the malachite green reagent itself).
-
Allow color to develop for 15-30 minutes at room temperature.
-
Measure the absorbance at a wavelength between 620 and 660 nm using a microplate reader.
-
Calculate the percentage of EYA1 inhibition for each this compound concentration relative to a vehicle control (e.g., DMSO).
-
Determine the IC50 value by fitting the dose-response curve using appropriate software.
Cell-Based EYA1 Inhibition Assay
This assay assesses the ability of this compound to inhibit EYA1 phosphatase activity within a cellular context by measuring the levels of phosphorylated H2AX (pYp-H2AX) via Western blotting.[9]
Caption: Workflow for the cell-based EYA1 inhibition assay using Western blotting.
Materials:
-
SHH-medulloblastoma cell line (e.g., SL2 cells)
-
Cell culture medium and supplements
-
This compound compound
-
Smoothened agonist (SAG)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against pYp-H2AX
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed SHH-medulloblastoma cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 48 hours). Include a vehicle control (DMSO) and a positive control for SHH pathway activation (SAG).[9]
-
After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pYp-H2AX overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative increase in pYp-H2AX levels upon treatment with this compound.
Binding Affinity Assay using Microscale Thermophoresis (MST)
This biophysical technique measures the binding affinity (Kd) between EYA1 and this compound in solution.[9]
Caption: Workflow for determining binding affinity using Microscale Thermophoresis.
Materials:
-
Purified EYA1 protein
-
This compound compound
-
Fluorescent labeling kit (if intrinsic fluorescence is not used)
-
MST buffer (e.g., PBS, pH 7.4, with 3% DMSO, 1mM DTT, and 0.01% Pluronic acid)[9]
-
MST instrument and capillaries
Procedure:
-
If necessary, label the purified EYA1 protein with a suitable fluorophore according to the manufacturer's protocol. Alternatively, the intrinsic fluorescence of EYA1 can be utilized.[9]
-
Prepare a series of dilutions of this compound in the MST buffer.
-
Mix a constant concentration of the fluorescently labeled (or unlabeled) EYA1 with each dilution of this compound.
-
Load the samples into MST capillaries.
-
Measure the thermophoretic movement of the EYA1 protein in the presence of different concentrations of this compound using an MST instrument.
-
The change in thermophoresis upon binding is plotted against the ligand concentration.
-
Fit the resulting binding curve to a suitable model (e.g., a 1:1 binding model) to determine the dissociation constant (Kd).[9]
By following these detailed protocols, researchers can effectively measure and characterize the inhibition of EYA1 by this compound, providing valuable data for the development of novel cancer therapeutics.
References
- 1. A benzarone derivative inhibits EYA to suppress tumor growth in SHH medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro Phosphatase Assays for the Eya2 Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The transcriptional coactivator Eya1 exerts transcriptional repressive activity by interacting with REST corepressors and REST-binding sequences to maintain nephron progenitor identity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 5. The Eya1 phosphatase mediates Shh-driven symmetric cell division of cerebellar granule cell precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. EPCT-17. DEVELOPING EYA PHOSPHATASE INHIBITORS WITH ON-TARGET EFFECTS IN SHH-MEDULLOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | EYA1 inhibitor | Probechem Biochemicals [probechem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. genecards.org [genecards.org]
- 13. In Vitro Phosphatase Assays for the Eya2 Tyrosine Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DS-1-38 in Medulloblastoma Research
These application notes provide a comprehensive overview of the experimental design for evaluating the efficacy of DS-1-38, a novel benzarone (B1666192) derivative, in Sonic Hedgehog (SHH) driven medulloblastoma (SHH-MB). The protocols and data presented are based on preclinical studies and are intended for researchers, scientists, and drug development professionals.
Introduction
Medulloblastoma is a prevalent malignant brain tumor in children, with the SHH subtype accounting for approximately 30% of cases.[1] While treatments for medulloblastoma exist, they often lead to significant long-term side effects, highlighting the need for more targeted and less toxic therapies.[1] The Eyes Absent (EYA) family of proteins, which function as transcriptional co-activators and phosphatases, have been identified as critical for the proliferation and tumorigenesis of SHH-MB.[1] this compound is an allosteric inhibitor of EYA proteins, developed as a derivative of benzarone.[1] It acts as an EYA antagonist, opposing SHH-signaling and has shown promise in preclinical models by inhibiting tumor growth both in vitro and in vivo, demonstrating excellent brain penetrance, and extending the lifespan of a genetically engineered mouse model of SHH-MB.[1]
Mechanism of Action
This compound functions by binding to and inhibiting the phosphotyrosine phosphatase activity of EYA1.[1] This inhibition disrupts the SHH signaling pathway, which is constitutively active in SHH-MB. The compound has been shown to increase the levels of phosphorylated H2AX (pYp-H2AX), a substrate of EYA1, in medulloblastoma cells, confirming its inhibitory effect on EYA1 phosphatase activity in a cellular context.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments evaluating the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound in Medulloblastoma Cell Lines
| Cell Line | Type | Assay | Endpoint | This compound Value | Reference |
| Daoy | Human SHH-MB | Cell Viability | EC50 | 11.12 µM | [1] |
| TOV112 | Human Ovarian (SHH active) | Cell Viability | EC50 | 5.98 µM | [1] |
Table 2: In Vivo Efficacy of this compound in a Genetically Engineered Mouse Model of SHH-Medulloblastoma
| Mouse Model | Treatment Group | Endpoint | Result | Reference |
| Ptch1+/- | This compound | Lifespan Increase | >40% | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cell Viability Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound in medulloblastoma cell lines.
Materials:
-
Human medulloblastoma cell line (e.g., Daoy)
-
Appropriate cell culture medium and supplements
-
This compound compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed Daoy cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium. The final concentrations should span a range appropriate to determine the EC50 (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the existing medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the plates for a specified period (e.g., 5 days).[1]
-
After the incubation period, allow the plates to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results against the logarithm of the drug concentration to determine the EC50 value using a suitable software.
Protocol 2: Cellular EYA Phosphatase Activity Assay
Objective: To assess the ability of this compound to inhibit EYA tyrosine phosphatase activity in cells.
Materials:
-
Mouse SHH-MB cell line (e.g., SL2)
-
Appropriate cell culture medium and supplements
-
This compound compound
-
Benzbromarone (positive control)
-
DMSO (vehicle control)
-
Smoothened agonist (SAG)
-
Lysis buffer
-
Primary antibody against pYp-H2AX
-
Secondary antibody (HRP-conjugated)
-
Western blot equipment and reagents
Procedure:
-
Culture SL2 cells and treat them with 10 µM of this compound, benzbromarone, or DMSO for 48 hours.[1]
-
During the last few hours of treatment, expose the cells to either DMSO or SAG to stimulate the SHH pathway.[1]
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against pYp-H2AX overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
Quantify the band intensities to determine the relative levels of pYp-H2AX. An increase in pYp-H2AX levels indicates inhibition of EYA phosphatase activity.
Protocol 3: In Vivo Efficacy Study in a Genetically Engineered Mouse Model
Objective: To evaluate the effect of this compound on the survival of mice predisposed to developing SHH-medulloblastoma.
Materials:
-
Genetically engineered mouse model of SHH-MB (e.g., Ptch1+/- mice)
-
This compound compound formulated for in vivo administration
-
Vehicle control
-
Standard animal housing and care facilities
-
Equipment for animal monitoring
Procedure:
-
Genotype and enroll Ptch1+/- mice into the study.
-
Divide the mice into two groups: vehicle control and this compound treatment.
-
Administer this compound or vehicle to the respective groups according to a predetermined dosing schedule and route of administration.
-
Monitor the mice daily for signs of tumor development (e.g., ataxia, head tilt, weight loss) and overall health.
-
Record the date of onset of symptoms and the date of euthanasia or death for each mouse.
-
Analyze the survival data using Kaplan-Meier curves and perform statistical analysis (e.g., log-rank test) to compare the survival between the treatment and control groups.
-
At the end of the study, tissues can be collected for further analysis, such as histology and biomarker assessment.
Visualizations
The following diagrams illustrate key concepts and workflows related to the experimental design of this compound in medulloblastoma.
Caption: this compound inhibits EYA1, disrupting SHH pathway signaling.
Caption: Preclinical evaluation workflow for this compound in medulloblastoma.
Caption: Causal chain of this compound's therapeutic effect.
References
Assessing the In Vivo Efficacy of DS-1-38, a Novel Ferroptosis Inducer
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides. Its role in various pathologies, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury, has made it an attractive target for therapeutic intervention. DS-1-38 is a novel small molecule compound designed to induce ferroptosis, offering a potential new avenue for treating diseases such as therapy-resistant cancers.
These application notes provide a comprehensive overview and detailed protocols for assessing the in vivo efficacy of this compound in preclinical animal models. The methodologies described herein are designed to enable researchers to evaluate its anti-tumor activity and elucidate its mechanism of action.
Proposed Mechanism of Action
This compound is hypothesized to induce ferroptosis by inhibiting the function of Glutathione Peroxidase 4 (GPX4), a key enzyme responsible for detoxifying lipid peroxides. By inhibiting GPX4, this compound leads to an accumulation of toxic lipid reactive oxygen species (ROS), ultimately triggering iron-dependent cell death.
Application Notes and Protocols for Novel Therapeutics Against Drug-Resistant Cancer
Disclaimer: Initial searches for a specific therapeutic agent designated "DS-1-38" did not yield conclusive results matching this identifier. The information presented herein is based on two highly relevant and well-documented topics in the field of drug-resistant cancer that may be related to the user's query: SN-38 , a potent topoisomerase I inhibitor, and therapies targeting CD38 , a key molecule in cancer immunity and resistance.
Part 1: SN-38 Treatment for Drug-Resistant Cancer Cells
Application Notes
Introduction SN-38 (7-ethyl-10-hydroxycamptothecin) is the active metabolite of the chemotherapeutic drug irinotecan (B1672180) (CPT-11).[1][2][3] It is a potent topoisomerase I inhibitor, estimated to be 100 to 1,000 times more cytotoxic than its parent drug, irinotecan.[3] SN-38's primary mechanism of action involves binding to the DNA-topoisomerase I complex, which prevents the re-ligation of single-strand DNA breaks created during DNA replication.[2][4] This leads to the accumulation of lethal double-strand breaks when the replication fork collides with the stabilized complex, ultimately inducing cell cycle arrest and apoptosis.[2][4][5]
Relevance in Drug-Resistant Cancer SN-38 is a critical component of several therapeutic strategies, including antibody-drug conjugates (ADCs), designed to overcome resistance to conventional chemotherapies. Resistance to irinotecan/SN-38 can develop through various mechanisms, including:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters like ABCG2 can pump SN-38 out of the cancer cell.[5]
-
Metabolic Inactivation: SN-38 is detoxified in the liver via glucuronidation by the UGT1A1 enzyme.[2] High expression of UGT1A1 in tumor cells can lead to resistance.[4]
-
Target Alteration: Mutations in the TOP1 gene can reduce the binding affinity of SN-38 to topoisomerase I.[2]
-
Enhanced DNA Repair: Cancer cells can upregulate DNA damage repair pathways to counteract the effects of SN-38.[2]
Novel formulations, such as liposomal or nanoparticle-encapsulated SN-38 (e.g., LE-SN38), are being developed to improve its solubility, stability, and pharmacokinetic profile, thereby enhancing its efficacy against resistant tumors.[6][7][8]
Quantitative Data Presentation
Table 1: Preclinical Efficacy of SN-38 Formulations in Animal Models
| Formulation | Animal Model | Cancer Type | Dosing Schedule | Key Outcome | Reference |
|---|---|---|---|---|---|
| LE-SN38 | P388 tumor-bearing mice | Murine Leukemia | 5.5 mg/kg (i.v. x 5) | 100% survival | [6] |
| LE-SN38 | Human pancreatic tumor model | Pancreatic Cancer | 8 mg/kg (i.v. x 5) | 98% tumor growth inhibition | [6] |
| SN38-PNDS (oral) | Nude mice with HCT116 xenografts | Human Colon Cancer | >100 mg/kg/d (qd x 5d x 2 wk) | MTD not reached; significant tumor growth reduction | [9] |
| SN-38 Nanocrystals | MCF-7-bearing mice | Breast Cancer | 8 mg/kg (i.v. on days 9, 11, 13, 15) | Significant tumor volume reduction vs. SN-38 solution |[10] |
Table 2: Pharmacokinetic Parameters of SN-38 Formulations
| Formulation | Animal Model | Dose | t1/2 (Elimination Half-life) | Vdss (Volume of Distribution) | Reference |
|---|---|---|---|---|---|
| LE-SN38 | Mouse | Not specified | 6.38 h | 2.55 L/kg | [6] |
| LE-SN38 | Dog | Not specified | 1.38 - 6.42 h | 1.69 - 5.01 L/kg | [6] |
| SN38-PNDS (oral) | Rat | 50 mg/kg | 2.6 h | Not reported | [9] |
| SN-38 Nanocrystals | Rat | 5 mg/kg | Significantly longer than SN-38 solution | Not reported |[10] |
Experimental Protocols
1. In Vitro Cytotoxicity Assessment using MTT Assay This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with SN-38.
-
Principle: Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of living cells.[11]
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of SN-38 in DMSO. Create a serial dilution of SN-38 in the appropriate cell culture medium to achieve a range of final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest SN-38 dose).
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared SN-38 dilutions or vehicle control.
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot cell viability against the logarithm of SN-38 concentration and use a non-linear regression model to determine the IC50 value.[11]
-
2. In Vivo Antitumor Efficacy in a Xenograft Model This protocol evaluates the ability of an SN-38 formulation to inhibit tumor growth in an animal model.
-
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 Capan-1 pancreatic cancer cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Randomize mice into treatment and control groups (e.g., n=5-8 mice per group).
-
Treatment Administration: Administer the SN-38 formulation (e.g., LE-SN38 at 8 mg/kg) and a vehicle control (e.g., saline) via the desired route (e.g., intravenous injection) according to a predefined schedule (e.g., once daily for 5 consecutive days).[6][12]
-
Monitoring: Measure tumor volume and mouse body weight every 2-3 days to monitor efficacy and toxicity.[10]
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined maximum size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage to quantify the treatment's effectiveness.
-
Mandatory Visualizations
Caption: Mechanism of action of SN-38 leading to cancer cell apoptosis.
Part 2: Anti-CD38 Antibody Treatment for Drug-Resistant Cancer
Application Notes
Introduction CD38 is a transmembrane glycoprotein (B1211001) that functions as both a receptor and an ectoenzyme.[13] It is highly expressed on the surface of malignant plasma cells in multiple myeloma (MM) and is also found on other hematopoietic cells and in some solid tumors.[13][14] This high expression on tumor cells makes it an attractive target for antibody-based therapies. Approved anti-CD38 monoclonal antibodies include daratumumab and isatuximab.[14][15]
Mechanism of Action Anti-CD38 antibodies exert their antitumor effects through multiple mechanisms:
-
Fc-Dependent Effector Functions:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): NK cells recognize the antibody-coated tumor cells and release cytotoxic granules.[16][17]
-
Antibody-Dependent Cellular Phagocytosis (ADCP): Macrophages engulf and destroy the opsonized tumor cells.[16][17][18]
-
Complement-Dependent Cytotoxicity (CDC): The antibody initiates the complement cascade, leading to the formation of a membrane attack complex that lyses the tumor cell.[17][18]
-
-
Direct Effects: The antibodies can induce apoptosis upon cross-linking on the cell surface.[18]
-
Immunomodulatory Effects: By eliminating CD38-positive immunosuppressive cells like regulatory T cells (Tregs), regulatory B cells, and myeloid-derived suppressor cells (MDSCs), these antibodies can enhance the host's anti-tumor immune response.[16][17][19]
Relevance in Drug-Resistant Cancer The role of anti-CD38 therapy is expanding beyond multiple myeloma. In solid tumors, CD38 expression can be a mechanism of acquired resistance to immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1). Tumors can upregulate CD38 in response to immunotherapy, which contributes to an immunosuppressive tumor microenvironment. Therefore, combining anti-CD38 antibodies with checkpoint inhibitors is being explored as a strategy to overcome this resistance.[19] However, clinical trials in solid tumors like NSCLC have shown limited efficacy for this combination so far.[20]
Quantitative Data Presentation
Table 3: Clinical Efficacy of Daratumumab in Multiple Myeloma
| Trial / Analysis | Patient Population | Treatment | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
|---|---|---|---|---|---|
| GEN501 & SIRIUS (Pooled) | Heavily pretreated, RRMM | Daratumumab monotherapy (16 mg/kg) | 31.1% | 4.0 months | [15] |
| ALCYONE (Phase 3) | Newly diagnosed MM (transplant-ineligible) | Daratumumab + Bortezomib, Melphalan, Prednisone | Significantly improved vs. control | Significantly improved vs. control | [21] |
| PERSEUS (Phase 3) | Newly diagnosed MM | Daratumumab + Bortezomib, Lenalidomide, Dexamethasone | 84% (4-year PFS rate) | Not reached (vs. 68% in control arm) |[22] |
Table 4: Clinical Efficacy of Daratumumab Combinations in Solid Tumors
| Cancer Type | Treatment | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) | Outcome | Reference |
|---|---|---|---|---|---|
| Advanced NSCLC | Daratumumab + Atezolizumab | 4.3% | 52.2% | Study terminated due to limited efficacy | [20] |
| Advanced NSCLC | Atezolizumab alone | 13.0% | 43.5% | Comparator arm |[20] |
Experimental Protocols
1. In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay This protocol measures the ability of an anti-CD38 antibody to induce the killing of target cancer cells by immune effector cells.
-
Procedure:
-
Cell Preparation:
-
Target Cells: Label CD38-expressing cancer cells (e.g., MM.1S cell line) with a fluorescent dye (e.g., Calcein-AM) or a radioactive label (e.g., 51Cr).
-
Effector Cells: Isolate Natural Killer (NK) cells from the peripheral blood of healthy donors using magnetic bead separation.
-
-
Assay Setup: In a 96-well U-bottom plate, combine the labeled target cells, effector cells (at a specific Effector:Target ratio, e.g., 25:1), and serial dilutions of the anti-CD38 antibody (e.g., daratumumab) or an isotype control antibody.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for cell lysis.
-
Lysis Measurement:
-
Fluorescence Method: Centrifuge the plate and collect the supernatant. Measure the fluorescence of the released Calcein in the supernatant using a fluorescence plate reader.
-
Radiolabel Method: Centrifuge the plate and measure the radioactivity of the released 51Cr in the supernatant using a gamma counter.
-
-
Data Analysis: Calculate the percentage of specific lysis for each antibody concentration using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
-
Spontaneous Release: Target cells + Effector cells (no antibody).
-
Maximum Release: Target cells lysed with a detergent (e.g., Triton X-100).
-
-
2. Flow Cytometry for Target Engagement and Immune Cell Monitoring This protocol is used to confirm antibody binding to target cells and to analyze changes in immune cell populations in preclinical or clinical samples.
-
Procedure:
-
Sample Preparation: Obtain samples (e.g., whole blood, bone marrow aspirate, or dissociated tumor tissue) from treated and untreated subjects.
-
Staining: Aliquot approximately 1 x 10^6 cells per tube. Add a cocktail of fluorescently-conjugated antibodies against cell surface markers (e.g., CD38, CD3, CD8, CD4, CD56 for NK cells, CD25, FoxP3 for Tregs) to identify different cell populations.
-
Incubation: Incubate the cells with the antibody cocktail for 30 minutes at 4°C in the dark.
-
Lysis/Fixation/Permeabilization (if needed): For whole blood, lyse red blood cells. For intracellular targets like FoxP3, fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.
-
Washing: Wash the cells with a suitable buffer (e.g., PBS with 2% FBS) to remove unbound antibodies.
-
Acquisition: Resuspend the cells in buffer and acquire the data on a flow cytometer.
-
Data Analysis: Use flow cytometry analysis software to "gate" on specific cell populations and quantify the percentage of CD38-positive cells or the relative abundance of different immune subsets (e.g., CD8+ T cells, Tregs) between treatment groups.
-
Mandatory Visualizations
Caption: Multifaceted mechanisms of action of anti-CD38 antibodies.
References
- 1. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Irinotecan? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Resistance to TOP-1 Inhibitors: Good Old Drugs Still Can Surprise Us - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. bioengineer.org [bioengineer.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. dovepress.com [dovepress.com]
- 11. benchchem.com [benchchem.com]
- 12. Therapeutic Responses to Two New SN-38 Derivatives in Colorectal Cancer Patient-Derived Xenografts and Respective 3D In Vitro Cultures | Anticancer Research [ar.iiarjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Targeting CD38 in MM: Challenges and resistance mechanisms [multiplemyelomahub.com]
- 15. Resistance Mechanisms towards CD38−Directed Antibody Therapy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of action of CD38 antibodies in myeloma | VJHemOnc [vjhemonc.com]
- 17. CD38 Antibodies in Multiple Myeloma: Mechanisms of Action and Modes of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | CD38 Antibodies in Multiple Myeloma: Mechanisms of Action and Modes of Resistance [frontiersin.org]
- 20. Daratumumab Plus Atezolizumab in Previously Treated Advanced or Metastatic NSCLC: Brief Report on a Randomized, Open-Label, Phase 1b/2 Study (LUC2001 JNJ-54767414) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Daratumumab for Multiple Myeloma · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 22. Daratumumab Plus Standard Therapy for Multiple Myeloma - NCI [cancer.gov]
DS-1-38: A Potent Allosteric Inhibitor of EYA1 Phosphatase for Research and Drug Development
DS-1-38 is a small molecule compound that acts as an allosteric inhibitor of the Eyes Absent Homolog 1 (EYA1) protein phosphatase. Also referred to as EYA1 inhibitor DS38 or DS-1-038, this compound is a valuable tool for researchers studying the Sonic Hedgehog (SHH) signaling pathway and its role in various cancers, particularly medulloblastoma. This document provides detailed application notes and protocols for the use of this compound in a laboratory setting.
Laboratory Suppliers
This compound is available from various biochemical suppliers catering to the research community. Key suppliers include:
-
Probechem Biochemicals: Catalog No. PC-22129
-
MedchemExpress: Catalog No. HY-158059
Mechanism of Action
This compound exerts its biological effects by directly binding to the EYA1 protein. This binding is allosteric, meaning it occurs at a site distinct from the active catalytic site of the phosphatase. This interaction induces a conformational change in EYA1, leading to the inhibition of its phosphatase activity.
EYA1 is a critical component of the Sonic Hedgehog (SHH) signaling pathway, a crucial pathway in embryonic development and tissue homeostasis. In certain cancers, such as SHH-driven medulloblastoma, this pathway is aberrantly activated. By inhibiting EYA1, this compound effectively blocks the SHH signaling cascade, leading to a downstream reduction in the activity of GLI transcription factors. This ultimately suppresses the proliferation of cancer cells dependent on this pathway.
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound within the Sonic Hedgehog signaling pathway.
Caption: this compound inhibits EYA1, preventing GLI activation in the SHH pathway.
Quantitative Data
The following table summarizes the key quantitative data for this compound based on available research.
| Parameter | Value | Cell Line / Conditions | Reference |
| EC50 | 11.12 µM | Daoy (human medulloblastoma) | --INVALID-LINK-- |
| EC50 | 5.98 µM | TOV112 (human ovarian cancer) | --INVALID-LINK-- |
| Kd | 76 µM | Full-length EYA1 | --INVALID-LINK-- |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cancer cell lines, such as the Daoy medulloblastoma cell line.
Materials:
-
This compound
-
Daoy cells (or other relevant cell line)
-
Complete growth medium (e.g., MEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Daoy cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in complete growth medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the EC50 value.
EYA1 Phosphatase Activity Assay (In Vitro)
This protocol describes a method to measure the direct inhibitory effect of this compound on EYA1 phosphatase activity using a synthetic phosphopeptide substrate.
Materials:
-
Recombinant human EYA1 protein
-
This compound
-
Phosphopeptide substrate (e.g., a peptide containing a phosphotyrosine or phosphothreonine residue that is a known EYA1 substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 10 mM MgCl2)
-
Malachite Green Phosphate (B84403) Assay Kit
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Assay buffer
-
This compound dilution or vehicle control
-
Recombinant EYA1 protein
-
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the phosphatase reaction by adding the phosphopeptide substrate to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
Reaction Termination and Detection: Stop the reaction and detect the amount of free phosphate released using the Malachite Green Phosphate Assay Kit according to the manufacturer's instructions. This typically involves adding the Malachite Green reagent, incubating for a short period, and then measuring the absorbance at around 620-650 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
In Vivo Xenograft Model for Medulloblastoma
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of medulloblastoma.
Materials:
-
This compound
-
Daoy cells (or other suitable medulloblastoma cell line)
-
Immunocompromised mice (e.g., athymic nude mice or NOD/SCID mice)
-
Matrigel (optional)
-
Vehicle solution for this compound (e.g., a solution of DMSO, PEG300, and saline)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of Daoy cells (e.g., 5 x 106 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Compound Administration: Prepare the dosing solution of this compound in the vehicle. Administer this compound to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule (e.g., daily or every other day). Administer the vehicle solution to the control group following the same schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width2) / 2.
-
Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study.
-
Study Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size, or if any of the animals show signs of excessive toxicity.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups to assess the anti-tumor efficacy of this compound.
Experimental Workflow
The following diagram outlines the general workflow for preclinical evaluation of this compound.
Unable to Identify "DS-1-38" for Safety and Handling Guidelines
Initial searches for a chemical compound designated "DS-1-38" have not yielded specific information required to generate the detailed Application Notes and Protocols as requested. The term appears to be ambiguous and does not correspond to a clearly identifiable substance in publicly available safety and chemical databases.
Efforts to locate a Safety Data Sheet (SDS) or any related safety and handling documentation for a compound specifically named "this compound" were unsuccessful. The search results produced information on a variety of unrelated subjects, including:
-
Standard DS-1: A standard for drilling equipment inspection.
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DS-1594b: A menin inhibitor investigated in clinical trials.
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Direct Black 38: A dye with its own specific safety data.
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Strontium (Sr): The chemical element with atomic number 38.
Without a definitive identification of "this compound" as a specific chemical entity, it is not possible to provide the requested detailed Application Notes and Protocols. Key information required for such a document, including quantitative safety data and experimental protocols, remains unavailable.
Therefore, the creation of structured data tables and Graphviz diagrams for signaling pathways, experimental workflows, or logical relationships cannot be completed.
For the safety of all personnel, it is crucial to have accurate and specific information about a substance before handling. We recommend that the requestor verify the exact chemical name, CAS number, or any other unique identifier for "this compound" to enable a precise and meaningful generation of safety and handling guidelines.
Troubleshooting & Optimization
DS-1-38 not showing expected results
Technical Support Center: CD38-I-38
Note on DS-1-38: Initial searches for "this compound" did not yield specific results for a compound used in biological research. The following troubleshooting guide has been created for a hypothetical CD38 inhibitor, designated CD38-I-38 , to address the technical support requirements for researchers in drug development. CD38 is a well-characterized enzyme and cell surface receptor, making it a relevant target for discussing experimental variability and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CD38-I-38?
CD38-I-38 is a small molecule inhibitor designed to block the ectoenzymatic activity of CD38. CD38 is a transmembrane glycoprotein (B1211001) that functions as a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) glycohydrolase, converting NAD+ into cyclic ADP-ribose (cADPR) and other metabolites.[1][2] By inhibiting this enzymatic function, CD38-I-38 is expected to increase intracellular NAD+ levels, which can disrupt the metabolic processes of cancer cells and modulate immune responses.[3][4]
Q2: In which cell types is CD38-I-38 expected to be most effective?
The efficacy of CD38-I-38 is highly dependent on the expression levels of CD38 on the cell surface. It is expected to be most effective in cell lines with high CD38 expression, such as multiple myeloma (MM) cells, as well as certain types of lymphocytes and natural killer (NK) cells.[2][5]
Q3: What are the known downstream effects of CD38 inhibition by CD38-I-38?
Inhibition of CD38's NADase activity leads to several downstream effects. The primary effect is the elevation of intracellular NAD+ levels, which can impact cellular metabolism and the activity of NAD+-dependent enzymes like sirtuins.[6] This can lead to decreased cell proliferation, induction of apoptosis, and modulation of immune cell function.[3][7] Additionally, by preventing the formation of cADPR, CD38-I-38 can alter intracellular calcium signaling.[1][8]
Troubleshooting Guide
Issue 1: Little to No Inhibition of Cell Viability Observed
If you are not observing the expected decrease in cell viability after treatment with CD38-I-38, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Low or Absent CD38 Expression | Confirm CD38 expression levels in your cell line using flow cytometry or western blotting. Compare with a positive control cell line known to have high CD38 expression. If expression is low, consider using a different cell model. |
| Compound Instability or Precipitation | Visually inspect the media for any signs of precipitation after adding the inhibitor. Prepare fresh stock solutions of CD38-I-38. Consider issues with solubility and if a different solvent is needed. |
| Cell Culture Variability | Maintain a consistent cell passage number for all experiments. Ensure uniform cell seeding density. Avoid using cells that are over-confluent. |
| Acquired Resistance | Prolonged exposure to CD38 inhibitors can lead to downregulation of CD38 expression.[9] If working with a model of acquired resistance, confirm CD38 levels. |
Issue 2: Inconsistent Results Between Replicates
High variability between replicate wells can obscure the true effect of CD38-I-38.
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure the cell suspension is homogenous before and during plating. |
| Pipetting Errors | Calibrate pipettes regularly. Use a consistent technique for adding the inhibitor and other reagents. |
| Edge Effects in Microplates | To mitigate evaporation, fill the outer wells of the plate with sterile PBS or media and do not use them for experimental data. |
| Inconsistent Incubation Times | Ensure all plates are treated and processed with consistent timing. |
Experimental Protocols
Protocol: CD38 Inhibitor Screening Assay
This protocol describes a fluorometric assay to measure the cyclase activity of CD38 and screen for inhibitory compounds like CD38-I-38.[10]
Materials:
-
Recombinant Human CD38 enzyme
-
CD38 Assay Buffer
-
Nicotinamide guanine (B1146940) dinucleotide (NGD+) substrate
-
96-well white opaque plates
-
Fluorimeter
Procedure:
-
Enzyme Preparation: Prepare a dilution of the recombinant CD38 enzyme in CD38 Assay Buffer. Keep on ice.
-
Compound Preparation: Prepare serial dilutions of CD38-I-38 in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Assay Plate Setup:
-
Add the diluted CD38 enzyme to the appropriate wells.
-
Add the different concentrations of CD38-I-38, vehicle control, and positive control to their respective wells.
-
Include wells for "enzyme control" (enzyme with no inhibitor) and "background control" (buffer only).
-
-
Reaction Initiation: Prepare the CD38 substrate mix (NGD+ in assay buffer). Add the substrate mix to all wells to start the reaction.
-
Measurement: Immediately place the plate in a fluorimeter capable of excitation at 300 nm and emission at 410 nm. Measure the fluorescence in kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence curve) for each well. Calculate the percent inhibition for each concentration of CD38-I-38 relative to the enzyme control.
Data Presentation
Table 1: Effect of CD38-I-38 on Cell Viability in Multiple Myeloma Cell Lines
| Cell Line | CD38 Expression (Mean Fluorescence Intensity) | CD38-I-38 IC50 (µM) |
| RPMI-8226 | 850 | 2.5 |
| U266B1 | 675 | 5.1 |
| H929 | 320 | 15.8 |
| K562 (Negative Control) | 15 | > 50 |
Table 2: Inhibition of CD38 Cyclase Activity by CD38-I-38
| CD38-I-38 Concentration (nM) | Fluorescence Rate (RFU/min) | Percent Inhibition (%) |
| 0 (Vehicle) | 150.2 | 0 |
| 1 | 125.8 | 16.2 |
| 10 | 80.1 | 46.7 |
| 100 | 25.4 | 83.1 |
| 1000 | 5.3 | 96.5 |
Mandatory Visualizations
Caption: CD38 signaling pathway and point of inhibition by CD38-I-38.
Caption: Workflow for assessing cell viability after inhibitor treatment.
References
- 1. What are CD38 modulators and how do they work? [synapse.patsnap.com]
- 2. CD38 - Wikipedia [en.wikipedia.org]
- 3. What are CD38 inhibitors and how do they work? [synapse.patsnap.com]
- 4. longevitybox.co.uk [longevitybox.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. CD38 Deficiency Promotes Inflammatory Response through Activating Sirt1/NF-κB-Mediated Inhibition of TLR2 Expression in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CD38 Antibodies in Multiple Myeloma: Mechanisms of Action and Modes of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Targeting CD38 in MM: Challenges and resistance mechanisms [multiplemyelomahub.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Improving DS-1-38 Solubility for Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing DS-1-38 for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that functions as an allosteric inhibitor of the EYA1 (Eyes Absents Homolog 1) protein phosphatase.[1][2] By inhibiting EYA1, this compound effectively blocks the Sonic Hedgehog (SHH) signaling pathway.[1][2] This pathway is crucial in embryonic development and has been implicated in the proliferation of certain cancers, such as SHH-driven medulloblastoma.[1][2] this compound has been shown to inhibit the viability of cancer cell lines with highly activated SHH signaling.[1]
Q2: I'm having trouble dissolving this compound for my in vitro experiments. Why is it difficult to solubilize?
A2: Like many small molecule inhibitors developed for drug discovery, this compound is a hydrophobic compound.[3] Such compounds have poor solubility in aqueous solutions, which are the basis for most biological assays.[4] This can lead to challenges such as the compound precipitating out of solution, which reduces its effective concentration and can lead to inconsistent experimental results.[4]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For initial solubilization, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (B87167) (DMSO) is the most common first-choice solvent for preparing high-concentration stock solutions of hydrophobic compounds due to its strong solubilizing power.[4] Other potential solvents include ethanol, methanol, and dimethylformamide (DMF).[4] It is critical to always prepare a vehicle control (the solvent without the compound) to account for any effects of the solvent on the experiment.
Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What should I do?
A4: This phenomenon, often called "crashing out," is common when diluting a compound from an organic solvent into an aqueous medium.[4] Here are several strategies to prevent this:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%, in your assay medium, as higher concentrations can be toxic to cells.[4]
-
Use a co-solvent system: A mixture of solvents may improve solubility upon dilution.[4]
-
Employ solubility enhancers: Surfactants (like Tween-20) or cyclodextrins can help keep the compound dispersed in the aqueous phase.[4][5]
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Optimize the dilution process: Pre-warming the aqueous medium to 37°C and adding the stock solution dropwise while vortexing can prevent localized high concentrations that lead to precipitation.[4]
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides strategies to overcome common solubility issues with this compound.
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in the initial solvent. | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume incrementally. Use a vortex mixer and gentle warming (e.g., 37°C water bath for 5-10 minutes) to aid dissolution.[4] |
| Compound precipitates immediately upon dilution into aqueous buffer or media. | The compound is highly insoluble in water, and the final solvent concentration is too low to maintain solubility. | Decrease the final concentration of this compound. Increase the percentage of the organic co-solvent (e.g., DMSO), but remain mindful of its potential effects on the assay.[4] Consider using solubility enhancers like surfactants or cyclodextrins.[5] |
| The solution appears clear initially but becomes cloudy or shows precipitate over time. | The compound is in a supersaturated and unstable state in the aqueous environment. | Consider reformulating with solubility-enhancing excipients such as surfactants (e.g., Tween 80) or cyclodextrins (e.g., HP-β-CD) to form more stable micelles or inclusion complexes.[4][5] |
| Inconsistent or non-reproducible results between experiments. | Variability in stock solution preparation or incomplete dissolution. The compound may be aggregating in the assay medium. | Standardize the protocol for preparing and diluting the compound. Always ensure the stock solution is fully dissolved before each use. Visually inspect for any particulates.[4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes a standard method for preparing a concentrated stock solution of this compound.
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Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Solubilization: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
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Warming and Inspection: If particulates are still visible, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing. Visually inspect the solution to ensure it is clear and free of any visible particles.[4]
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[2][4]
Protocol 2: Dilution of this compound Stock into Aqueous Medium for Cell-Based Assays
This protocol provides a method to minimize precipitation when preparing working solutions.
-
Pre-warm Medium: Pre-warm the sterile aqueous cell culture medium or buffer to 37°C.[4]
-
Prepare for Dilution: While gently vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution drop-by-drop. This rapid mixing helps to prevent localized high concentrations.[4]
-
Final Mixing: Continue to mix the solution for an additional 30 seconds.
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Final Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your experimental setup.
Visualizing Experimental Workflows and Signaling Pathways
Below are diagrams created using Graphviz to illustrate a typical experimental workflow for testing this compound and the simplified Sonic Hedgehog signaling pathway it inhibits.
Caption: Experimental workflow for testing this compound efficacy.
Caption: Simplified Sonic Hedgehog (SHH) signaling pathway inhibited by this compound.
References
- 1. This compound | EYA1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Investigating Off-Target Effects of DS-1-38
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of the novel kinase inhibitor, DS-1-38.
Frequently Asked Questions (FAQs)
Q1: We observe significant cytotoxicity with this compound in our cancer cell line panel, but the potency does not correlate with the expression or activity of the intended target. Could off-target effects be responsible?
A1: Yes, this is a strong indication of potential off-target effects. When the biological activity of a compound does not align with the known characteristics of its intended target, it is crucial to investigate unintended molecular interactions. Off-target effects are common with kinase inhibitors due to the conserved nature of the ATP-binding pocket across the kinome.[1][2] To confirm this, we recommend performing a broad kinase screen and a proteome-wide off-target analysis.
Q2: What is the most direct method to determine if the efficacy of this compound is mediated by its intended target or an off-target?
A2: The gold-standard approach is to assess the compound's activity in a genetic knockout model of the intended target.[3] Using CRISPR-Cas9 to create a cell line that lacks the intended target and then treating it with this compound will provide a clear answer. If the compound retains its cytotoxic effects in the knockout cells, it is highly likely that its efficacy is driven by one or more off-targets.[3]
Q3: We are observing unexpected toxicities in our in vivo studies with this compound that were not predicted by our initial screens. How can we identify the off-targets responsible for these toxicities?
A3: Unexpected in vivo toxicities are frequently linked to off-target effects.[1][4] To identify the responsible off-targets, a multi-pronged approach is recommended:
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Broad Kinase Profiling: Screen this compound against a comprehensive panel of kinases at a concentration relevant to the in vivo exposure.
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Chemical Proteomics: Utilize techniques like affinity purification-mass spectrometry (AP-MS) to pull down binding partners of this compound from cell or tissue lysates relevant to the observed toxicity.[5][6][7]
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Cellular Thermal Shift Assay (CETSA): Confirm target engagement of potential off-targets identified in the above screens within a cellular context.[8][9][10][11][12]
Q4: How can we differentiate between off-target effects and the activation of downstream signaling pathways?
A4: It's possible that this compound is highly selective for its intended target, but inhibition of this target leads to paradoxical activation of other pathways.[1][4] To distinguish between this and direct off-target binding, you can perform a phosphoproteomic analysis. This will provide a global view of the signaling changes induced by this compound and can help to map the downstream consequences of inhibiting the intended target versus direct off-target inhibition.
Troubleshooting Guides
Problem 1: Inconsistent results in kinase profiling assays.
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Check the solubility of this compound in the assay buffer. If necessary, adjust the buffer composition or use a lower concentration of the compound. |
| Assay Interference | Run control experiments to ensure this compound is not interfering with the detection method (e.g., fluorescence, luminescence). |
| Variable Enzyme Activity | Ensure the kinase enzymes used in the screen are of high quality and exhibit consistent activity across batches. |
Problem 2: High number of hits in chemical proteomics screen.
| Potential Cause | Troubleshooting Step |
| Non-specific Binding | Increase the stringency of the wash steps during the affinity purification protocol. Include a competition experiment with an excess of free this compound to distinguish specific binders from non-specific interactors. |
| Compound Concentration Too High | Perform the pull-down experiment with a lower concentration of the immobilized this compound to reduce the capture of low-affinity, non-specific binders. |
| Contaminants | Use control beads (without immobilized this compound) to identify proteins that bind non-specifically to the matrix. |
Problem 3: No thermal shift observed in CETSA for a suspected off-target.
| Potential Cause | Troubleshooting Step |
| Weak Target Engagement | The interaction between this compound and the off-target may be too weak to induce a significant thermal stabilization. Try increasing the concentration of this compound. |
| Incorrect Temperature Range | Optimize the temperature gradient used in the CETSA experiment to ensure it covers the melting point of the protein of interest. |
| Poor Antibody Quality | Verify the specificity and sensitivity of the antibody used for Western blotting to ensure it can reliably detect the target protein. |
| Off-target is not a direct binder | The observed effect might be indirect. Consider downstream pathway analysis. |
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound (1 µM Screen)
| Kinase | % Inhibition |
| Intended Target: Kinase A | 95% |
| p38α (MAPK14) | 88% |
| CD38 | 75% |
| SRC | 62% |
| LCK | 55% |
| ... (150 other kinases) | <50% |
Table 2: Hypothetical IC50 Values for Top Off-Targets of this compound
| Target | IC50 (nM) |
| Intended Target: Kinase A | 10 |
| p38α (MAPK14) | 50 |
| CD38 | 250 |
| SRC | 800 |
| LCK | 1200 |
Table 3: Hypothetical CETSA Data for this compound Target Engagement
| Target | Treatment | Melting Temperature (Tm) | ΔTm (°C) |
| Kinase A | Vehicle | 52.5°C | - |
| This compound (1 µM) | 58.0°C | +5.5 | |
| p38α | Vehicle | 55.0°C | - |
| This compound (1 µM) | 57.5°C | +2.5 | |
| CD38 | Vehicle | 50.0°C | - |
| This compound (1 µM) | 51.0°C | +1.0 |
Experimental Protocols
Protocol 1: Kinase Profiling
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired screening concentrations.
-
Assay Plate Preparation: Add the kinase, substrate, and ATP to the wells of a microplate.
-
Compound Addition: Add this compound or vehicle control (DMSO) to the appropriate wells.
-
Incubation: Incubate the plate at 30°C for the specified time to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
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Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the vehicle control.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
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Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with this compound or vehicle control for a specified time.
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Heating: Heat the cell suspensions in a thermocycler for 3 minutes across a range of temperatures (e.g., 40°C to 64°C).[8]
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Cell Lysis: Lyse the cells by freeze-thaw cycles.[8]
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Clarification of Lysates: Centrifuge the lysates at high speed to pellet aggregated proteins.[8]
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Western Blotting: Collect the supernatant (soluble protein fraction), determine the protein concentration, and perform SDS-PAGE and Western blotting using a primary antibody specific for the target protein.[8]
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Data Analysis: Quantify the band intensities. Plot the normalized intensity versus temperature to generate melt curves and determine the temperature shift (ΔTm).[8]
Visualizations
Caption: Hypothetical signaling pathway showing on- and off-target effects of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing DS-1-38 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DS-1-38, an EYA1 antagonist, in cell viability assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an antagonist of Eyes Absent Homolog 1 (EYA1), a protein that possesses haloacid dehalogenase (HAD) phosphatase activity. EYA1 is a critical component of the Sonic Hedgehog (SHH) signaling pathway, which is implicated in the proliferation and tumorigenesis of certain cancers, such as SHH-driven medulloblastoma. By inhibiting the phosphatase activity of EYA1, this compound effectively suppresses the SHH signaling cascade.
Q2: What is a recommended starting concentration for this compound in a cell viability assay?
A2: The optimal concentration of this compound is highly dependent on the specific cell line being used. Based on published data, a good starting point for a dose-response experiment would be a concentration range that brackets the known IC50 values. For the Daoy medulloblastoma cell line, the reported EC50 is 11.12 μM, and for the TOV112 ovarian cancer cell line, it is 5.98 μM. A broad range, for instance from 0.1 µM to 100 µM, is recommended for initial range-finding experiments.
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal stability, this compound should be dissolved in an anhydrous solvent such as DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.
Q4: How does EYA1 inhibition by this compound affect the SHH signaling pathway?
A4: EYA1 acts as a positive regulator of the SHH signaling pathway.[1] It cooperates with the SIX1 transcription factor to promote the activity of GLI transcriptional activators, which are the downstream effectors of the SHH pathway.[1] By inhibiting EYA1's phosphatase activity, this compound disrupts this cooperation, leading to a reduction in GLI-mediated gene transcription and subsequent inhibition of SHH-driven cell proliferation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in results between replicate wells. | 1. Uneven cell seeding. 2. Inconsistent pipetting of this compound or assay reagents. 3. Edge effects in the microplate. | 1. Ensure a single-cell suspension before seeding and mix gently before aliquoting to each well. 2. Calibrate pipettes regularly and use a consistent pipetting technique. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No significant decrease in cell viability, even at high concentrations of this compound. | 1. The cell line is not dependent on the SHH pathway for survival. 2. Insufficient incubation time. 3. This compound degradation. 4. Low cell permeability of this compound in the specific cell line. | 1. Confirm the expression of key SHH pathway components (e.g., PTCH1, SMO, GLI1, EYA1) in your cell line. 2. Extend the incubation period (e.g., 48 or 72 hours). 3. Prepare fresh working solutions from a new stock aliquot for each experiment. 4. While this compound has shown good brain penetrance, permeability can be cell-line specific. Consider alternative viability assays that measure different endpoints. |
| High levels of cell death in control (vehicle-treated) wells. | 1. DMSO toxicity. 2. Suboptimal cell culture conditions. | 1. Ensure the final DMSO concentration is non-toxic for your cell line (typically ≤ 0.1%). Perform a DMSO-only toxicity curve. 2. Confirm that cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Discrepancy between expected and observed IC50 values. | 1. Differences in experimental conditions (e.g., cell density, serum concentration, incubation time). 2. Cell line heterogeneity or passage number. | 1. Standardize all experimental parameters. 2. Use cells within a consistent and low passage number range. |
Quantitative Data
The following table summarizes the reported half-maximal effective concentration (EC50) of this compound in two cancer cell lines. This data can be used as a reference for designing dose-response experiments.
| Cell Line | Cancer Type | EC50 (μM) |
| Daoy | Medulloblastoma (SHH-subtype) | 11.12 |
| TOV112 | Ovarian Cancer | 5.98 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines a standard procedure for determining the effect of this compound on the viability of adherent cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
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This compound
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Anhydrous DMSO
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Appropriate cell culture medium
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin
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Trypsin-EDTA
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Phosphate Buffered Saline (PBS)
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MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
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96-well flat-bottom tissue culture plates
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Multichannel pipette
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Microplate reader
Procedure:
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Cell Seeding:
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Harvest and count cells, ensuring they are in the logarithmic growth phase.
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Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
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Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
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This compound Treatment:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
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Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
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Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
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Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
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MTT Assay:
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After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
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Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
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Carefully remove the medium containing MTT.
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Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
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Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
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Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
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Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
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Signaling Pathway and Experimental Workflow Diagrams
References
common issues with DS-1-38 stability
This technical support center provides guidance on common issues related to the stability of DS-1-38 for researchers, scientists, and drug development professionals. Please note that detailed stability data for this compound is limited in publicly available literature. The following information is based on supplier recommendations and general best practices for handling and formulating similar research compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound stock solutions should be stored under the following conditions. Adhering to these guidelines is crucial for preserving the integrity of the compound for the duration of your experiments.
Q2: How long can I store this compound stock solutions?
The recommended storage duration for this compound stock solutions is dependent on the temperature. A supplier suggests that at -80°C, the stock solution can be stored for up to 6 months, while at -20°C, the storage period is limited to one month. For any long-term studies, it is advisable to aliquot the stock solution to minimize freeze-thaw cycles.
Q3: My this compound has been stored for longer than the recommended period. Is it still usable?
If the recommended storage period has been exceeded, the activity of the compound may be compromised. It is highly recommended to perform a quality control check before use. This could involve analytical methods such as HPLC to check for degradation products or a functional assay to confirm its biological activity.
Q4: What solvents are suitable for dissolving this compound?
The solubility of this compound in common laboratory solvents is not extensively documented in the provided search results. For benzarone (B1666192) derivatives, solvents such as DMSO are often used for preparing stock solutions. It is crucial to determine the solubility in the desired solvent for your specific application and to prepare fresh working solutions from a stock for in vivo experiments.
Troubleshooting Guide
This guide addresses potential stability-related issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation in Aqueous Buffer | Poor aqueous solubility of this compound. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is within a tolerable range for your assay and helps maintain solubility. 2. Consider using a surfactant or other formulating agent to improve solubility. 3. Prepare fresh dilutions from a concentrated stock solution immediately before use. |
| Inconsistent Experimental Results | Degradation of this compound in working solution. | 1. Prepare fresh working solutions for each experiment. 2. Assess the stability of this compound in your experimental buffer over the time course of your experiment. 3. Minimize exposure of the solution to light and elevated temperatures. |
| Loss of Biological Activity | Improper storage or handling leading to degradation. | 1. Confirm that stock solutions have been stored at the correct temperature and are within the recommended shelf life. 2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. 3. Re-evaluate the biological activity with a fresh vial of the compound if degradation is suspected. |
| Variable Bioavailability in In Vivo Studies | Issues with the formulation or administration. | 1. Ensure the formulation is homogeneous and stable for the duration of the experiment. 2. Use a consistent and precise method of administration (e.g., oral gavage). 3. Consider conducting pilot pharmacokinetic studies to determine the optimal dosing regimen. |
Data Summary
Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration | Source |
| -80°C | 6 months | |
| -20°C | 1 month |
Experimental Protocols
Protocol: Preliminary Stability Assessment of this compound in an Aqueous Buffer
This protocol outlines a general method to assess the short-term stability of this compound in a specific experimental buffer using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- DMSO (or other suitable organic solvent)
- Experimental buffer (e.g., PBS, pH 7.4)
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
2. Procedure:
- Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.
- Preparation of Working Solution: Dilute the stock solution with the experimental buffer to the final working concentration. Ensure the final DMSO concentration is low and consistent across samples.
- Time Point 0 (T=0): Immediately after preparation, inject an aliquot of the working solution into the HPLC system to obtain an initial chromatogram.
- Incubation: Incubate the remaining working solution under the conditions of your experiment (e.g., 37°C).
Technical Support Center: Troubleshooting DS-1-38 In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of DS-1-38, a novel small molecule inhibitor. The following information is designed to address common challenges encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of CD38, a transmembrane glycoprotein (B1211001) with ectoenzymatic activity.[1] CD38 is overexpressed in various hematological malignancies, such as multiple myeloma, and contributes to tumor cell survival and immune evasion.[1][2] By inhibiting the enzymatic activity of CD38, this compound aims to disrupt tumor cell metabolism and enhance anti-tumor immune responses.[3]
Q2: My this compound compound is not dissolving in aqueous buffers for in vivo administration. What should I do?
Poor aqueous solubility is a common challenge with hydrophobic small molecule inhibitors like this compound. The initial step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[4] Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its strong solubilizing properties.[4] From this stock, you can make further dilutions into your final vehicle for injection. It is critical to ensure the final concentration of the organic solvent is low enough to not cause toxicity in the animal model (typically <0.5% v/v).[4]
Q3: I'm observing precipitation of this compound after diluting the DMSO stock into my aqueous vehicle. How can I prevent this?
Precipitation upon dilution indicates that the aqueous solubility of this compound is being exceeded. Consider the following strategies:
-
Co-solvents: Incorporate co-solvents such as polyethylene (B3416737) glycol (PEG), ethanol, or propylene (B89431) glycol into your vehicle formulation to enhance the solubility of this compound.
-
pH Adjustment: If this compound is an ionizable compound, adjusting the pH of the vehicle can significantly improve its solubility.[4] It is important to determine the pKa of this compound to guide the pH adjustment.
-
Formulation Strategies: For more challenging solubility issues, advanced formulations may be necessary. These can include lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), liposomes, or nanoemulsions.[4][5][6]
Q4: How should I store my this compound stock solutions to ensure stability?
The stability of small molecule inhibitors in solution is highly dependent on storage conditions.[7] For this compound stock solutions (e.g., in DMSO), it is recommended to:
-
Store at Low Temperatures: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[7]
-
Protect from Light: Store solutions in amber vials or wrap containers in foil to prevent photodegradation.[7]
-
Inert Atmosphere: For compounds susceptible to oxidation, purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[7]
Q5: I am observing unexpected toxicity or off-target effects in my animal models. What could be the cause and how can I mitigate this?
Off-target effects can arise from the inhibitor acting on unintended biological targets.[8] To address this:
-
Confirm On-Target Activity: Ensure that the observed phenotype is due to the inhibition of CD38. This can be done using a structurally distinct CD38 inhibitor as a control or by using a rescue experiment with a downstream effector of CD38.
-
Dose-Response Studies: Conduct thorough dose-response studies to identify the minimum effective dose that achieves the desired therapeutic effect with minimal toxicity.
-
Refine Delivery: Targeted delivery strategies, such as antibody-drug conjugates or ligand-targeted nanoparticles, can help to concentrate this compound at the tumor site and reduce systemic exposure.[9]
Troubleshooting Guides
Issue 1: Poor Bioavailability and Suboptimal Efficacy In Vivo
Possible Causes:
-
Poor aqueous solubility leading to low absorption.
-
Rapid metabolism and clearance of the compound.
-
Instability of the compound at physiological pH.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Determine the aqueous solubility, pKa, and logP of this compound. This data is crucial for selecting an appropriate formulation strategy.
-
Optimize Formulation:
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Tier 1: Co-solvent Systems: Experiment with different ratios of biocompatible co-solvents (e.g., PEG400, ethanol, propylene glycol) in your vehicle.
-
Tier 2: Advanced Formulations: If co-solvents are insufficient, explore advanced formulations such as liposomes, polymeric nanoparticles, or self-emulsifying drug delivery systems (SEDDS) to enhance solubility and prolong circulation time.[5][6][10]
-
-
Pharmacokinetic (PK) Studies: Conduct PK studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model. This will help to understand the exposure levels and half-life of the compound.
Issue 2: Inconsistent Experimental Results
Possible Causes:
-
Degradation of this compound in stock solutions or dosing formulations.
-
Incomplete solubilization of the compound.
-
Variability in animal dosing.
Troubleshooting Steps:
-
Verify Compound Integrity: Regularly check the purity and concentration of your this compound stock solutions using methods like HPLC.
-
Ensure Complete Solubilization: Before each experiment, visually inspect the dosing solution for any precipitation. If necessary, gently warm or sonicate the solution (if the compound is heat-stable) to ensure complete dissolution.[4]
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Standardize Dosing Procedure: Ensure accurate and consistent administration of the dosing solution to each animal. For oral gavage, ensure the compound does not precipitate in the stomach. For intravenous injections, ensure the formulation is sterile and free of particulates.
Data Presentation
Table 1: Solubility of this compound in Common Excipients
| Excipient | Solubility (mg/mL) at 25°C |
| Water | < 0.01 |
| PBS (pH 7.4) | < 0.01 |
| DMSO | > 100 |
| Ethanol | 15.2 |
| PEG400 | 55.8 |
| Propylene Glycol | 23.5 |
Table 2: Pharmacokinetic Parameters of this compound in Different Formulations (Example Data)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (h) |
| Aqueous Suspension | 50 ± 12 | 2.0 | 150 ± 35 | 3.5 |
| Solution in 10% DMSO / 40% PEG400 / 50% Saline | 450 ± 78 | 0.5 | 1200 ± 210 | 4.2 |
| Lipid-based Nanoparticles | 800 ± 150 | 1.0 | 4500 ± 650 | 8.9 |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for Intravenous Injection
-
Prepare a Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 50 mg/mL.
-
Prepare the Vehicle: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG400, and 50% sterile saline (v/v/v).
-
Prepare the Dosing Solution: Slowly add the this compound stock solution to the vehicle while vortexing to achieve the final desired concentration (e.g., 5 mg/mL).
-
Quality Control: Visually inspect the final dosing solution for any signs of precipitation. Ensure the solution is clear before injection.
-
Administration: Administer the dosing solution to the animals via tail vein injection at the appropriate volume based on their body weight.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
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Cell Implantation: Implant tumor cells (e.g., a multiple myeloma cell line expressing high levels of CD38) subcutaneously into the flank of immunocompromised mice.
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Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.
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Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
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Dosing: Administer this compound (formulated as described in Protocol 1) or the vehicle control to the respective groups according to the planned dosing schedule (e.g., daily, every other day).
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Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
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Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Visualizations
Caption: Signaling pathway of this compound mediated CD38 inhibition.
Caption: Troubleshooting workflow for this compound in vivo experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. CD38 Antibodies in Multiple Myeloma: Mechanisms of Action and Modes of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD38-mediated immunosuppression as a mechanism of tumor cell escape from PD-1/PD-L1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. worldscientific.com [worldscientific.com]
Technical Support Center: Overcoming Resistance to Anti-CD38 Therapies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with anti-CD38 therapies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments focused on overcoming resistance to anti-CD38 antibodies in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for anti-CD38 monoclonal antibodies?
Anti-CD38 monoclonal antibodies, such as daratumumab and isatuximab, exert their anti-cancer effects through a variety of mechanisms:
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Fc-dependent immune effector functions: These are the classical mechanisms for antibody-based therapies.
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Complement-dependent cytotoxicity (CDC): The antibody binds to CD38 on the tumor cell surface, activating the complement cascade, which leads to the formation of a membrane attack complex (MAC) that lyses the cancer cell.[1][2][3][4]
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Antibody-dependent cell-mediated cytotoxicity (ADCC): The Fc region of the antibody is recognized by Fc receptors on immune cells, primarily natural killer (NK) cells, which then release cytotoxic granules to kill the tumor cell.[1][2][3][4]
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Antibody-dependent cellular phagocytosis (ADCP): Macrophages and other phagocytic cells recognize the antibody-coated tumor cells via Fc receptors and engulf and destroy them.[1][3][5]
-
-
Direct effects:
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Immunomodulatory effects:
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Elimination of immunosuppressive cells: Anti-CD38 antibodies can deplete regulatory T cells (Tregs), regulatory B cells (Bregs), and myeloid-derived suppressor cells (MDSCs) that also express CD38, thereby enhancing the anti-tumor immune response.[1][2]
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Enzymatic activity inhibition: CD38 is an ectoenzyme that metabolizes NAD+ to produce immunosuppressive adenosine (B11128).[3][6] Monoclonal antibodies can interfere with this function, reducing immunosuppression in the tumor microenvironment.[1]
-
Q2: Our cancer cell line is showing reduced sensitivity to an anti-CD38 antibody. What are the potential mechanisms of resistance?
Resistance to anti-CD38 therapies is a significant challenge and can arise from various factors related to the tumor cell itself or the surrounding microenvironment. Key mechanisms include:
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Reduced CD38 expression:
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Antigenic escape: Tumor cells may downregulate the expression of CD38 on their surface, reducing the target for the antibody.[7] This can be a temporary or permanent change.
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Clonal selection: A subpopulation of tumor cells with inherently low CD38 expression (CD38dim) may be selected for and expand under the pressure of the therapy.[1][3]
-
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Upregulation of complement inhibitory proteins: Tumor cells can overexpress proteins like CD55 and CD59, which protect them from CDC-mediated lysis.[1][3][4]
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Defects in effector cell function:
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Tumor microenvironment factors:
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Immunosuppressive adenosine production: The enzymatic activity of CD38 can lead to the accumulation of adenosine, which suppresses the function of cytotoxic T cells.[6][8]
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Upregulation of CD47: Overexpression of CD47 on tumor cells provides a "don't eat me" signal to macrophages by binding to SIRPα, thereby inhibiting ADCP.[1][3]
-
Troubleshooting Guides
Problem: Decreased efficacy of anti-CD38 antibody in our in vitro ADCC assay.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Low CD38 expression on target cells | 1. Verify CD38 surface expression on your cancer cell line using flow cytometry. 2. Compare the expression level to a sensitive control cell line. | Flow Cytometry for CD38 Expression: 1. Harvest and wash cancer cells. 2. Resuspend 1x10^6 cells in FACS buffer. 3. Incubate with a fluorescently labeled anti-CD38 antibody (or a primary anti-CD38 followed by a labeled secondary antibody) for 30 minutes on ice. 4. Wash cells and analyze on a flow cytometer. |
| Effector cell (NK cell) dysfunction or low numbers | 1. Isolate fresh peripheral blood mononuclear cells (PBMCs) or purified NK cells for use as effector cells. 2. Check the viability and purity of your effector cells. 3. Titrate the effector-to-target (E:T) ratio in your ADCC assay. | Standard 4-hour Calcein-AM Release ADCC Assay: 1. Label target cancer cells with Calcein-AM. 2. Co-culture labeled target cells with effector cells (e.g., PBMCs or NK cells) at various E:T ratios. 3. Add the anti-CD38 antibody at the desired concentration. 4. Incubate for 4 hours at 37°C. 5. Measure the fluorescence of the supernatant, which indicates target cell lysis. |
| Upregulation of inhibitory molecules on tumor cells | Investigate the expression of complement inhibitory proteins (CD55, CD59) or the "don't eat me" signal (CD47) on your resistant cell line via flow cytometry or western blotting. | Flow Cytometry for Inhibitory Proteins: Follow the same protocol as for CD38 expression, but use antibodies specific for CD55, CD59, or CD47. |
Problem: Acquired resistance to anti-PD-1/PD-L1 therapy in our in vivo model, and we suspect a role for CD38.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Upregulation of CD38 in the tumor microenvironment | 1. Analyze CD38 expression on tumor cells and infiltrating immune cells from resistant tumors using immunohistochemistry (IHC) or flow cytometry. 2. Measure adenosine levels in the tumor microenvironment. | Immunohistochemistry for CD38: 1. Fix and embed tumor tissue in paraffin. 2. Cut thin sections and mount on slides. 3. Perform antigen retrieval. 4. Block endogenous peroxidase activity. 5. Incubate with a primary antibody against CD38. 6. Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). 7. Add substrate and visualize under a microscope. |
| CD38-mediated T-cell suppression | Evaluate the function of tumor-infiltrating lymphocytes (TILs), specifically CD8+ T cells, for signs of exhaustion and suppression. | T-cell Function Assays: 1. Isolate TILs from tumors. 2. Co-culture TILs with target tumor cells in the presence or absence of an anti-CD38 antibody or an adenosine receptor antagonist. 3. Measure cytokine production (e.g., IFN-γ, TNF-α) by ELISA or intracellular flow cytometry. 4. Assess T-cell proliferation using a CFSE dilution assay. |
Quantitative Data Summary
Table 1: Efficacy of Anti-CD38 Monotherapy in Relapsed/Refractory Multiple Myeloma (RRMM)
| Anti-CD38 Antibody | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Daratumumab (16 mg/kg) | 31.1% | 4.0 months | [2] |
| Isatuximab | 24.3% | 3.6 months | [2] |
| MOR202 (with dexamethasone) | 29% | Not Reported | [2] |
| TAK-079 (300 mg) | 56% | 3.7 months | [2] |
Table 2: Efficacy of Anti-CD38 Combination Therapies in RRMM
| Combination Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Daratumumab + Lenalidomide + Dexamethasone (DRd) | Not specified, but improved PFS2 | Not reached vs. 31.7 months for Rd alone | [2] |
| Isatuximab + Lenalidomide + Dexamethasone | 56% | 8.5 months | [2] |
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of action of anti-CD38 antibodies.
Caption: Key mechanisms of resistance to anti-CD38 therapies.
Caption: A logical workflow for investigating and overcoming resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Resistance Mechanisms towards CD38−Directed Antibody Therapy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance to Anti-CD38 Daratumumab in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD38 Antibodies in Multiple Myeloma: Mechanisms of Action and Modes of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daratumumab: a first-in-class CD38 monoclonal antibody for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. CD38-mediated immunosuppression as a mechanism of tumor cell escape from PD-1/PD-L1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DS-1-38 Treatment Protocols
Disclaimer: The following information is based on the current understanding of anti-CD38 therapies. As "DS-1-38" does not correspond to a known specific agent in publicly available scientific literature, this guide has been developed assuming it is a hypothetical anti-CD38 monoclonal antibody. Researchers should always refer to their specific product's documentation and internal protocols.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypothetical anti-CD38 treatment, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is presumed to be a monoclonal antibody targeting CD38, a transmembrane glycoprotein (B1211001) highly expressed on multiple myeloma (MM) cells and other hematological malignancies.[1][2] Its therapeutic effect is likely mediated through several mechanisms:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): this compound likely binds to CD38 on tumor cells, and its Fc region is recognized by Fc receptors on immune effector cells like Natural Killer (NK) cells, leading to tumor cell lysis.[2][3]
-
Complement-Dependent Cytotoxicity (CDC): The binding of this compound to CD38 can activate the complement cascade, resulting in the formation of a membrane attack complex and subsequent lysis of the tumor cell.[2][3]
-
Antibody-Dependent Cellular Phagocytosis (ADCP): Macrophages can recognize and engulf this compound-coated tumor cells via their Fc receptors.[2][3]
-
Induction of Apoptosis: Cross-linking of this compound on the cell surface may induce programmed cell death in tumor cells.[2]
-
Enzymatic Inhibition: CD38 has ectoenzymatic activity. This compound may modulate this activity, impacting cellular metabolism and signaling.[4]
Q2: What are the key signaling pathways affected by this compound?
A2: By targeting CD38, this compound can influence several signaling pathways. CD38 is involved in calcium signaling and NAD+ metabolism.[1] Its inhibition can affect downstream pathways related to cell proliferation, survival, and immune responses. For instance, CD38 is implicated in the Sirt1/NF-κB signaling pathway, which can regulate the expression of inflammatory genes.[5]
Q3: What cell types are appropriate for in vitro testing of this compound?
A3: Cell lines with high expression of CD38 are suitable for in vitro studies. Examples include multiple myeloma cell lines (e.g., RPMI-8226, U266, MM.1S) and some lymphoma and leukemia cell lines. It is crucial to confirm CD38 expression levels in your chosen cell line by flow cytometry or western blotting before initiating experiments.
Q4: How can I confirm the binding of this compound to target cells?
A4: The binding of this compound to CD38-expressing cells can be confirmed using flow cytometry. This involves incubating the cells with a fluorescently labeled version of this compound or using a fluorescently labeled secondary antibody that recognizes this compound.
Troubleshooting Guides
Issue 1: Low or No Cytotoxicity Observed in ADCC Assays
| Possible Cause | Troubleshooting Step |
| Low CD38 expression on target cells | Confirm CD38 expression levels using flow cytometry. If expression is low, consider using a different cell line or a method to upregulate CD38 expression if applicable. |
| Suboptimal Effector-to-Target (E:T) ratio | Titrate the E:T ratio to find the optimal concentration for your specific effector and target cells. A common starting point is a 10:1 ratio. |
| Poor effector cell activity (e.g., NK cells) | Ensure effector cells are properly isolated and handled. Use freshly isolated peripheral blood mononuclear cells (PBMCs) or purified NK cells. Check the viability and purity of the effector cells. |
| Incorrect this compound concentration | Perform a dose-response curve to determine the optimal concentration of this compound for inducing ADCC. |
| Issues with the cytotoxicity assay | Ensure your assay (e.g., LDH release, calcein-AM) is properly calibrated and that controls are included (e.g., target cells alone, effector cells alone, maximum lysis control). |
Issue 2: High Background in In Vitro Assays
| Possible Cause | Troubleshooting Step |
| Non-specific binding of this compound | Include an isotype control antibody in your experiments to assess non-specific binding. Increase the number of washing steps. |
| High spontaneous cell death | Check the viability of your target and effector cells before starting the assay. Ensure optimal cell culture conditions. |
| Contamination of cell cultures | Regularly test your cell lines for mycoplasma and other contaminants. |
Issue 3: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variability in cell passage number | Use cells within a consistent and low passage number range for all experiments, as prolonged culturing can alter cell characteristics, including antigen expression. |
| Inconsistent this compound preparation | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the antibody. |
| Operator variability | Standardize all experimental procedures and ensure all personnel are following the same protocol. |
Experimental Protocols
Protocol 1: Assessment of this compound Binding by Flow Cytometry
Objective: To determine the binding affinity of this compound to CD38-expressing cells.
Methodology:
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Harvest CD38-positive target cells (e.g., RPMI-8226) and wash them with PBS containing 1% BSA (FACS buffer).
-
Resuspend cells to a concentration of 1 x 10^6 cells/mL in FACS buffer.
-
Add varying concentrations of this compound (e.g., from 0.01 to 10 µg/mL) to the cell suspension. Include an isotype control antibody at the highest concentration.
-
Incubate for 30-60 minutes at 4°C.
-
Wash the cells twice with cold FACS buffer.
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If this compound is not fluorescently labeled, add a fluorescently labeled secondary antibody that specifically binds to this compound. Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cold FACS buffer.
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Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
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Analyze the mean fluorescence intensity (MFI) to determine the extent of binding.
Protocol 2: ADCC Assay using Calcein-AM Release
Objective: To measure the ability of this compound to induce antibody-dependent cell-mediated cytotoxicity.
Methodology:
-
Target Cell Preparation:
-
Label CD38-positive target cells with Calcein-AM.
-
Wash the cells to remove excess dye and resuspend them at a concentration of 1 x 10^5 cells/mL in assay medium.
-
-
Effector Cell Preparation:
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Isolate effector cells (e.g., NK cells or PBMCs) from healthy donor blood.
-
Resuspend effector cells at the desired concentration to achieve the intended E:T ratios.
-
-
Assay Setup (in a 96-well plate):
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Add target cells to each well.
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Add serial dilutions of this compound and an isotype control antibody.
-
Add effector cells to the appropriate wells.
-
Controls:
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Spontaneous release: Target cells only.
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Maximum release: Target cells with a lysis buffer (e.g., Triton X-100).
-
-
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.
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Data Acquisition: Centrifuge the plate and transfer the supernatant to a new plate. Measure the fluorescence of the released Calcein-AM using a fluorescence plate reader.
-
Calculation:
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Percent specific lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
-
Data Presentation
Table 1: Example Data Summary for this compound ADCC Activity
| Cell Line | This compound Conc. (µg/mL) | Isotype Control (% Lysis) | This compound (% Lysis) |
| RPMI-8226 | 0.01 | 5.2 ± 1.1 | 15.6 ± 2.3 |
| 0.1 | 6.1 ± 0.9 | 35.8 ± 3.1 | |
| 1 | 5.8 ± 1.3 | 62.4 ± 4.5 | |
| 10 | 6.5 ± 1.5 | 75.1 ± 5.2 | |
| CD38-Negative Line | 10 | 4.9 ± 0.8 | 5.3 ± 1.0 |
Data are presented as mean ± standard deviation.
Visualizations
Caption: Mechanisms of action for the hypothetical anti-CD38 antibody this compound.
Caption: Experimental workflow for an Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) assay.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Daratumumab: a first-in-class CD38 monoclonal antibody for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD38 Antibodies in Multiple Myeloma: Mechanisms of Action and Modes of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD38-mediated immunosuppression as a mechanism of tumor cell escape from PD-1/PD-L1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD38 Deficiency Promotes Inflammatory Response through Activating Sirt1/NF-κB-Mediated Inhibition of TLR2 Expression in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
DS-1-38 degradation and storage problems
Important Notice: The information for a compound designated "DS-1-38" is not available in publicly accessible scientific literature. Search results for this term predominantly refer to commercial products and unrelated biological molecules. The following content is generated based on a likely misinterpretation of the query and may refer to compounds with similar naming conventions. Please verify the identity of your compound of interest.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for similar research compounds?
For many research-grade small molecules, proper storage is critical to maintain stability and ensure experimental reproducibility. While specific conditions for "this compound" are unknown, general guidelines for storing analogous compounds are provided below.
| Condition | Temperature | Atmosphere | Light |
| Short-Term | 4°C | Inert Gas (Argon or Nitrogen) | Protect from light |
| Long-Term | -20°C or -80°C | Inert Gas (Argon or Nitrogen) | Protect from light |
| In Solution | -80°C | Sealed container | Protect from light |
Note: It is crucial to refer to the manufacturer's specific recommendations for any chemical compound. Repeated freeze-thaw cycles should be avoided for solutions.
Q2: I am observing unexpected degradation of my compound in solution. What are the potential causes?
Degradation of a research compound in solution can be attributed to several factors:
-
Hydrolysis: Reaction with residual water in the solvent.
-
Oxidation: Reaction with oxygen, which can be exacerbated by light or metal ion contaminants.
-
Photodegradation: Decomposition caused by exposure to light, particularly UV wavelengths.
-
pH Instability: The compound may be unstable at the pH of the solvent or buffer.
-
Microbial Contamination: Growth of bacteria or fungi can metabolize the compound.
Troubleshooting Workflow for Compound Degradation
Caption: A logical workflow for troubleshooting compound degradation.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cellular Assays
Possible Cause: Compound precipitation in media or interaction with serum proteins.
Troubleshooting Steps:
-
Solubility Check: Determine the solubility of your compound in the specific cell culture medium being used.
-
Serum Interaction: Test for interactions with serum by incubating the compound in media with and without serum and analyzing the supernatant for compound concentration.
-
Vehicle Control: Ensure the solvent used to dissolve the compound (e.g., DMSO) is at a final concentration that does not affect cell viability or the experimental outcome.
Issue 2: Loss of Compound Activity Over Time
Possible Cause: Instability in aqueous buffers or adsorption to plasticware.
Troubleshooting Steps:
-
Buffer Stability: Assess the stability of the compound in the experimental buffer over the time course of the experiment.
-
Material Adsorption: Quantify the amount of compound lost to adsorption by comparing the concentration of a solution before and after exposure to the experimental plasticware. Using low-adhesion plastics or glass may be necessary.
-
Fresh Preparations: Always use freshly prepared solutions for critical experiments.
Experimental Protocols
As no specific experimental protocols for "this compound" could be found, a general protocol for assessing compound stability is provided.
Protocol: Assessing Compound Stability in Solution via HPLC
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in an appropriate anhydrous solvent (e.g., DMSO).
-
Working Solution Preparation: Dilute the stock solution to the final experimental concentration in the buffer or medium of interest.
-
Time Zero Sample: Immediately after preparation, take an aliquot of the working solution for HPLC analysis. This will serve as the T=0 reference.
-
Incubation: Store the working solution under the intended experimental conditions (e.g., 37°C, 5% CO2).
-
Time Point Sampling: At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots for HPLC analysis.
-
HPLC Analysis: Analyze all samples by a validated HPLC method to determine the concentration of the parent compound and the presence of any degradation products.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time to determine the stability profile.
Illustrative Signaling Pathway (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway that a research compound might modulate. This is for demonstrative purposes only, as the actual target of "this compound" is unknown.
Caption: A hypothetical signaling cascade potentially targeted by a research compound.
Technical Support Center: Mitigating DS-1-38 Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the potential cytotoxicity of DS-1-38 in normal cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the EYA1 (Eyes Absent Homolog 1) protein. EYA1 is a transcriptional coactivator and phosphatase that plays a crucial role in the Sonic Hedgehog (SHH) signaling pathway. By inhibiting EYA1, this compound effectively blocks SHH signaling, which is known to be aberrantly activated in certain cancers, such as medulloblastoma.
Q2: Why am I observing cytotoxicity in my normal (non-cancerous) cell lines when treated with this compound?
A2: The cytotoxicity observed in normal cells is likely due to "on-target, off-tumor" effects. The EYA1 protein and the SHH signaling pathway are not exclusive to cancer cells; they play important roles in the homeostasis and regeneration of various adult tissues.[1][2][3][4] Inhibition of this pathway in normal cells can disrupt these essential functions, leading to cell death or dysfunction.
Q3: Which normal tissues are most likely to be affected by this compound?
A3: Based on the known functions of EYA1 and the SHH pathway in adults, tissues with active stem cell niches and ongoing cell turnover may be more susceptible. These include:
-
Hair follicles: The SHH pathway is involved in hair follicle cycling.[4]
-
Taste buds: SHH signaling is necessary for the maintenance and regeneration of taste buds.[5]
-
Skeletal muscle: The SHH pathway plays a role in muscle repair and regeneration.[3]
-
Brain: SHH signaling is active in adult neural stem cells.[6]
-
Bone: The SHH pathway is involved in bone homeostasis and repair.[1]
-
Kidney, ear, and eye tissues: EYA1 is crucial for the development of these organs, and its continued expression in some adult cell types may be important for their function.[7]
Q4: What are the typical signs of cytotoxicity I should look for in my in vitro experiments?
A4: Common signs of cytotoxicity include:
-
Reduced cell viability and proliferation (as measured by assays like MTT, MTS, or CellTiter-Glo).
-
Increased cell death (detectable by assays for apoptosis, such as caspase activity, or necrosis, like LDH release).
-
Changes in cell morphology (e.g., rounding, detachment, membrane blebbing).
-
Alterations in cell cycle progression.
Q5: How can I minimize the cytotoxic effects of this compound on my normal cell lines while preserving its anti-cancer efficacy?
A5: Several strategies can be employed:
-
Dose Optimization: Use the lowest effective concentration of this compound that inhibits the SHH pathway in your cancer cells but has minimal impact on normal cells.
-
Intermittent Dosing: Instead of continuous exposure, consider treating cells for a defined period followed by a "drug holiday" to allow normal cells to recover.
-
Combination Therapy: Explore combining lower doses of this compound with other anti-cancer agents that have different mechanisms of action.
-
Use of Cytoprotective Agents: Depending on the specific off-target toxicity, co-treatment with agents that protect normal cells may be beneficial. For example, for muscle-related side effects observed with SHH inhibitors, agents that modulate calcium channels have been explored.[8]
Troubleshooting Guides
Problem: High Cytotoxicity in Normal Cells at Low Concentrations of this compound
| Potential Cause | Troubleshooting Step |
| High EYA1 expression in the "normal" cell line. | Verify the expression level of EYA1 in your normal cell line using qPCR or Western blot. Compare it to the expression in your target cancer cell line. The Human Protein Atlas and GTEx portal can provide general expression data for various tissues.[9][10][11][12][13] |
| Cell line is particularly sensitive to SHH pathway inhibition. | Characterize the dependence of your normal cell line on the SHH pathway for survival and proliferation. Consider using a different normal cell line from a tissue with lower reported SHH pathway activity in adults. |
| Off-target effects of this compound. | While this compound is reported as an EYA1 inhibitor, all small molecules have the potential for off-target activities. Consider using a structurally different EYA1 or SHH pathway inhibitor to see if the phenotype is recapitulated. |
| Experimental variability. | Ensure consistent cell seeding densities, passage numbers, and media conditions. Low cell density can increase sensitivity to cytotoxic agents.[14] |
Problem: Inconsistent Cytotoxicity Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Compound stability. | Prepare fresh stock solutions of this compound regularly and store them appropriately, protected from light and at the recommended temperature. |
| Assay-dependent results. | Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity vs. membrane integrity). Use multiple, mechanistically distinct assays to get a comprehensive picture of cytotoxicity.[14][15] |
| Cell culture conditions. | Standardize all aspects of cell culture, including media composition, serum concentration, and incubation times. |
Experimental Protocols
Protocol 1: Determining the Therapeutic Window of this compound
Objective: To determine the concentration range of this compound that is cytotoxic to cancer cells but minimally affects normal cells.
Methodology:
-
Cell Plating: Seed your cancer cell line and a panel of normal cell lines (e.g., fibroblasts, epithelial cells from relevant tissues) in 96-well plates at a predetermined optimal density.
-
Dose-Response Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Treat the cells for a relevant time course (e.g., 24, 48, and 72 hours). Include a vehicle-only control (e.g., DMSO).
-
Viability Assessment: At each time point, measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration. Calculate the IC50 (half-maximal inhibitory concentration) for each cell line. The therapeutic window is the range of concentrations where cancer cell viability is significantly reduced, but normal cell viability remains high.
Protocol 2: Assessing On-Target vs. Off-Target Cytotoxicity
Objective: To confirm that the observed cytotoxicity is due to the inhibition of the EYA1/SHH pathway.
Methodology:
-
Genetic Knockdown/Out: Use siRNA or CRISPR/Cas9 to knockdown or knockout EYA1 in your cancer and normal cell lines.
-
Rescue Experiment: In cells treated with this compound, attempt to rescue the cytotoxic phenotype by introducing a constitutively active downstream component of the SHH pathway (e.g., a constitutively active form of the GLI transcription factor).
-
Orthogonal Inhibition: Treat cells with a structurally and mechanistically different inhibitor of the SHH pathway (e.g., a Smoothened inhibitor like Vismodegib) and compare the cytotoxic profile to that of this compound.
Quantitative Data Summary
While specific quantitative cytotoxicity data for this compound is not extensively available in the public domain, researchers should aim to generate data in the following format to determine the therapeutic index.
Table 1: Example of Comparative IC50 Values for this compound
| Cell Line | Tissue of Origin | Cell Type | EYA1 Expression (Relative) | IC50 (µM) at 72h |
| DAOY | Medulloblastoma | Cancer | High | Data to be generated |
| HCT116 | Colon | Cancer | Moderate | Data to be generated |
| hFOB 1.19 | Bone | Normal Osteoblast | Low | Data to be generated |
| HaCaT | Skin | Normal Keratinocyte | Moderate | Data to be generated |
| NHDF | Skin | Normal Fibroblast | Low | Data to be generated |
A higher IC50 value in normal cells compared to cancer cells indicates a favorable therapeutic window.
Visualizations
References
- 1. Roles for Hedgehog signaling in adult organ homeostasis and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Roles of the Hedgehog Signaling Pathway in Epidermal and Hair Follicle Development, Homeostasis, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Sonic Hedgehog (SHH) pathway in the adult brain: key signaling for astrocyte reactivation and brain repair [scielo.org.co]
- 7. Targeting the Sonic Hedgehog Signaling Pathway: Review of Smoothened and GLI Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Tips for Managing Hedgehog Pathway Inhibitor Side Effects [practicaldermatology.com]
- 9. Tissue expression of EYA1 - Summary - The Human Protein Atlas [proteinatlas.org]
- 10. EYA1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 11. compbio.mit.edu [compbio.mit.edu]
- 12. Genotype-Tissue Expression (GTEx) | NIH Common Fund [commonfund.nih.gov]
- 13. The GTEx Consortium atlas of genetic regulatory effects across human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
adjusting DS-1-38 dosage for different cell lines
Welcome to the technical support center for DS-1-38. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of this compound, a potent EYA1 phosphatase inhibitor. Here you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule, benzarone-derivative that functions as an allosteric inhibitor of the Eyes Absent (EYA) family of proteins, particularly EYA1.[1][2][3] EYA1 is a dual-function protein that acts as both a transcriptional co-activator and a phosphotyrosine phosphatase.[2][4] this compound specifically inhibits the phosphatase activity of EYA1.[2][3]
This inhibition is crucial in cancers driven by the Sonic Hedgehog (SHH) signaling pathway, such as SHH-subtype medulloblastoma (SHH-MB).[1][5] In this pathway, EYA1 partners with the SIX1 transcription factor to promote the expression of target genes regulated by the GLI transcription factors.[4][6] By inhibiting EYA1's phosphatase function, this compound effectively suppresses SHH pathway signaling, leading to reduced cancer cell proliferation.[1][3]
Q2: Why do different cell lines exhibit varying sensitivity to this compound?
The differential response of various cell lines to this compound is primarily due to their underlying genetic and molecular makeup. Key factors include:
-
Pathway Dependency: Cell lines that are highly dependent on or "addicted" to the SHH signaling pathway for their growth and survival are more likely to be sensitive to this compound. This is particularly true for SHH-subtype medulloblastoma.[1][2]
-
EYA1 Expression Levels: Cells expressing higher levels of EYA1 may be more susceptible to the inhibitor. EYA1 is notably highly expressed in SHH-medulloblastomas.[2]
-
Genetic Context: The presence of specific mutations in the SHH pathway (e.g., in PTCH1 or SUFU) that lead to its constitutive activation can confer sensitivity.[2] Conversely, mutations downstream of EYA1 could potentially lead to resistance.
Q3: How should I prepare and store this compound stock solutions?
Proper handling and storage are critical to maintain the compound's activity.
-
Solvent: this compound should be dissolved in a high-purity, anhydrous polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[7][8][9]
-
Storage: Stock solutions should be aliquoted into small volumes in tightly sealed vials to minimize freeze-thaw cycles. For long-term storage (up to 6 months), it is recommended to store these aliquots at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[3]
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in your cell culture medium for each experiment. Avoid storing the compound in aqueous media for extended periods.[7]
Q4: What is a recommended starting concentration for a new cell line?
For a previously untested cell line, it is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).[10] A good starting point is to test a wide range of concentrations, typically in a logarithmic series (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM). Based on published data for sensitive cell lines like Daoy and TOV112, a range centered around 1-20 µM would be appropriate.[3]
Quantitative Data: Efficacy of this compound in Cancer Cell Lines
The following table summarizes the reported efficacy of this compound in specific cell lines. Note that IC50/EC50 values are assay-dependent and should be determined empirically in your specific experimental system.
| Cell Line | Cancer Type | IC50 / EC50 (µM) | Citation |
| Daoy | Medulloblastoma (SHH Subtype) | 11.12 | [3] |
| TOV112 | Ovarian Cancer | 5.98 | [3] |
Signaling Pathway and Workflow Diagrams
The diagrams below illustrate the mechanism of action for this compound, a recommended experimental workflow for determining its optimal dosage, and a logical flowchart for troubleshooting common experimental issues.
References
- 1. A Benzarone Derivative Inhibits EYA to Suppress Tumor Growth in SHH Medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A benzarone derivative inhibits EYA to suppress tumor growth in SHH medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | EYA1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. The Eya1 Phosphatase Promotes Shh Signaling during Hindbrain Development and Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Eya1 phosphatase promotes Shh signaling during hindbrain development and oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Sonic Hedgehog Pathway Inhibitors: DS-1-38 vs. Clinically Approved Agents
For Researchers, Scientists, and Drug Development Professionals
The Sonic Hedgehog (SHH) signaling pathway, a crucial regulator of embryonic development, has emerged as a significant therapeutic target in oncology due to its aberrant activation in various malignancies. This guide provides a comprehensive comparison of DS-1-38, a novel preclinical EYA1 antagonist indirectly targeting the SHH pathway, with established SHH pathway inhibitors: the SMO antagonists vismodegib (B1684315) and sonidegib, and the GLI inhibitor arsenic trioxide.
Executive Summary
This document outlines the distinct mechanisms of action, preclinical efficacy, and, where applicable, clinical trial data for these four SHH pathway inhibitors. This compound presents a novel approach by targeting EYA1, a downstream component of the SHH pathway, potentially offering an alternative for tumors resistant to SMO inhibitors. Vismodegib and sonidegib are FDA-approved for the treatment of basal cell carcinoma (BCC) and have well-documented clinical efficacy and safety profiles. Arsenic trioxide, approved for acute promyelocytic leukemia, inhibits the final effectors of the pathway, the GLI transcription factors, and has shown preclinical activity in SHH-dependent cancers.
Mechanism of Action
The SHH signaling pathway is a complex cascade initiated by the binding of the SHH ligand to the Patched (PTCH1) receptor. This relieves the inhibition of Smoothened (SMO), leading to the activation of GLI transcription factors and subsequent target gene expression.
// Inhibitors Vismodegib [label="Vismodegib/\nSonidegib", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Arsenic_Trioxide [label="Arsenic Trioxide", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DS138 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Vismodegib -> SMO [arrowhead=tee, color="#EA4335", style=dashed, constraint=false]; Arsenic_Trioxide -> GLI_active [arrowhead=tee, color="#EA4335", style=dashed, constraint=false]; DS138 -> EYA1 [arrowhead=tee, color="#EA4335", style=dashed, constraint=false]; } . Figure 1: Simplified SHH Signaling Pathway and Inhibitor Targets. This diagram illustrates the canonical SHH pathway and the points of intervention for this compound, Vismodegib/Sonidegib, and Arsenic Trioxide.
This compound: A novel benzarone (B1666192) derivative that functions as an allosteric inhibitor of the EYA1 phosphatase. EYA1 is a critical co-factor for GLI transcription factors. By inhibiting EYA1, this compound prevents the activation of GLI and subsequent target gene expression, effectively blocking the SHH pathway downstream of SMO.[1]
Vismodegib and Sonidegib: These are small molecule inhibitors that bind to and inhibit SMO, a key transmembrane protein in the SHH pathway.[2] This prevents the downstream activation of GLI transcription factors.
Arsenic Trioxide: This agent targets the GLI transcription factors directly. It has been shown to bind to GLI1 and inhibit its transcriptional activity, thereby blocking the final step of the SHH signaling cascade.[3][4]
Preclinical Data Comparison
The preclinical efficacy of these inhibitors has been evaluated in various cancer models, with a particular focus on SHH-driven medulloblastoma (SHH-MB) for this compound and the approved inhibitors.
| Inhibitor | Cancer Model | Key Findings | Reference |
| This compound | SHH-Medulloblastoma (mouse model) | - Inhibited SHH-MB growth in vitro and in vivo.- Demonstrated excellent brain penetrance.- Increased the lifespan of genetically engineered mice with fatal SHH-MB. | [1] |
| Daoy (human MB cell line) | - EC50 of 11.12 µM. | [1] | |
| TOV112 (human ovarian cancer cell line) | - EC50 of 5.98 µM. | [1] | |
| Vismodegib | Medulloblastoma (DAOY cell line) | - Reduced cell viability with an IC50 of >50 µM. | [5] |
| Medulloblastoma (xenograft model) | - Showed limited efficacy as a single agent in decreasing tumor growth. | [5] | |
| Sonidegib | Medulloblastoma | - Preclinical studies have shown efficacy in medulloblastoma models. | [6] |
| Arsenic Trioxide | Medulloblastoma (spontaneous mouse model) | - Improved survival. | [3][4] |
| Ewing Sarcoma (xenograft model) | - Inhibited tumor growth. | [3][4] | |
| SHH tumor cell lines | - Capable of killing tumor cells and preventing new tumor cell colony formation. | [1] |
Clinical Data Comparison: Vismodegib vs. Sonidegib in Basal Cell Carcinoma
This compound and arsenic trioxide (for SHH-driven solid tumors) are in the preclinical stage and lack clinical trial data for this specific indication. Vismodegib and sonidegib have undergone extensive clinical evaluation, primarily in advanced basal cell carcinoma (aBCC).
| Feature | Vismodegib (ERIVANCE trial) | Sonidegib (BOLT trial - 200mg dose) | References |
| Indication | Locally advanced BCC (laBCC) & metastatic BCC (mBCC) | Locally advanced BCC (laBCC) | [7][8] |
| Objective Response Rate (ORR) - laBCC | 60.3% (investigator-assessed) | 56.1% (central review) | [9][10] |
| Objective Response Rate (ORR) - mBCC | 48.5% (investigator-assessed) | 7.7% (central review) | [9][10] |
| Median Duration of Response (DOR) - laBCC | 26.2 months (investigator-assessed) | 26.1 months (central review) | [9][10] |
| Median Duration of Response (DOR) - mBCC | 14.8 months (investigator-assessed) | 24.0 months (central review) | [9][10] |
| Common Adverse Events (>30%) | Muscle spasms, alopecia, dysgeusia, weight loss, fatigue | Muscle spasms, alopecia, dysgeusia, nausea, increased creatine (B1669601) kinase | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of these inhibitors.
Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
-
Method (MTT Assay):
-
Seed cancer cells (e.g., Daoy, TOV112) in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of inhibitor concentrations for a specified duration (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the EC50/IC50 values.[1]
-
In Vivo Tumor Xenograft/Allograft Models
-
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Method (SHH-MB Mouse Model):
-
Tumor Induction: Utilize genetically engineered mouse models (GEMMs) that spontaneously develop SHH-medulloblastoma (e.g., Ptch1+/- mice) or implant human medulloblastoma cell lines (e.g., Daoy) subcutaneously or orthotopically into immunocompromised mice.[1][5]
-
Treatment: Once tumors are established, randomize mice into treatment and vehicle control groups. Administer the inhibitor (e.g., this compound, vismodegib) via a clinically relevant route, such as oral gavage, at a specified dose and schedule.[1]
-
Tumor Monitoring: Measure tumor volume regularly using calipers (for subcutaneous tumors) or through imaging techniques (for orthotopic tumors).
-
Efficacy Endpoints: The primary endpoints are typically tumor growth inhibition and overall survival.[1]
-
SHH Pathway Activity Assays
-
Objective: To confirm that the inhibitors are acting on the intended signaling pathway.
-
Method (Luciferase Reporter Assay):
-
Transfect cells (e.g., NIH-3T3) with a GLI-responsive luciferase reporter construct and a control reporter construct (e.g., Renilla luciferase).
-
Treat the cells with an SHH pathway agonist (e.g., SAG) in the presence or absence of the inhibitor.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the GLI-reporter activity to the control reporter activity to determine the effect of the inhibitor on SHH pathway activation.[3]
-
Conclusion
The landscape of SHH pathway inhibitors is evolving, with novel agents like this compound offering promising new therapeutic avenues. By targeting EYA1, this compound provides a unique mechanism of action that may circumvent resistance to SMO inhibitors. While vismodegib and sonidegib have established clinical utility in basal cell carcinoma, their efficacy in other SHH-driven cancers is still under investigation. Arsenic trioxide presents another downstream inhibitory approach with preclinical evidence in SHH-dependent tumors. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound and to define the optimal use of all SHH pathway inhibitors in the treatment of cancer.
References
- 1. Leukemia drug shows the potential to treat aggressive pediatric brain cancer [agencia.fapesp.br]
- 2. academic.oup.com [academic.oup.com]
- 3. JCI - Arsenic trioxide inhibits human cancer cell growth and tumor development in mice by blocking Hedgehog/GLI pathway [jci.org]
- 4. Arsenic trioxide inhibits human cancer cell growth and tumor development in mice by blocking Hedgehog/GLI pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved therapy for medulloblastoma: targeting hedgehog and PI3K-mTOR signaling pathways in combination with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. Long-term efficacy and safety of sonidegib in patients with locally advanced and metastatic basal cell carcinoma: 30-month analysis of the randomized phase 2 BOLT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. Long‐term efficacy and safety of sonidegib in patients with locally advanced and metastatic basal cell carcinoma: 30‐month analysis of the randomized phase 2 BOLT study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DS-1-38 and Vismodegib in Targeting the Hedgehog Signaling Pathway
For Immediate Release
This guide provides a detailed comparison of the efficacy and mechanisms of action of two inhibitors of the Hedgehog (Hh) signaling pathway: DS-1-38, a novel EYA1 antagonist, and vismodegib (B1684315), an FDA-approved SMOothened (SMO) inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and developmental biology, with a particular focus on Hedgehog-driven malignancies such as medulloblastoma.
Introduction
The Hedgehog signaling pathway is a critical regulator of embryonic development and its aberrant reactivation is a key driver in several human cancers, including medulloblastoma and basal cell carcinoma.[1] Vismodegib (Erivedge®) was the first-in-class Hh pathway inhibitor to receive FDA approval, targeting the transmembrane protein SMO.[2] More recently, this compound has emerged as a promising therapeutic candidate that inhibits the pathway through a distinct mechanism: the antagonism of the transcriptional coactivator and phosphatase EYA1.[1][3] This guide presents a comparative overview of the preclinical efficacy of these two compounds, their mechanisms of action, and the experimental protocols used to evaluate their activity.
Mechanism of Action: Targeting the Hedgehog Pathway at Different Nodes
Vismodegib and this compound both effectively suppress the Hh signaling cascade, but at different key regulatory points. Vismodegib is a direct inhibitor of SMO, a G-protein-coupled receptor-like protein.[2] In the absence of the Hh ligand, the receptor Patched (PTCH1) inhibits SMO. Ligand binding relieves this inhibition, allowing SMO to activate downstream signaling, culminating in the activation of GLI transcription factors which drive the expression of Hh target genes.[4] Vismodegib binds to and inhibits SMO, thereby preventing this downstream activation.[2]
In contrast, this compound acts further downstream in the pathway by targeting EYA1.[1][3] EYA1 is a dual-function protein with both phosphatase and transcriptional coactivator activities and is critical for the proliferation of SHH-subgroup medulloblastoma (SHH-MB).[1][3] this compound, a derivative of benzarone (B1666192), functions as an allosteric inhibitor of EYA proteins, antagonizing its function and consequently opposing SHH signaling.[3][5]
Preclinical Efficacy Comparison
Direct head-to-head clinical trials comparing this compound and vismodegib have not been conducted. However, preclinical data from studies on SHH-MB provide insights into their relative efficacy.
In Vitro Efficacy
This compound has demonstrated potent inhibition of SHH-MB cell growth in vitro.[1][3] Vismodegib has also shown efficacy in reducing the viability of SHH-MB cell lines.[6] The following table summarizes available in vitro efficacy data.
| Compound | Cell Line | Assay Type | Efficacy Metric (IC50) | Reference |
| This compound | SHH-MB cells | Cell Viability | Not explicitly stated | [1][3] |
| Vismodegib | DAOY | MTT Assay | ~50-150 µM (viability reduction) | [6] |
| Vismodegib | BCC-1 | MTS Assay | Dose-dependent decrease in viability |
Note: Direct comparison of IC50 values is challenging due to variations in experimental conditions and the specific SHH-MB cell lines used.
In Vivo Efficacy
In vivo studies in mouse models of SHH-MB have demonstrated the anti-tumor activity of both compounds. This compound has been shown to be brain-penetrant and to increase the lifespan of genetically engineered mice with SHH-MB.[1][3] Vismodegib has also shown efficacy in reducing tumor growth in SHH-MB xenograft models.[7][8]
| Compound | Animal Model | Dosing | Key Findings | Reference |
| This compound | Genetically engineered SHH-MB mice | Not specified | Increased lifespan | [1][3] |
| Vismodegib | Math1-cre::Ptch1Fl/Fl mice (infant) | Intraventricular | Complete or partial tumor remission | [7][8] |
| Vismodegib | SHH-MB Patient-Derived Xenograft | Not specified | Tumor growth inhibition | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of this compound and vismodegib.
EYA1 Phosphatase Activity Assay
This assay measures the ability of a compound to inhibit the phosphatase activity of EYA1.
-
Protein Purification: Purify FLAG-tagged EYA1 protein.
-
Reaction Setup: Incubate approximately 75-300 ng of purified EYA1 with a phosphopeptide substrate (e.g., a peptide containing phosphothreonine) in a reaction buffer (50 mM Tris-HCl pH 7.5, 25 mM MgCl₂, 0.5 mM EDTA, 1 mM DTT).[10]
-
Incubation: Incubate the reaction at 37°C for 90 minutes.[10]
-
Phosphate (B84403) Detection: Stop the reaction and quantify the released inorganic phosphate using a colorimetric method, such as the Biomol Green reagent.[10]
-
Data Analysis: Measure the absorbance at 620 nm to determine the amount of phosphate released. Calculate the percent inhibition of EYA1 activity by the test compound compared to a vehicle control.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., DAOY medulloblastoma cells) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or vismodegib) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
In Vivo Tumor Xenograft Study
This protocol outlines a general workflow for evaluating the in vivo efficacy of this compound or vismodegib.
-
Cell Preparation: Culture SHH-MB cells and prepare a single-cell suspension for implantation.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of each mouse. For brain tumor models, orthotopic injection into the cerebellum may be performed.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers.
-
Randomization: Once tumors reach a specified size, randomize the animals into treatment groups (e.g., vehicle control, this compound, vismodegib).
-
Drug Administration: Administer the compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.
-
Efficacy Assessment: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., qPCR for target gene expression, immunohistochemistry).
Conclusion
This compound and vismodegib represent two distinct and promising strategies for targeting the Hedgehog signaling pathway in cancer. Vismodegib, a well-established SMO inhibitor, has demonstrated clinical efficacy in basal cell carcinoma and a subset of medulloblastomas.[11][12] this compound, a novel EYA1 antagonist, shows significant preclinical potential in SHH-medulloblastoma by acting on a different downstream component of the pathway.[1][3] This difference in mechanism may offer an advantage in cases of resistance to SMO inhibitors. Further preclinical and clinical investigation is warranted to fully elucidate the comparative efficacy and potential synergistic effects of these two compounds in the treatment of Hedgehog-driven cancers.
References
- 1. A benzarone derivative inhibits EYA to suppress tumor growth in SHH medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vismodegib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Benzarone Derivative Inhibits EYA to Suppress Tumor Growth in SHH Medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bcn.iums.ac.ir [bcn.iums.ac.ir]
- 7. Intraventricular SHH inhibition proves efficient in SHH medulloblastoma mouse model and prevents systemic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intraventricular SHH inhibition proves efficient in SHH medulloblastoma mouse model and prevents systemic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Predictive modeling of resistance to SMO inhibition in a patient-derived orthotopic xenograft model of SHH medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EYA1's Conformation Specificity in Dephosphorylating Phosphothreonine in Myc and Its Activity on Myc Stabilization in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted therapy shows effectiveness against a subtype of the brain tumor medulloblastoma - St. Jude Children’s Research Hospital [stjude.org]
- 12. neurosciencenews.com [neurosciencenews.com]
Validating DS-1-38 as a Potent EYA1 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DS-1-38, a novel EYA1 inhibitor, with other alternative compounds. Supporting experimental data, detailed protocols, and visual diagrams of key pathways and workflows are presented to facilitate a comprehensive understanding of its validation and potential applications.
Introduction to EYA1 Inhibition
Eyes Absent Homolog 1 (EYA1) is a dual-function protein possessing both transcriptional co-activator and protein tyrosine phosphatase activities. Its role in developmental pathways, such as the Sonic Hedgehog (SHH) signaling cascade, and its aberrant expression in certain cancers, including medulloblastoma, have made it an attractive target for therapeutic intervention.[1] Inhibition of EYA1's phosphatase activity has emerged as a promising strategy to disrupt tumorigenesis.
This compound is a recently developed benzarone (B1666192) derivative that functions as an allosteric inhibitor of EYA proteins.[1] This guide focuses on the validation of this compound as an EYA1 inhibitor, comparing its performance with its precursors, benzarone and benzbromarone, and with small molecules that employ an alternative mechanism of targeting the EYA1-SIX1 protein-protein interaction.
Comparative Analysis of EYA1 Inhibitors
The following tables summarize the quantitative data for this compound and its alternatives, providing a clear comparison of their biochemical potency and cellular activity.
Table 1: In Vitro Potency of EYA1 Phosphatase Inhibitors
| Compound | Target | Assay Type | Substrate | IC50 | Reference |
| This compound | EYA1 | Binding Affinity (Kd) | - | 76 µM | [2] |
| Benzarone | EYA3 | Phosphatase Activity | pNPP | 17.0 µM | [3] |
| Benzbromarone | EYA3 | Phosphatase Activity | pNPP | 8.3 µM | [3] |
Note: A direct IC50 value for this compound against EYA1 phosphatase activity is not currently published. The provided Kd value reflects its binding affinity.
Table 2: Cellular Activity of EYA1 Inhibitors
| Compound | Cell Line | Assay Type | Effect | Concentration | Reference |
| This compound | Daoy (SHH Medulloblastoma) | Cell Viability | EC50 = 11.12 µM | - | [1] |
| This compound | TOV112 (Ovarian Cancer) | Cell Viability | EC50 = 5.98 µM | - | [1] |
| This compound | SL2 (SHH-responsive) | pYp-H2AX Levels | Significantly increased | 10 µM | [1] |
| Benzbromarone | SL2 (SHH-responsive) | pYp-H2AX Levels | Significantly increased | 10 µM | [1] |
Table 3: In Vivo Efficacy of this compound in a SHH Medulloblastoma Mouse Model
| Compound | Dosage | Administration | Outcome | Reference |
| This compound | 20 mg/kg | - | >40% increase in lifespan | [1][2] |
Table 4: Inhibitors of the SIX1-EYA1 Interaction
| Compound | Target | Assay Type | IC50 | Reference |
| NSC0191 | SIX1-EYA1 Interaction | AlphaScreen | 12.60 µM | [4] |
| NSC0933 | SIX1-EYA1 Interaction | AlphaScreen | 83.43 µM | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: EYA1's role in the Sonic Hedgehog (SHH) signaling pathway.
Caption: In Vitro EYA1 Phosphatase Assay Workflow.
References
- 1. A benzarone derivative inhibits EYA to suppress tumor growth in SHH medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Benzbromarone Metabolites and Derivatives as EYA Inhibitory Anti-Angiogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The EYA Tyrosine Phosphatase Activity Is Pro-Angiogenic and Is Inhibited by Benzbromarone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two naturally derived small molecules disrupt the sineoculis homeobox homolog 1–eyes absent homolog 1 (SIX1–EYA1) interaction to inhibit colorectal cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
No Public Data Available for DS-1-38 Cross-Reactivity with EYA Proteins
A comprehensive search of publicly available scientific literature and databases has yielded no specific information on a compound designated "DS-1-38" and its cross-reactivity with the Eyes Absent (EYA) family of proteins (EYA1, EYA2, EYA3, EYA4).
Therefore, a comparison guide detailing the cross-reactivity of this compound with other EYA proteins, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be generated at this time. The provided search results contain information on the EYA protein family, their general functions, and details on other identified EYA inhibitors, but do not mention "this compound".
Researchers, scientists, and drug development professionals interested in the selectivity of EYA inhibitors should note that while inhibitors of EYA phosphatases are being developed, the specificity profiles of these compounds across all four EYA isoforms are crucial for understanding their potential therapeutic applications and off-target effects.
For a meaningful comparison guide to be created, primary data from experiments such as binding assays (e.g., Isothermal Titration Calorimetry) or enzymatic assays assessing the inhibitory activity of this compound against each of the EYA proteins would be required.
If "this compound" is an internal compound name or a recent discovery not yet published, we recommend consulting internal documentation or awaiting publication of the relevant research. Once such data becomes available, a comprehensive comparison guide can be developed.
A Comparative Guide: Small Molecule Inhibitor DS-1-38 versus Genetic Knockdown of EYA1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key methods for interrogating the function of the EYA1 (Eyes Absent Homolog 1) protein: the small molecule inhibitor DS-1-38 and genetic knockdown techniques. EYA1 is a transcriptional coactivator and phosphatase implicated in organ development and a variety of cancers, making it a target of significant research interest.[1][2][3] This document outlines the mechanisms of action, presents available experimental data, and provides detailed protocols for both approaches to aid researchers in selecting the most appropriate method for their experimental goals.
Introduction to EYA1 Targeting Strategies
Understanding the cellular and molecular functions of EYA1 is crucial for developing therapies for diseases where its activity is dysregulated. Two primary loss-of-function approaches are the use of small molecule inhibitors and genetic knockdown.
-
This compound , a derivative of benzarone (B1666192), is an allosteric inhibitor of EYA proteins.[4][5] It has been shown to function as an EYA1 antagonist, notably by opposing Sonic Hedgehog (SHH) signaling in medulloblastoma.[4][5][6]
-
Genetic knockdown of EYA1, primarily through RNA interference (RNAi) or CRISPR/Cas9 technology, reduces or eliminates the expression of the EYA1 protein.[3][7] This approach allows for the study of the consequences of EYA1 loss.
Mechanism of Action
This compound: Pharmacological Inhibition
This compound acts as an allosteric inhibitor of the EYA1 protein's phosphatase activity.[4][5] EYA1's phosphatase function is critical for its role in DNA repair and cell proliferation.[3] By inhibiting this activity, this compound can suppress downstream signaling pathways, such as the SHH pathway in medulloblastoma, leading to reduced tumor growth.[4][5][6]
Genetic Knockdown: Abrogation of Protein Expression
Genetic knockdown methods, such as siRNA, shRNA, or CRISPR/Cas9, target the EYA1 gene or its mRNA transcript to prevent the production of the EYA1 protein.
-
RNA interference (siRNA/shRNA) utilizes small RNA molecules that are complementary to the EYA1 mRNA, leading to its degradation and thereby preventing protein translation.
-
CRISPR/Cas9 technology allows for precise editing of the EYA1 gene, introducing mutations (e.g., insertions or deletions) that can result in a non-functional protein or a complete knockout of the gene.[8]
Data Presentation: A Comparative Overview
Direct quantitative comparisons of this compound and genetic knockdown of EYA1 in the same experimental system are limited in the current literature. The following tables summarize available data for each approach from different studies to provide a basis for comparison.
Table 1: Quantitative Data for this compound (and related compounds)
| Compound | Assay | Cell Line | Key Findings | Reference |
| This compound | GLI-Luciferase Reporter Assay | SHH Light II (SL2) | Significantly inhibited SAG-induced GLI-luciferase activity at 10 µM. | [5][6] |
| This compound | In vitro Phosphatase Assay | - | Inhibited EYA1's ability to dephosphorylate a pYp-H2AX peptide. | [4] |
| Benzbromarone (related EYA inhibitor) | Cell Proliferation Assay | A375 Melanoma Cells | Dose-dependent inhibition of cell growth. | [3] |
| NSC0191 (SIX1-EYA1 interaction inhibitor) | AlphaScreen Assay | - | IC50 of 12.60 ± 1.15 µmol/L for inhibiting SIX1–EYA1 interaction. | [9] |
| NSC0933 (SIX1-EYA1 interaction inhibitor) | AlphaScreen Assay | - | IC50 of 83.43 ± 7.24 µmol/L for inhibiting SIX1–EYA1 interaction. | [9] |
Table 2: Quantitative Data for Genetic Knockdown of EYA1
| Knockdown Method | Assay | Cell Line | Key Findings | Reference |
| shRNA | qRT-PCR | HEK293T | Knockdown efficiency of shRNA constructs can be quantified, with the goal of >70% reduction in mRNA levels often considered effective. | [10] |
| CRISPR/Cas9 (correction of mutation) | Luciferase Reporter Assay | Patient-derived fibroblasts | Restoration of EYA1 transcriptional activity to 34.1-43.8% of wild-type levels. | [8] |
| CRISPR/Cas9 (correction of mutation) | qRT-PCR | Patient-derived fibroblasts | Significant restoration of downstream target gene expression (SOX2, GFI1, NEUROG1, ATOH1). | [8] |
| EYA1 Knockdown | Cell Viability Assay (MTT) | HT29 Colorectal Cancer Cells | Significantly decreased cell viability (P < 0.01). | [9] |
| EYA1 Knockdown | In vivo Tumor Growth | Nude Mice (HT29 xenograft) | Significantly decreased in vivo tumor growth (P < 0.01). | [9] |
Experimental Protocols
Protocol 1: Inhibition of EYA1 using this compound in Cell Culture
Objective: To assess the effect of EYA1 inhibition by this compound on a cellular phenotype (e.g., cell viability, gene expression).
Materials:
-
This compound (MedChemExpress or other supplier)
-
Cell line of interest (e.g., SHH-MB cell line, A375)
-
Complete cell culture medium
-
DMSO (vehicle control)
-
96-well or 6-well plates
-
Reagents for downstream analysis (e.g., CellTiter-Glo®, TRIzol®)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment. For a 96-well plate, a typical density is 5,000-10,000 cells per well.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Downstream Analysis:
-
Cell Viability: Use an appropriate assay such as MTT or CellTiter-Glo® to measure cell viability according to the manufacturer's protocol.
-
Gene Expression: Isolate total RNA using TRIzol® or a similar reagent, synthesize cDNA, and perform qRT-PCR to analyze the expression of EYA1 target genes.
-
Protein Analysis: Lyse the cells and perform Western blotting to analyze protein levels and phosphorylation status of downstream targets.
-
Protocol 2: Genetic Knockdown of EYA1 using CRISPR/Cas9
Objective: To generate a stable EYA1 knockout cell line to study the long-term effects of EYA1 loss.
Materials:
-
EYA1 CRISPR/Cas9 KO Plasmids (containing Cas9 and EYA1-specific gRNA) (e.g., from Santa Cruz Biotechnology)
-
Cell line of interest
-
Appropriate transfection reagent (e.g., Lipofectamine® 3000) or electroporation system
-
Complete cell culture medium
-
Puromycin or other selection antibiotic (if the plasmid contains a resistance gene)
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR primers flanking the target site
-
Sanger sequencing reagents
Procedure:
-
Transfection:
-
One day before transfection, seed cells in a 6-well plate so they reach 70-90% confluency on the day of transfection.
-
Transfect the cells with the EYA1 CRISPR/Cas9 KO plasmid according to the manufacturer's protocol for the chosen transfection reagent.
-
-
Selection (Optional but Recommended):
-
48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Maintain selection for several days until non-transfected cells are eliminated.
-
-
Single-Cell Cloning:
-
Once a stable pool of edited cells is established, perform serial dilutions to seed cells into 96-well plates at a density of approximately 0.5 cells per well.
-
Allow single colonies to grow for 1-2 weeks.
-
-
Screening for Knockout Clones:
-
Expand individual clones into larger culture vessels.
-
Isolate genomic DNA from each clone.
-
Perform PCR using primers that flank the gRNA target site in the EYA1 gene.
-
Analyze the PCR products by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
-
Validation of Knockout:
-
Confirm the absence of EYA1 protein in the selected knockout clones by Western blotting.
-
Perform functional assays to confirm the loss of EYA1 activity.
-
Mandatory Visualization
EYA1 Signaling and Points of Intervention
Caption: EYA1 signaling pathway and intervention points for this compound and genetic knockdown.
Experimental Workflow: this compound vs. Genetic Knockdown
Caption: Comparative workflow for this compound treatment and EYA1 genetic knockdown experiments.
Logical Comparison of Methodologies
Caption: Logical comparison of this compound and genetic knockdown of EYA1.
Conclusion
Both the small molecule inhibitor this compound and genetic knockdown of EYA1 are valuable tools for studying the function of this important protein. The choice between these two approaches will depend on the specific research question.
-
This compound is well-suited for studies requiring acute inhibition of EYA1's phosphatase activity and for exploring the therapeutic potential of pharmacologically targeting EYA1. Its effects are generally rapid and reversible.
-
Genetic knockdown is ideal for investigating the long-term consequences of EYA1 loss and for definitively validating EYA1 as a target. CRISPR/Cas9-mediated knockout provides a permanent and complete loss of function.
For a comprehensive understanding of EYA1's role in a biological system, a combinatorial approach using both this compound and genetic knockdown is recommended to validate findings and control for potential off-target effects inherent to each method.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. Eya1 EYA transcriptional coactivator and phosphatase 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Eyes absent gene (EYA1) is a pathogenic driver and a therapeutic target for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A benzarone derivative inhibits EYA to suppress tumor growth in SHH medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Eyes Absent proteins in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR-based editing strategies to rectify EYA1 complex genomic rearrangement linked to haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two naturally derived small molecules disrupt the sineoculis homeobox homolog 1–eyes absent homolog 1 (SIX1–EYA1) interaction to inhibit colorectal cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Tumor Effects of DS-1-38 (Featuring Daratumumab as a Representative Anti-CD38 Antibody) and Bortezomib in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of oncology research, validating the preclinical efficacy of novel therapeutic agents is a critical step in the drug development pipeline. This guide provides a comparative analysis of the anti-tumor effects of two distinct classes of anti-cancer agents, using xenograft models as a primary measure of in vivo activity.
Due to the absence of publicly available data for "DS-1-38," this guide utilizes Daratumumab , a well-characterized anti-CD38 monoclonal antibody, as a representative example of a targeted biologic therapy. This will be compared against Bortezomib (B1684674) , a proteasome inhibitor that represents a different mechanistic class of anti-tumor drugs. The focus of this comparison is on their single-agent activity in preclinical xenograft models of hematological malignancies, particularly multiple myeloma.
This document is intended to serve as a framework for researchers evaluating novel compounds, providing a template for data presentation, experimental protocol documentation, and visualization of key biological and experimental concepts.
Comparative Efficacy in Xenograft Models
The following tables summarize the anti-tumor efficacy of Daratumumab and Bortezomib as monotherapies in various xenograft models. It is important to note that the data presented are compiled from different studies and are not from a head-to-head comparison, which should be considered when interpreting the results.
Table 1: Anti-Tumor Efficacy of Daratumumab (Anti-CD38 Antibody) in Xenograft Models
| Cancer Type | Xenograft Model | Treatment Regimen | Key Efficacy Results |
| B-cell Non-Hodgkin Lymphoma (Mantle Cell Lymphoma) | REC-1 cells in SCID mice | 10 mg/kg Daratumumab, intraperitoneally | 42% reduction in tumor growth compared to control.[1] |
| B-cell Non-Hodgkin Lymphoma (Follicular Lymphoma) | RL-luc cells in SCID mice | 10 mg/kg Daratumumab, intraperitoneally | 36% inhibition of tumor growth compared to control.[1] |
| Multiple Myeloma | MM.1S-GFP-Luc cells in NSG mice | 50µg Daratumumab per mouse, intravenously | Delayed tumor growth and prolonged mice survival.[1] |
| Chronic Lymphocytic Leukemia | MEC2 cell line in a disseminated mouse model | Not specified | Significantly prolonged overall survival and eliminated cells from infiltrated organs.[1] |
Table 2: Anti-Tumor Efficacy of Bortezomib (Proteasome Inhibitor) in Xenograft Models
| Cancer Type | Xenograft Model | Treatment Regimen | Key Efficacy Results |
| Multiple Myeloma | U266 cells in nude mice | Not specified | Significant inhibition of tumor growth.[2] |
| Multiple Myeloma | Patient-derived xenograft (bortezomib-resistant) | 0.5 mg/kg Bortezomib, intraperitoneally, twice a week | No significant difference in tumor growth compared to control.[3] |
| Primary Effusion Lymphoma | UM-PEL-1 cells in mice | 0.3 mg/kg Bortezomib, twice weekly for 3 weeks | Improved overall survival (median survival of 32 days vs. 15 days in control).[4] |
| Pancreatic Cancer | Pancreatic cancer xenografts in mice | 1.0 mg/kg Bortezomib, intravenously or intraperitoneally, weekly for 4 weeks | 72-84% reduction in tumor growth.[5] |
| Prostate Cancer | Prostate cancer xenografts in mice | 1.0 mg/kg Bortezomib, intravenously, weekly for 4 weeks | 60% reduction in tumor growth.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative experimental protocols for xenograft studies involving Daratumumab and Bortezomib.
Daratumumab Xenograft Protocol (B-cell Non-Hodgkin Lymphoma Model)[1]
-
Cell Lines: REC-1 (Mantle Cell Lymphoma) and RL-luc (Follicular Lymphoma) human cell lines were utilized.
-
Animal Model: Severe Combined Immunodeficient (SCID) mice were used as the host for the xenografts.
-
Tumor Implantation: 10 x 10^6 REC-1 or RL-luc cells were injected subcutaneously into the flanks of the SCID mice.
-
Treatment Administration: Mice were treated with intraperitoneal injections of Daratumumab at a dose of 10 mg/kg.
-
Tumor Measurement: Tumor volume was periodically measured to assess the anti-tumor effect of the treatment.
Bortezomib Xenograft Protocol (Primary Effusion Lymphoma Model)[4]
-
Cell Line: The UM-PEL-1 human primary effusion lymphoma cell line was used.
-
Animal Model: The specific strain of immunodeficient mice was not detailed in the abstract.
-
Tumor Implantation: 2 x 10^7 UM-PEL-1 cells were injected intraperitoneally into the mice.
-
Treatment Administration: Three days after cell injection, mice were treated with Bortezomib at a dose of 0.3 mg/kg, administered twice weekly for three weeks.
-
Efficacy Assessment: The primary endpoint was overall survival of the treated mice compared to a control group.
Mechanism of Action and Experimental Workflow Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate the signaling pathways affected by Daratumumab and Bortezomib, a typical xenograft experimental workflow, and a comparison of their anti-tumor mechanisms.
Caption: Mechanism of action of Daratumumab targeting CD38.
Caption: Mechanism of action of Bortezomib via proteasome inhibition.
Caption: A generalized experimental workflow for in vivo xenograft studies.
Caption: Comparative anti-tumor mechanisms of Daratumumab and Bortezomib.
References
- 1. Daratumumab displays in vitro and in vivo anti-tumor activity in models of B-cell non-Hodgkin lymphoma and improves responses to standard chemo-immunotherapy regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Celastrol Attenuates the Invasion and Migration and Augments the Anticancer Effects of Bortezomib in a Xenograft Mouse Model of Multiple Myeloma [frontiersin.org]
- 3. Frontiers | Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance [frontiersin.org]
- 4. Efficacy of bortezomib in a direct xenograft model of primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of the proteasome inhibitor bortezomib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of DS-1-38's Mechanism: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DS-1-38, an antagonist of the EYA1 phosphatase, with its alternatives, supported by experimental data. The focus is on the independent verification of its mechanism of action within the Sonic Hedgehog (SHH) signaling pathway, particularly in the context of SHH-driven medulloblastoma.
Mechanism of Action: EYA1 Inhibition in the SHH Pathway
This compound is a derivative of benzarone (B1666192) and functions as an allosteric inhibitor of the Eyes Absent (EYA) family of proteins, particularly EYA1.[1][2][3] EYA1 is a dual-function protein with both transcriptional co-activator and phosphatase activities. In the context of Sonic Hedgehog (SHH) signaling, EYA1's phosphatase activity is crucial for the proliferation of SHH-driven medulloblastoma (SHH-MB).[1][4] this compound inhibits this phosphatase activity, thereby antagonizing the SHH pathway.[1][3]
The SHH signaling pathway is critical in embryonic development and its aberrant activation is implicated in several cancers, including medulloblastoma. The binding of the SHH ligand to its receptor, Patched1 (PTCH1), alleviates the inhibition of Smoothened (SMO). Activated SMO then triggers a signaling cascade that leads to the activation and nuclear translocation of GLI transcription factors, which in turn induce the expression of target genes responsible for cell proliferation and survival. EYA1 acts as a positive regulator in this pathway. By inhibiting EYA1, this compound effectively downregulates GLI-mediated transcription.
References
- 1. A benzarone derivative inhibits EYA to suppress tumor growth in SHH medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Benzarone Derivative Inhibits EYA to Suppress Tumor Growth in SHH Medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison: DS-1-38 Versus Approved Sonic Hedgehog Pathway Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of a Novel EYA1 Inhibitor Against Established SMO Antagonists
The landscape of targeted cancer therapy is continually evolving, with a focus on developing novel agents that can overcome resistance and improve patient outcomes. One such emerging therapeutic is DS-1-38, a small molecule inhibitor of the EYA1 phosphatase, which plays a critical role in the Sonic Hedgehog (SHH) signaling pathway. This guide provides a comprehensive comparison of this compound with currently approved SHH pathway inhibitors that target the Smoothened (SMO) receptor: vismodegib, sonidegib, and glasdegib (B1662127).
Mechanism of Action: A Novel Approach to SHH Pathway Inhibition
The Sonic Hedgehog signaling pathway is a crucial regulator of embryonic development that, when aberrantly reactivated in adults, can drive the growth of several cancers, including medulloblastoma, basal cell carcinoma (BCC), and acute myeloid leukemia (AML). While the established SHH inhibitors—vismodegib, sonidegib, and glasdegib—all function by directly targeting the SMO receptor, this compound employs a novel mechanism by inhibiting the downstream effector EYA1. This distinction may offer a therapeutic advantage, particularly in tumors that have developed resistance to SMO inhibitors.
dot
Caption: Simplified Sonic Hedgehog (SHH) signaling pathway and points of inhibition for this compound and SMO inhibitors.
Preclinical Efficacy: A Comparative Overview
Preclinical studies are vital for establishing the initial anti-cancer activity of a novel therapeutic. This compound has demonstrated promising efficacy in SHH-driven medulloblastoma models, a challenging pediatric brain tumor.
In Vitro Potency
The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) are key metrics for a drug's in vitro potency. Lower values indicate greater potency.
| Compound | Cancer Type | Cell Line | Assay | IC50 / EC50 | Reference |
| This compound | Medulloblastoma | Daoy | Cell Viability | 11.12 µM | [1] |
| Ovarian Cancer | TOV-112D | Cell Viability | 5.98 µM | [1] | |
| Vismodegib | Medulloblastoma | Daoy | Gli1 Inhibition | ~0.165 µM | |
| Medulloblastoma | Various | Cell Growth | 52 to 84 µM | ||
| Sonidegib | Medulloblastoma | Data not readily available | |||
| Glasdegib | Acute Myeloid Leukemia | Data not readily available |
In Vivo Anti-Tumor Activity
In vivo studies in animal models provide a more comprehensive assessment of a drug's therapeutic potential. This compound has shown significant anti-tumor activity in a genetically engineered mouse model of SHH-medulloblastoma.
| Compound | Cancer Model | Dosing | Key Findings | Reference |
| This compound | Ptch1+/- mouse model of SHH-medulloblastoma | 20 mg/kg, oral, daily | Significantly increased lifespan | [1] |
| Vismodegib | Medulloblastoma allograft | 25 mg/kg, oral | Tumor regression | |
| Sonidegib | Medulloblastoma PDX model | 20 mg/kg, oral | Initial tumor response, followed by resistance | [2] |
| Glasdegib | AML PDX model | Reduced tumor burden and sensitized to chemotherapy | [3] |
Clinical Performance: Approved SMO Inhibitors
While this compound is still in the preclinical stage of development, vismodegib, sonidegib, and glasdegib have undergone extensive clinical testing and are approved for specific cancer indications.
| Drug | Indication | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Common Adverse Events | Reference |
| Vismodegib | Advanced Basal Cell Carcinoma (BCC) | ERIVANCE BCC | mBCC: 30%, laBCC: 43% | 9.5 months | Muscle spasms, alopecia, dysgeusia, weight loss, fatigue | [4] |
| Sonidegib | Locally Advanced BCC | BOLT (42-month analysis) | 56% (200 mg dose) | Not reached in responders | Muscle spasms, alopecia, dysgeusia, nausea, increased creatine (B1669601) kinase | [5] |
| Glasdegib | Acute Myeloid Leukemia (in combination with low-dose cytarabine) | BRIGHT AML 1003 | 19.2% (Complete Remission) | 8.3 months (Overall Survival) | Anemia, fatigue, nausea, decreased appetite, muscle pain | [6][7] |
Overcoming Resistance: The Potential of a Downstream Inhibitor
A significant challenge with SMO inhibitors is the development of resistance, often through mutations in the SMO receptor itself or through activation of downstream components of the SHH pathway. By targeting EYA1, which acts further down the signaling cascade, this compound may be effective in tumors that have become resistant to SMO-targeted therapies.
dot
Caption: this compound may bypass SMO inhibitor resistance mechanisms by targeting a downstream component of the SHH pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of these SHH pathway inhibitors.
EYA1 Phosphatase Activity Assay
This assay is used to determine the ability of a compound to inhibit the phosphatase activity of the EYA1 protein.
dot
Caption: Workflow for an in vitro EYA1 phosphatase activity assay.
Methodology:
-
Reagents: Recombinant human EYA1 protein, a phosphatase substrate such as 3-O-methylfluorescein phosphate (B84403) (OMFP), and the test compound (e.g., this compound).
-
Procedure: The EYA1 enzyme is incubated with the substrate in the presence of varying concentrations of the test compound.
-
Detection: The enzymatic reaction results in a product that can be detected by measuring fluorescence or absorbance.
-
Analysis: The level of product formation is inversely proportional to the inhibitory activity of the compound, from which an IC50 value can be calculated.
SHH Pathway Reporter Assay
This cell-based assay measures the transcriptional activity of the SHH pathway.
Methodology:
-
Cell Line: A cell line responsive to SHH signaling (e.g., NIH-3T3 cells) is engineered to express a reporter gene (e.g., luciferase) under the control of a GLI-responsive promoter.
-
Procedure: The cells are treated with a SHH pathway agonist (e.g., SAG or a SHH-conditioned medium) in the presence of different concentrations of the test inhibitor.
-
Detection: After an incubation period, the cells are lysed, and the reporter gene activity (e.g., luminescence) is measured.
-
Analysis: A decrease in the reporter signal indicates inhibition of the SHH pathway.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Methodology:
-
Cell Plating: Cancer cells are seeded in multi-well plates and allowed to adhere.
-
Treatment: The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
Reagent Addition: A single reagent (CellTiter-Glo®) is added directly to the cell culture wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measurement: The luminescence is measured using a luminometer.
-
Analysis: The luminescent signal is proportional to the number of viable cells, allowing for the calculation of EC50 values.
In Vivo Tumor Xenograft Model
This protocol outlines the use of animal models to assess the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Model System: Immunocompromised mice (e.g., NOD-SCID) are used. For medulloblastoma, orthotopic xenografts, where human medulloblastoma cells are implanted into the cerebellum of the mice, are often employed to better mimic the human disease.
-
Tumor Implantation: A suspension of human cancer cells (e.g., Daoy medulloblastoma cells) is surgically injected into the relevant anatomical location of the mice.
-
Treatment: Once tumors are established, the mice are treated with the test compound (e.g., this compound administered orally) or a vehicle control.
-
Monitoring: Tumor growth is monitored over time using methods like bioluminescence imaging or magnetic resonance imaging (MRI). Animal survival is also a key endpoint.
-
Analysis: Tumor growth curves and survival plots are generated to evaluate the efficacy of the treatment.
Conclusion
This compound represents a promising new therapeutic agent for SHH-driven cancers with a distinct mechanism of action that may circumvent resistance to existing SMO inhibitors. While preclinical data are encouraging, further investigation is required to fully elucidate its clinical potential. This guide provides a foundational comparison to aid researchers and drug developers in understanding the evolving landscape of SHH pathway inhibition in oncology.
References
- 1. A Benzarone Derivative Inhibits EYA to Suppress Tumor Growth in SHH Medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Predictive modeling of resistance to SMO inhibition in a patient-derived orthotopic xenograft model of SHH medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dermnetnz.org [dermnetnz.org]
- 5. Long-term efficacy and safety of sonidegib in patients with advanced basal cell carcinoma: 42-month analysis of the phase II randomized, double-blind BOLT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Long-term analysis of phase II BRIGHT AML 1003 trial of glasdegib + LDAC in patients with AML who were ineligible for intensive chemotherapy [aml-hub.com]
EYA1 Inhibitors: A Preclinical Comparative Guide for Researchers
Disclaimer: As of December 2025, there is no publicly available clinical trial data for specific EYA1 inhibitors. This guide provides a comprehensive overview of the preclinical data for potential EYA1 inhibitors and compares them with existing therapeutic alternatives for relevant cancer types. The information presented is intended for researchers, scientists, and drug development professionals.
Introduction
The Eyes Absent (EYA) family of proteins, particularly EYA1, have emerged as promising therapeutic targets in oncology. EYA1 is a dual-function protein, acting as a transcriptional co-activator and a protein tyrosine phosphatase. Its overexpression has been implicated in the pathogenesis of several cancers, including medulloblastoma, melanoma, and certain types of leukemia.[1][2][3] Inhibition of EYA1's phosphatase activity or its interaction with other proteins, such as the SIX1 transcription factor, represents a novel strategy to combat these malignancies. This guide summarizes the existing preclinical data for EYA1 inhibitors and provides a comparative analysis against current therapeutic options.
EYA1 as a Therapeutic Target
EYA1 is involved in several signaling pathways crucial for tumor progression:
-
Sonic Hedgehog (SHH) Pathway in Medulloblastoma: EYA1 is a critical downstream component of the SHH signaling pathway, which is aberrantly activated in approximately 30% of medulloblastomas.[1] EYA1 is highly expressed in SHH-subtype medulloblastoma, and its inhibition has been shown to interrupt SHH signaling and suppress tumor growth in preclinical models.[1][4]
-
Melanoma Pathogenesis: EYA1 expression is significantly upregulated in melanoma compared to benign nevi.[2] It plays a role in promoting melanoma cell proliferation and DNA synthesis. Silencing EYA1 or inhibiting its activity leads to decreased tumor cell growth and enhanced sensitivity to other targeted therapies like BRAF inhibitors.[2][5]
-
KMT2A-Rearranged (MLL-r) Leukemia: EYA1 has been identified as a key downstream target in MLL-rearranged leukemia, an aggressive form of acute leukemia.[3][6] Inhibition of EYA1's phosphatase activity has been shown to reduce the viability of MLL-r leukemia cells and prolong survival in animal models.[3][7]
Preclinical Data for EYA1 Inhibitors
The primary focus of preclinical research has been on repurposing existing drugs, such as the anti-gout agent benzbromarone (B1666195), and developing novel derivatives.
Table 1: Summary of Preclinical Data for EYA1 Inhibitors
| Compound | Cancer Type | Model(s) | Key Quantitative Findings | Reference(s) |
| Benzbromarone | Melanoma | A375 melanoma cells | Dose-dependent inhibition of cell growth. | [2] |
| KMT2A-rearranged Leukemia | MLL-AF9 murine bone marrow cells, human AML cell lines | Reduced cell viability by 50-90%. | [3][6] | |
| Angiogenesis | Endothelial cells | Inhibits endothelial cell motility and angiogenesis. | [8] | |
| Benzarone (B1666192) Derivatives (e.g., DS-1-38) | SHH Medulloblastoma | SHH-MB cells, genetically engineered mouse model | This compound inhibited SHH-MB growth in vitro and in vivo, and increased lifespan of mice. | [1][9][10] |
| 6-hydroxy benzbromarone | Angiogenesis | Endothelial cells | More potent inhibitor of cell migration and tubulogenesis than benzbromarone. | [8] |
Comparison with Alternative Therapeutic Strategies
A key aspect of evaluating the potential of EYA1 inhibitors is to compare their preclinical efficacy with existing treatments for the respective cancers.
Table 2: Comparison of EYA1 Inhibitors with Standard-of-Care and Investigational Therapies
| Disease | EYA1 Inhibitor Preclinical Rationale | Standard of Care / Alternative Therapies | Mechanism of Action of Alternatives | Clinical Status of Alternatives |
| SHH Medulloblastoma | Inhibition of the SHH pathway downstream of SMO, potentially overcoming resistance to SMO inhibitors.[1] | Surgery, Radiation, Chemotherapy, SMO inhibitors (e.g., Vismodegib).[11][12][13] | Vismodegib inhibits the SMO protein, an upstream component of the SHH pathway. | SMO inhibitors are FDA-approved for other cancers and are in clinical trials for medulloblastoma.[11][12] |
| Metastatic Melanoma | Inhibition of melanoma cell proliferation and enhancement of sensitivity to BRAF inhibitors.[2] | Immune checkpoint inhibitors (e.g., Pembrolizumab, Nivolumab), Targeted therapy (BRAF/MEK inhibitors, e.g., Dabrafenib + Trametinib).[14][15][16] | Immune checkpoint inhibitors block proteins that prevent the immune system from attacking cancer cells. BRAF/MEK inhibitors block key proteins in the MAPK signaling pathway. | Standard of care for metastatic melanoma.[14][16] |
| KMT2A-rearranged Leukemia | Induction of leukemia cell differentiation, cell cycle arrest, and cell death.[3][6] | Chemotherapy, Menin inhibitors (e.g., Revumenib), Blinatumomab, CAR T-cell therapy.[17][18] | Menin inhibitors disrupt the interaction between menin and KMT2A fusion proteins. Blinatumomab is a BiTE antibody that directs T-cells to cancer cells. CAR T-cell therapy involves genetically modifying a patient's T-cells to attack cancer cells. | Revumenib was recently approved. Blinatumomab and CAR T-cell therapy are established treatments.[17] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings.
Cell Viability and Proliferation Assays (Melanoma) [2]
-
Cell Culture: A375 human melanoma cells were cultured in appropriate media.
-
Treatment: Cells were treated with varying concentrations of benzbromarone.
-
Assessment: Cell viability was assessed using standard methods such as MTT or WST-1 assays at different time points. Proliferation was measured by quantifying DNA synthesis, for example, through BrdU incorporation assays.
In Vivo Efficacy Study (SHH Medulloblastoma) [1][9]
-
Animal Model: Genetically engineered mice that spontaneously develop SHH-medulloblastoma were used.
-
Treatment: Mice were treated with the benzarone derivative this compound or a vehicle control.
-
Monitoring: Tumor growth was monitored using imaging techniques. Animal survival was recorded.
-
Analysis: Tumor tissue was collected for histological and molecular analysis to confirm target engagement and downstream effects on the SHH pathway.
Leukemia Cell Viability and In Vivo Studies (KMT2A-rearranged Leukemia) [3][6]
-
Cell Lines: MLL-AF9 transformed murine bone marrow cells and human MLL-rearranged leukemia cell lines were used.
-
In Vitro Treatment: Cells were treated with EYA1 inhibitors at various concentrations and time points.
-
In Vitro Analysis: Cell viability was measured. Cell cycle analysis was performed using flow cytometry.
-
In Vivo Model: Sublethally irradiated mice were transplanted with MLL-AF9 cells that were pre-treated with an EYA1 inhibitor or vehicle.
-
In Vivo Analysis: Disease progression and overall survival of the mice were monitored.
URAT1 Inhibition Assay [19]
-
Cell Line: HEK293 cells stably expressing human URAT1 (hURAT1) were used.
-
Procedure: Cells were incubated with different concentrations of the test compound (e.g., benzbromarone or its analogs).
-
Measurement: [14C]-labeled uric acid was added, and its uptake by the cells was measured using a liquid scintillation counter to determine the inhibitory activity of the compound on URAT1.
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) help to visualize the complex biological pathways and experimental workflows.
Caption: EYA1's role in the SHH signaling pathway in medulloblastoma.
Caption: A generalized workflow for preclinical evaluation of EYA1 inhibitors.
Conclusion
While still in the early stages of development, EYA1 inhibitors have demonstrated significant promise in preclinical models of medulloblastoma, melanoma, and KMT2A-rearranged leukemia. The ability of these inhibitors to target key oncogenic pathways, and in some cases, enhance the efficacy of existing therapies, highlights their potential as a valuable addition to the cancer treatment landscape. Further research, including the development of more potent and selective EYA1 inhibitors and comprehensive in vivo studies, is warranted to pave the way for future clinical trials. This guide provides a foundational understanding for researchers aiming to explore and advance this exciting area of oncology drug discovery.
References
- 1. A benzarone derivative inhibits EYA to suppress tumor growth in SHH medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eyes absent gene (EYA1) is a pathogenic driver and a therapeutic target for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. Eyes absent gene (EYA1) is a pathogenic driver and a therapeutic target for melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of EYA family tyrosine phosphatase activity reveals a therapeutic vulnerability and enhances Menin and DOT1L inhibitor efficacy in KMT2A-rearranged leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationships of Benzbromarone Metabolites and Derivatives as EYA Inhibitory Anti-Angiogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Benzarone Derivative Inhibits EYA to Suppress Tumor Growth in SHH Medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New Approaches in Targeted Therapy for Medulloblastoma in Children | Anticancer Research [ar.iiarjournals.org]
- 12. Targeted treatment for sonic hedgehog-dependent medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeted Therapy for Melanoma, Cancer Treatments Explained - MRA [curemelanoma.org]
- 15. Treatments for metastatic melanoma skin cancer | Canadian Cancer Society [cancer.ca]
- 16. Treatment of Melanoma by Stage | American Cancer Society [cancer.org]
- 17. chi.scholasticahq.com [chi.scholasticahq.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
A Comparative Review of CD38-Targeting Therapeutics
Introduction: This guide provides a literature review of studies relevant to therapeutics targeting CD38. The term "DS-1-38" does not correspond to a specific, publicly documented therapeutic agent. However, the numeric "38" strongly suggests a focus on the CD38 (Cluster of Differentiation 38) protein, a transmembrane glycoprotein (B1211001) that is a well-established target in cancer immunotherapy, particularly for multiple myeloma. This review, therefore, focuses on studies of prominent anti-CD38 monoclonal antibodies, such as Daratumumab and Isatuximab, to provide a relevant and informative comparison for researchers, scientists, and drug development professionals.
Mechanism of Action of Anti-CD38 Antibodies
Anti-CD38 monoclonal antibodies primarily exert their therapeutic effects through several Fc-dependent immune effector mechanisms.[1][2] These antibodies bind to the CD38 protein, which is highly expressed on the surface of multiple myeloma cells, and trigger an immune response against these cancer cells.[2]
The key mechanisms of action include:
-
Complement-Dependent Cytotoxicity (CDC): The binding of the antibody to CD38 on the tumor cell surface can activate the complement cascade, leading to the formation of a membrane attack complex that lyses the cancer cell.[1]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Immune cells, such as Natural Killer (NK) cells, recognize the Fc portion of the antibody bound to the tumor cell. This engagement triggers the release of cytotoxic granules from the immune cell, leading to the death of the cancer cell.[1][3]
-
Antibody-Dependent Cellular Phagocytosis (ADCP): Phagocytic cells, like macrophages, can also recognize the antibody-coated tumor cells via their Fc receptors and engulf and destroy them.[1][3]
-
Apoptosis Induction: Cross-linking of the antibodies on the cell surface can sometimes induce programmed cell death directly.[1]
-
Immunomodulatory Effects: Anti-CD38 antibodies can also eliminate CD38-positive immune suppressor cells, such as regulatory T cells and B cells, which can enhance the anti-tumor immune response.[1]
The following diagram illustrates the general mechanism of action for anti-CD38 antibodies.
CD38 Signaling Pathway Involvement
CD38 is not only a surface marker but also an ectoenzyme that plays a role in various signaling pathways.[2][4] It is involved in the metabolism of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), converting it to cyclic ADP-ribose (cADPR) and other metabolites that are important for intracellular calcium signaling.[2][4] This function of CD38 can influence cell proliferation, apoptosis, and immune responses.[2]
In some contexts, CD38 deficiency has been shown to enhance inflammatory responses in macrophages through a mechanism involving increased Sirt1 activity, which in turn leads to deacetylation of NF-κB and inhibition of TLR2 gene expression.[5] This suggests that targeting CD38 could have complex effects on the tumor microenvironment beyond direct tumor cell killing.
The diagram below outlines a simplified representation of CD38's role in NAD+ metabolism and downstream signaling.
Comparative Data of Anti-CD38 Therapeutics
While specific data for a "this compound" is unavailable, we can compare key features of well-established anti-CD38 antibodies like Daratumumab and Isatuximab.
| Feature | Daratumumab | Isatuximab |
| Target | CD38 | CD38 |
| Antibody Type | Human IgG1κ monoclonal antibody | Chimeric IgG1 monoclonal antibody |
| Primary MoA | CDC, ADCC, ADCP, Apoptosis | ADCC, ADCP, Apoptosis |
| FDA Approved Indications | Multiple Myeloma | Multiple Myeloma |
Experimental Protocols
Detailed experimental protocols for the clinical evaluation of anti-CD38 therapies are extensive. Below is a summarized example of a clinical trial design for a CD38-targeting drug, based on publicly available information for similar agents.[6]
Phase 1b Dose Escalation Safety Trial of Daratumumab in Primary Antiphospholipid Syndrome [6]
-
Objective: To assess the safety of Daratumumab in treating primary antiphospholipid syndrome (APS).[6]
-
Study Design: A dose-escalation study with three patient cohorts receiving different doses of Daratumumab.[6]
-
Participants: Adults aged 18 to 70 with a history of APS according to the updated 2006 Sapporo classification criteria, without other systemic autoimmune diseases.[6]
-
Intervention:
-
Administration: Intravenous (IV) infusion.[6]
-
Duration: Approximately 48 weeks with around 15 study visits.[6]
-
Primary Outcome Measures: Safety and tolerability of Daratumumab in this patient population.
The following workflow diagram illustrates a typical process for a dose-escalation clinical trial.
Conclusion
While "this compound" does not appear to be a recognized designation for a specific therapeutic, the likely target of interest is CD38. The development of monoclonal antibodies against CD38 has significantly advanced the treatment of multiple myeloma. These agents, exemplified by Daratumumab and Isatuximab, utilize a multi-faceted approach to eliminate tumor cells, primarily through the engagement of the host immune system. Understanding the mechanisms of action, the role of CD38 in cellular signaling, and the design of clinical trials for these therapeutics is crucial for the continued development of novel and effective cancer therapies. Future research may focus on combination therapies to overcome resistance and expand the application of CD38-targeting agents to other malignancies.
References
- 1. CD38 Antibodies in Multiple Myeloma: Mechanisms of Action and Modes of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Mechanism of Action of the Anti-CD38 Monoclonal Antibody Isatuximab in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CD38-mediated immunosuppression as a mechanism of tumor cell escape from PD-1/PD-L1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD38 Deficiency Promotes Inflammatory Response through Activating Sirt1/NF-κB-Mediated Inhibition of TLR2 Expression in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CD38 with Daratumumab in Primary Antiphospholipid Syndrome: A Phase 1b Dose Escalation Safety Trial | Joint Clinical Trials Office [jcto.weill.cornell.edu]
A Comparative Meta-Analysis of Sonic Hedgehog Pathway Inhibitor Efficacy
For Researchers, Scientists, and Drug Development Professionals
The Sonic Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development, has emerged as a significant therapeutic target in oncology. Its aberrant activation is a known driver in several cancers, most notably basal cell carcinoma (BCC) and medulloblastoma. This has spurred the development of Hh pathway inhibitors, with two Smoothened (SMO) antagonists, vismodegib (B1684315) and sonidegib, gaining FDA approval and becoming mainstays in the treatment of advanced forms of these malignancies. This guide provides a comparative meta-analysis of the efficacy of these inhibitors, supported by quantitative data from clinical trials and detailed experimental methodologies.
The Sonic Hedgehog Signaling Pathway
The canonical Hh signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH) receptor. In the absence of a ligand, PTCH inhibits the 7-transmembrane protein Smoothened (SMO). Ligand binding to PTCH relieves this inhibition, allowing SMO to transduce a signal that culminates in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). These transcription factors then drive the expression of Hh target genes, promoting cell growth and proliferation.[1][2][3]
Comparative Efficacy of Vismodegib and Sonidegib
Multiple systematic reviews and meta-analyses have evaluated the efficacy of vismodegib and sonidegib, primarily in patients with locally advanced basal cell carcinoma (laBCC) and metastatic basal cell carcinoma (mBCC).
Efficacy in Locally Advanced Basal Cell Carcinoma (laBCC)
Both vismodegib and sonidegib demonstrate high efficacy in treating laBCC.[4][5] A meta-analysis of 17 studies involving 522 patients with advanced BCC of the head and neck showed a pooled overall response rate (ORR) of 84.2%.[4][5]
| Efficacy Endpoint | Vismodegib | Sonidegib | Pooled ORR (Head & Neck) |
| Overall Response Rate (ORR) | 69%[6] | 57%[6] | 84.2%[4][5] |
| Complete Response (CR) | 31%[6] | 3%[6] | 33.8%[4][5] |
| Partial Response (PR) | - | - | 47.7%[4][5] |
Data compiled from multiple meta-analyses.[4][5][6]
Efficacy in Metastatic Basal Cell Carcinoma (mBCC)
In the context of mBCC, vismodegib has shown a higher overall response rate compared to sonidegib in pivotal clinical trials.[6][7]
| Efficacy Endpoint | Vismodegib | Sonidegib |
| Overall Response Rate (ORR) | 39%[6] | 15%[6] |
Data from a meta-analysis comparing both drugs.[6]
Safety and Tolerability
The adverse effect profiles of vismodegib and sonidegib are quite similar, with muscle spasms, dysgeusia (altered taste), and alopecia being the most commonly reported side effects.[6][8] These adverse events are often a cause for treatment discontinuation.[9]
| Adverse Effect | Vismodegib Prevalence | Sonidegib Prevalence |
| Muscle Spasms | 70.5%[8] | 61.0%[8] |
| Dysgeusia | 58.4%[8] | 48.6%[8] |
| Alopecia | 59.9%[8] | 51.1%[8] |
| Weight Loss | 35.1%[8] | - |
| Nausea | - | More frequent[6] |
| Diarrhea | - | More frequent[8] |
| Increased Creatine Kinase | - | More frequent[8] |
| Decreased Appetite | - | More frequent[8] |
Prevalence data from an updated systematic review and meta-analysis.[8]
Experimental Protocols
Assessing the efficacy of Hh pathway inhibitors in a research setting involves a variety of experimental techniques to confirm target engagement and downstream effects.
Western Blot Analysis for Hh Pathway Protein Expression
This protocol is used to assess the dose-dependent effect of an Hh inhibitor on key pathway proteins.[10]
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., medulloblastoma or basal cell carcinoma cells) and treat with varying concentrations of the Hh inhibitor (and a vehicle control) for a specified time (e.g., 48 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against Hh pathway proteins (e.g., SHH, PTCH1, SMO, GLI1) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and visualize the protein bands using a chemiluminescent substrate.
-
Quantification: Densitometrically analyze the bands and normalize the expression of target proteins to the loading control.
Gene Expression Analysis by qRT-PCR
This method quantifies the change in the expression of Hh target genes, such as GLI1 and PTCH1, following inhibitor treatment.[11][12]
-
Sample Collection and RNA Extraction: Collect tissue samples (e.g., tumor biopsies) from treated and control groups and immediately place them in an RNA lysis buffer.[11] Homogenize the tissue and extract total RNA using a commercial kit. Assess RNA quality and quantity.[11]
-
Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[12]
-
Quantitative PCR (qPCR): Prepare the qPCR reaction mix with a master mix (e.g., SYBR Green), cDNA template, and primers for the target genes (GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH).[12] Run the reaction on a real-time PCR instrument.[11]
-
Data Analysis: Calculate the relative expression of the target genes in the treated group compared to the control group using the ΔΔCt method, normalizing to the housekeeping gene. A significant decrease in the expression of Gli1 and Ptch1 indicates successful target engagement.[11]
Conclusion
Sonic Hedgehog inhibitors, particularly vismodegib and sonidegib, have demonstrated significant efficacy in the treatment of advanced basal cell carcinoma. While both drugs exhibit a similar mechanism of action and adverse effect profile, there are notable differences in their response rates, especially in metastatic disease. For researchers and drug development professionals, understanding these nuances and employing robust experimental protocols to assess pathway inhibition are critical for the continued development of novel and more effective therapies targeting the Hedgehog signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The Hedgehog Signaling Pathway: Where Did It Come From? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Safety and Efficacy of Vismodegib and Sonidegib in Advanced Basal Cell Carcinoma of the Head and Neck: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy, safety, and comparison of sonic hedgehog inhibitors in basal cell carcinomas: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Efficacy and Safety of Sonic Hedgehog Inhibitors in Basal Cell Carcinomas: An Updated Systematic Review and Meta-analysis (2009-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sonic Hedgehog Pathway Inhibitors: from Clinical Trials to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of DS-1-38 (Benzarone): A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals are advised to adhere to strict safety protocols for the handling and disposal of DS-1-38, a compound also known as Benzarone. Due to its potential health and environmental hazards, proper waste management is crucial to ensure a safe laboratory environment and compliance with regulations.
This compound is classified as a hazardous substance, with identified risks including suspected damage to fertility or an unborn child, harm if swallowed, and high toxicity to aquatic life with long-lasting effects[1][2]. Therefore, all personnel must be equipped with appropriate personal protective equipment (PPE) and follow the specific disposal procedures outlined below.
Essential Safety and Handling Information
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the associated hazards.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields should be worn.
-
Hand Protection: Use impervious chemical-resistant gloves.
-
Body Protection: Wear an impervious lab coat or other protective clothing.
-
Respiratory Protection: A suitable respirator should be used to avoid inhalation of dust or fumes[2].
Quantitative Data Summary
The following table summarizes key quantitative data for this compound (Benzarone).
| Property | Value | Reference |
| CAS Number | 1477-19-6 | [1] |
| Molecular Formula | C₁₇H₁₄O₃ | [2] |
| Molecular Weight | 266.30 g/mol | [2] |
| Melting/Freezing Point | 124.3 °C | [2] |
| Boiling Point/Range | 473.6°C at 760 mmHg | [2] |
| Relative Density | 1.1601 g/cm³ | [2] |
| Hazard Statements | H302, H361, H410 | [1][2] |
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe disposal of this compound waste in a laboratory setting.
1. Waste Identification and Segregation:
- All materials contaminated with this compound, including unused product, reaction byproducts, contaminated labware (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials, must be treated as hazardous waste[3][4][5].
- Segregate this compound waste from other laboratory waste streams to prevent accidental reactions[6].
2. Waste Collection and Containment:
- Solid Waste:
- Carefully sweep up solid this compound, avoiding dust generation[7].
- Place the collected solid waste into a clearly labeled, sealable, and chemically compatible waste container[8][9].
- Liquid Waste:
- Collect liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled waste container.
- Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion[9].
- Contaminated Items:
- Place all contaminated disposable items (gloves, paper towels, etc.) in a designated hazardous waste bag (typically a thick red bag) within a labeled container[5].
3. Waste Labeling:
- Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound (Benzarone)," and the specific hazard pictograms (Health Hazard, Environmental Hazard)[1].
- Maintain a log of the contents of each waste container[10].
4. Storage:
- Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials[2].
- Ensure the storage area has secondary containment to manage potential spills[8].
5. Final Disposal:
- Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management contractor[5][11].
- Crucially, do not dispose of this compound down the drain or in the regular trash [11][12].
Emergency Procedures for Spills
In the event of a spill, follow these steps:
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, prevent further spread of the material.
-
Wear appropriate PPE before attempting cleanup.
-
For solid spills, gently cover with an absorbent material to avoid raising dust, then sweep into a hazardous waste container.
-
For liquid spills, absorb with a non-combustible material like sand or earth and place in a hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound (Benzarone) waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. SOP Example - Acutely Toxic Chemicals | myUSF [myusf.usfca.edu]
- 4. kopplab.faculty.ucdavis.edu [kopplab.faculty.ucdavis.edu]
- 5. st-andrews.ac.uk [st-andrews.ac.uk]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. fishersci.nl [fishersci.nl]
- 8. danielshealth.com [danielshealth.com]
- 9. nipissingu.ca [nipissingu.ca]
- 10. acs.org [acs.org]
- 11. ptb.de [ptb.de]
- 12. sds.edqm.eu [sds.edqm.eu]
Essential Safety and Handling Guidelines for DS-1-38
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of DS-1-38, a potent EYA1 antagonist that blocks Sonic Hedgehog (SHH) signaling. Adherence to these guidelines is essential for ensuring laboratory safety and proper experimental conduct.
Hazard Identification and Classification
This compound is classified as a hazardous substance. All personnel must be fully aware of the potential risks before handling this compound.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation. |
GHS Pictograms:
Signal Word: Warning
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory when handling this compound to minimize exposure.[1][2][3]
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation.[4] |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | To protect eyes from splashes and dust.[4] |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing.[4] |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a suitable respirator should be worn. | To prevent respiratory tract irritation from dust or aerosols.[4] |
Operational and Handling Plan
Always handle this compound in a designated area, such as a chemical fume hood, to control exposure.
Step-by-Step Handling Procedure:
-
Preparation: Ensure the designated handling area is clean and uncluttered. Assemble all necessary equipment and reagents before opening the compound container.
-
Personal Protective Equipment: Don the required PPE as specified in the table above.
-
Weighing and Aliquoting: If working with the solid form, carefully weigh the required amount on a calibrated analytical balance within a fume hood to avoid generating dust. For solutions, use calibrated micropipettes.
-
Dissolution: If preparing a solution, add the solvent slowly to the solid to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.
Storage Plan:
-
Stock Solutions: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[5]
-
Solid Compound: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Emergency Procedures
Immediate and appropriate response to an exposure or spill is critical.
| Emergency Situation | Procedural Steps |
| If Swallowed | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell. |
| If on Skin | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. |
| If Inhaled | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Accidental Release (Spill) | 1. Evacuate non-essential personnel. 2. Ensure adequate ventilation and wear appropriate PPE. 3. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. 4. For large spills, prevent further leakage if safe to do so and contact your institution's environmental health and safety (EHS) department.[6][7] 5. Do not allow the substance to enter drains or waterways. |
| Fire | Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, or alcohol-resistant foam. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.[7][8][9]
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Solid Waste: Collect unused solid compound and contaminated consumables (e.g., pipette tips, weigh boats, gloves) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions of this compound in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatible.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s).
-
Storage of Waste: Store waste containers in a designated, secure area, away from incompatible materials, until collection by the institution's EHS department.
-
EHS Collection: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office.
Experimental Workflow and Signaling Pathway
This compound functions as an antagonist of Eyes Absent Homolog 1 (EYA1), which in turn inhibits the Sonic Hedgehog (SHH) signaling pathway. The following diagrams illustrate a general experimental workflow for handling this compound and its place in the signaling pathway.
Caption: A typical experimental workflow for handling this compound.
Caption: this compound inhibits EYA1, a co-activator of GLI in the SHH pathway.
References
- 1. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. iogp.org [iogp.org]
- 3. Personal protective equipment (PPE) | A guide to designated substances in the workplace | ontario.ca [ontario.ca]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 7. adminfinance.okstate.edu [adminfinance.okstate.edu]
- 8. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 9. nipissingu.ca [nipissingu.ca]
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